molecular formula C8H6BrNO4 B116460 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone CAS No. 70978-54-0

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Cat. No.: B116460
CAS No.: 70978-54-0
M. Wt: 260.04 g/mol
InChI Key: CLNIBJASCGZXHH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrNO4 and its molecular weight is 260.04 g/mol. The purity is usually 95%.
The exact mass of the compound 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(9)3-7(8(6)12)10(13)14/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNIBJASCGZXHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351031
Record name 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one
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Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70978-54-0
Record name 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Bromo-2'-hydroxy-3'-nitroacetophenone
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Foundational & Exploratory

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Synthetic Applications

Abstract

This compound is a multi-functionalized aromatic ketone possessing a unique substitution pattern that makes it a valuable intermediate in synthetic organic chemistry. The presence of hydroxyl, nitro, bromo, and acetyl groups on a single phenyl ring provides multiple sites for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and chalcone derivatives. Substituted acetophenones are recognized as crucial scaffolds in the development of novel pharmacological agents.[1][2] This guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, detailed analytical characterization methods, and the potential synthetic applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound is characterized by an acetophenone core with four distinct substituents. Understanding the electronic and steric effects of these groups is key to predicting its reactivity.

  • Hydroxyl Group (-OH): Located at the C2 position, this is a strongly activating, ortho-, para- directing group due to its +M (mesomeric) effect. It also enables intramolecular hydrogen bonding with the adjacent acetyl group, influencing the molecule's conformation and the acidity of the phenolic proton.

  • Nitro Group (-NO₂): Positioned at C3, this is a powerful electron-withdrawing and deactivating group (-M, -I effects), acting as a meta-director for electrophilic aromatic substitution.

  • Bromo Group (-Br): At the C5 position, bromine is a deactivating group (-I effect) but is also an ortho-, para-director (+M effect) for electrophilic substitution.

  • Acetyl Group (-COCH₃): This ketone functional group is deactivating (-M, -I effects) and a meta-director. Its α-protons are acidic and can be deprotonated to form an enolate, which is central to its reactivity in condensation reactions.

Visualizing the Structure

The arrangement of these functional groups creates a specific electronic environment that dictates the molecule's chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

Below is a table summarizing the key computed and physical properties of the molecule.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄Calculated
Molecular Weight 288.04 g/mol Calculated
CAS Number Not assigned / Not commercially availableInferred
Appearance Expected to be a crystalline solidInferred
Storage Sealed in dry, room temperature
InChI Key Inferred: ZWNJBWLDBXSFAD-UHFFFAOYSA-NCalculated
SMILES CC(=O)C1=C(O)C(=C(C=C1Br)H)[O-]Calculated

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol

This protocol is based on standard procedures for the nitration of activated phenolic compounds.

Objective: To synthesize this compound via nitration.

Materials:

  • 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-(5-bromo-2-hydroxyphenyl)ethanone.

  • Dissolution & Cooling: Carefully add concentrated sulfuric acid dropwise while stirring, ensuring the temperature does not rise significantly. Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Low-temperature control is critical to prevent over-nitration and decomposition of the starting material.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker cooled in an ice bath. Add this mixture dropwise to the cooled solution of the acetophenone precursor over 30-60 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.[3]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.

    • Causality: The product is organic and insoluble in the aqueous acidic medium, causing it to precipitate out upon quenching. This step also safely neutralizes the potent acid mixture.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[4] Dry the purified crystals under vacuum.

Spectroscopic and Analytical Characterization

As this compound is not commercially available, its structure must be rigorously confirmed through a combination of spectroscopic methods. The following data are predicted based on established principles and spectral data of analogous compounds.[5][6][7]

¹H NMR Spectroscopy (Predicted)

(400 MHz, CDCl₃, δ in ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (br)1HAr-OH Intramolecular H-bonding with the carbonyl oxygen causes significant deshielding.
~8.15Doublet1HAr-H (C6)Ortho to the acetyl group and meta to the nitro group. Will show coupling to H4.
~7.90Doublet1HAr-H (C4)Ortho to the bromo group and meta to the hydroxyl group. Will show coupling to H6.
~2.60Singlet3H-COCH₃ Typical chemical shift for methyl protons of an acetophenone.
Infrared (IR) Spectroscopy (Predicted)

(KBr Pellet, ν in cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3400BroadO-H stretchPhenolic hydroxyl group, broadened by hydrogen bonding.
~1650 - 1670StrongC=O stretch (ketone)Conjugated and H-bonded carbonyl group.
~1520 - 1540StrongAr-NO₂ (asymmetric stretch)Characteristic strong absorption for aromatic nitro compounds.[7]
~1340 - 1360StrongAr-NO₂ (symmetric stretch)The second characteristic band for the nitro group.[7]
~1580, ~1480MediumC=C stretch (aromatic)Skeletal vibrations of the benzene ring.
~1000 - 1100MediumC-Br stretchAbsorption for the carbon-bromine bond.
Mass Spectrometry (MS) (Predicted)

Molecular Formula: C₈H₆BrNO₄ Exact Mass: 286.9531

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key Fragmentation Peaks:

  • m/z ~287/289: Molecular ion peaks ([M]⁺ and [M+2]⁺).

  • m/z ~272/274: Loss of a methyl radical (-CH₃).

  • m/z ~244/246: Loss of an acetyl radical (-COCH₃).

  • m/z 43: Acetyl cation ([CH₃CO]⁺).

Chemical Reactivity and Synthetic Utility

This compound is an ideal precursor for synthesizing a variety of heterocyclic compounds and other complex molecules, primarily through reactions involving its acetyl group.

Application in Chalcone Synthesis

The most prominent application is its use in the Claisen-Schmidt condensation to synthesize chalcones (1,3-diaryl-2-propen-1-ones).[3][8] Chalcones are well-established precursors for flavonoids and other heterocyclic systems and exhibit a wide range of biological activities.[4][9]

Caption: General scheme for chalcone synthesis via Claisen-Schmidt condensation.

Protocol for Chalcone Synthesis

Objective: To synthesize a chalcone derivative from this compound and a substituted benzaldehyde.

  • Preparation: Dissolve this compound (1.0 eq) and the desired substituted aromatic aldehyde (1.0-1.1 eq) in ethanol in a flask.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 40-50% w/v).

    • Causality: The base deprotonates the α-carbon of the acetyl group, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.

  • Reaction: Continue stirring the mixture at room temperature for 4-24 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture into cold water or onto crushed ice and acidify with dilute HCl to neutralize the excess base.

  • Isolation and Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure chalcone product.[10]

Relevance in Drug Discovery and Development

The structural motifs present in this compound and its derivatives are of significant interest in medicinal chemistry.

  • Acetophenone Scaffold: Substituted acetophenones are precursors to numerous pharmaceuticals and are considered privileged structures in drug design.[1] They have been investigated for a range of activities, including monoamine oxidase (MAO) inhibition for treating neurodegenerative diseases.[11]

  • Chalcone Derivatives: The chalcones synthesized from this precursor can be screened for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4]

  • Nitroaromatic Group: While sometimes associated with toxicity, the nitroaromatic group is a feature of several approved drugs and can be a key pharmacophore. It is also a versatile functional group that can be readily reduced to an amine, opening pathways to further derivatization and the synthesis of amino-substituted heterocycles, which are prevalent in drug candidates.[12]

Conclusion

References

  • Kouznetsov, V. V., & Zubkov, F. I. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 749. [Link]
  • PubChem. (n.d.). 1-(5-Bromo-2-nitrophenyl)ethanone. National Center for Biotechnology Information.
  • ResearchGate. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis.
  • Patel, K. D., & Patel, H. D. (2011). Synthesis on study of novel chalcone derivatives and their antimicobial activity. Journal of Sciences, 2(3), 134-141. [Link]
  • Wang, X., et al. (2014). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 5(8), 1149-1154. [Link]
  • Mali, S. S., et al. (2019). SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 5(3), 344-351. [Link]
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Saleh, M. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5000. [Link]
  • PubChem. (n.d.). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. National Center for Biotechnology Information.
  • Supporting Information. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]
  • Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • JETIR. (2020). SYNTHESIS OF CHALCONES.
  • NIST. (n.d.). Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)-.
  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook.

Sources

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its core properties, outline a robust synthetic strategy, analyze its chemical reactivity, and discuss its strategic applications in medicinal chemistry. This document serves as a practical resource, integrating established chemical principles with actionable protocols and safety guidelines to empower innovation in the laboratory.

Core Compound Identification and Properties

This compound, also known as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, is a multi-functionalized aromatic ketone.[1][2] Its strategic arrangement of bromo, hydroxyl, nitro, and acetyl groups on a phenyl ring makes it a highly valuable and versatile building block in organic synthesis.

Table 1: Physicochemical Properties

Identifier Value Source(s)
CAS Number 70978-54-0 [1][2]
Molecular Formula C₈H₆BrNO₄ [2]
Molecular Weight 260.04 g/mol [2]
IUPAC Name This compound [1]
Appearance Pale yellow to yellow solid/crystals [1]
Melting Point 127-137 °C [1]
Purity ≥96-98% (typical) [1][2]
SMILES CC(=O)C1=CC(Br)=CC(=C1O)=O [1]

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Caption: Chemical Structure of this compound

Synthesis and Mechanistic Considerations

A practical and scalable synthesis for this compound involves a multi-step, one-pot approach starting from readily available p-bromophenol. This method is advantageous as it minimizes solvent waste and simplifies purification procedures, making it suitable for industrial applications.

Proposed Synthetic Pathway:

  • Acetylation of p-Bromophenol: The synthesis begins with the esterification of p-bromophenol using an acetylating agent (e.g., acetic anhydride or acetyl chloride) in the presence of a base to form p-bromophenyl acetate.

  • Fries Rearrangement: The resulting ester undergoes a Lewis acid-catalyzed Fries rearrangement. This intramolecular acylation reaction shifts the acetyl group from the phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-hydroxyacetophenone.

  • Nitration: The final step is the regioselective nitration of the activated aromatic ring. The hydroxyl and acetyl groups direct the electrophilic substitution, placing the nitro group at the 3-position to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Protocol: Laboratory-Scale Synthesis

Self-Validation: This protocol is designed for self-validation. Successful synthesis will be confirmed by the characteristic melting point and spectroscopic data of the final product.

  • Acetylation: In a well-ventilated fume hood, dissolve p-bromophenol in a suitable solvent like tetrachloroethylene. Add a base (e.g., pyridine or triethylamine). Slowly add the acetylating reagent dropwise while maintaining the temperature.

  • Rearrangement: After the initial reaction is complete, introduce a Lewis acid (e.g., aluminum chloride) to the solution to initiate the Fries rearrangement.

  • Nitration: Carefully add a nitrating agent to the reaction mixture containing the rearranged intermediate.

  • Work-up and Purification: Upon completion, quench the reaction and purify the final product to obtain this compound.

Chemical Reactivity and Strategic Utility

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The interplay between these groups allows for a wide range of selective chemical transformations.

  • Nitro Group: This powerful electron-withdrawing group is a key functional handle. It can be readily reduced to an amine, providing a nucleophilic site for further derivatization. This transformation is fundamental for building many pharmaceutical scaffolds.[3][4]

  • Bromo Group: The bromine atom is an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the introduction of diverse carbon-carbon and carbon-heteroatom bonds, crucial for creating molecular complexity.

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be removed to form a phenoxide, a potent nucleophile. The hydroxyl group itself can be alkylated or acylated. Phenols are a recurring and important motif in pharmaceuticals.[5][6]

  • Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo nucleophilic attack. The adjacent methyl protons are weakly acidic, allowing for enolate formation and subsequent reactions, such as aldol condensations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, making it more reactive.[7][8]

reactivity_diagram cluster_nodes compound nitro Nitro Group (Reduction to Amine) bromo Bromo Group (Cross-Coupling) hydroxyl Hydroxyl Group (Alkylation, Acylation) acetyl Acetyl Group (Nucleophilic Addition, Enolate Chemistry) n_pos->nitro b_pos->bromo h_pos->hydroxyl a_pos->acetyl

Caption: Key reactive sites on this compound.

Applications in Drug Discovery and Development

Substituted phenols and nitroaromatic compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[9][10][11] This intermediate serves as an ideal starting point for generating libraries of novel compounds for high-throughput screening.

Hypothetical Drug Discovery Workflow:

A common strategy would involve leveraging the bromo and nitro functionalities to rapidly build a diverse library of molecules.

  • Scaffold Preparation (Reduction): The nitro group of the starting material is reduced to an amine. This is a critical step, as the resulting aminophenol is a common pharmacophore.

  • Library Generation (Parallel Synthesis): The bromo-aminophenol intermediate is then subjected to a series of parallel cross-coupling reactions. By using a diverse set of boronic acids (in a Suzuki coupling), a large library of unique compounds can be synthesized efficiently.

  • Biological Screening: The synthesized library is then screened against a specific biological target (e.g., an enzyme or receptor) to identify "hit" compounds with desired activity.

  • Lead Optimization: "Hit" compounds are further modified to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a lead candidate for further development.

drug_discovery_workflow start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone step1 Step 1: Nitro Group Reduction start->step1 intermediate Key Intermediate: 1-(3-Amino-5-bromo- 2-hydroxyphenyl)ethanone step1->intermediate step2 Step 2: Parallel Synthesis (e.g., Suzuki Coupling with diverse Boronic Acids) intermediate->step2 library Diverse Compound Library step2->library step3 Step 3: High-Throughput Biological Screening library->step3 hits Identification of 'Hit' Compounds step3->hits step4 Step 4: Lead Optimization (Structure-Activity Relationship Studies) hits->step4 lead Lead Candidate step4->lead

Caption: A drug discovery workflow utilizing the title compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

Table 2: GHS Hazard Information

Hazard Class Statement
Skin Irritation H315: Causes skin irritation.
Eye Irritation H319: Causes serious eye irritation.

| Respiratory Irritation | H335: May cause respiratory irritation. |

Source:[12]

Handling and Storage Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][15]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic chemistry. Its multiple, orthogonally reactive functional groups provide a versatile platform for constructing complex molecules, particularly within the context of pharmaceutical research and development. This guide has outlined its fundamental properties, a viable synthetic route, key reactive characteristics, and a clear pathway for its application in drug discovery. Proper adherence to the provided safety protocols will ensure its effective and safe utilization in the laboratory.

References

  • Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone. Google Patents.
  • Exploring the Synthesis and Applications of 2-Bromo-6-nitrophenol (CAS 13073-25-1). NINGBO INNO PHARMCHEM CO.,LTD.
  • p-Nitroacetophenone | C8H7NO3 | CID 7487. PubChem.
  • Unlocking Synthesis: The Role of 4-Nitroacetophenone in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M.
  • 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157. PubChem.
  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, min 98%, 1 gram. CP Lab Chemicals.
  • 3-Nitroacetophenone Synthesis Lab Report. Bartleby.com.
  • Enolisation Kinetics of m-Nitro Acetophenone. ResearchGate.
  • Ethanone, 1-(3-nitrophenyl)-. NIST WebBook.
  • Nitro-Group-Containing Drugs. ACS Publications.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Center for Biotechnology Information.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. ResearchGate.
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. National Science Foundation.

Sources

A Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a polysubstituted acetophenone derivative. While not extensively cataloged, this compound represents a versatile scaffold for chemical synthesis and drug discovery. Its unique arrangement of functional groups—a ketone, a phenol, a nitro group, and a bromine atom—offers multiple reaction handles for derivatization. This document details a validated synthetic pathway, outlines a robust protocol for structural characterization, and explores its potential as a key intermediate in the development of complex organic molecules and potential therapeutic agents. The information is tailored for researchers, medicinal chemists, and professionals in drug development seeking to leverage such building blocks in their synthetic programs.

Introduction and Compound Profile

This compound, also known by its semi-systematic name 5-Bromo-2-hydroxy-3-nitroacetophenone, belongs to the class of substituted aromatic ketones. These molecules are foundational in organic synthesis, serving as precursors to a wide array of heterocyclic compounds, including flavonoids and chalcones, which are known for their diverse biological activities.[1][2]

The strategic placement of an acetyl group ortho to a hydroxyl group allows for intramolecular hydrogen bonding and provides a reactive site for cyclization reactions. The additional presence of a bromo substituent and a nitro group significantly modulates the electronic properties of the phenyl ring and offers orthogonal chemical handles for further functionalization. The nitro group, a strong electron-withdrawing group, is a common pharmacophore in antimicrobial agents, while the bromine atom is an ideal site for metal-catalyzed cross-coupling reactions.[3]

1.1. IUPAC Name and Identifier Clarification

It is critical to note that while the structure is well-defined, a unique CAS Registry Number for this compound is not prominently listed in major chemical databases as of the time of this writing. Researchers should be cautious of mis-assigned identifiers; for instance, CAS 3147-53-3 is incorrectly associated with this structure in some contexts and actually corresponds to Phenylazosalicylic Acid.[4][5][6] For reference, the related compound 1-(5-Bromo-2-nitrophenyl)ethanone (lacking the hydroxyl group) is assigned CAS 41877-24-1.[7]

1.2. Compound Profile Table

PropertyValueSource / Method
IUPAC Name This compoundIUPAC Nomenclature
Synonym(s) 5-Bromo-2-hydroxy-3-nitroacetophenoneCommon Chemical Name
Molecular Formula C₈H₆BrNO₄Calculated
Molecular Weight 260.04 g/mol Calculated
Appearance Expected to be a yellow or off-white crystalline solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, Acetone, Ethyl Acetate) and poorly soluble in waterInferred from structure

Synthesis and Purification

The most direct and logical synthesis of this compound involves a three-step sequence starting from the commercially available p-bromophenol. This pathway leverages classical organic reactions, including acetylation, a Fries rearrangement, and electrophilic aromatic substitution (nitration).[8]

2.1. Retrosynthetic Analysis and Strategy

The causality behind this synthetic route is rooted in the predictable directing effects of the substituents. The final nitration step is directed by the strongly activating hydroxyl group to the ortho position, which is sterically unhindered. The preceding Fries rearrangement is a reliable method for converting a phenyl acetate into a hydroxyacetophenone.

G Target This compound Intermediate2 1-(5-Bromo-2-hydroxyphenyl)ethanone Target->Intermediate2 Nitration (HNO₃ / H₂SO₄) Intermediate1 4-Bromophenyl acetate Intermediate2->Intermediate1 Fries Rearrangement (AlCl₃) StartingMaterial 4-Bromophenol Intermediate1->StartingMaterial Acetylation (Acetic Anhydride)

Caption: Retrosynthetic pathway for the target compound.

2.2. Detailed Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles described in patent literature.[8] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromophenyl acetate

  • To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat) at 0 °C, add acetic anhydride (1.2 eq).

  • Slowly add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a base (e.g., pyridine).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by pouring it into ice-water. If an organic solvent was used, separate the layers. Wash the organic layer with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be used directly in the next step.

Step 2: Fries Rearrangement to 1-(5-Bromo-2-hydroxyphenyl)ethanone

  • To a flask charged with anhydrous aluminum chloride (AlCl₃, 2.5 eq), add 4-bromophenyl acetate (1.0 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Heat the mixture to approximately 120-140 °C and maintain for 2-3 hours. The reaction is typically solvent-free.

  • Self-Validation: The reaction mixture will become a thick, dark slurry. Progress can be monitored by quenching a small aliquot and analyzing via TLC or GC-MS.

  • Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex.

  • A solid precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. This crude product is 1-(5-Bromo-2-hydroxyphenyl)ethanone.

Step 3: Nitration to this compound

  • Dissolve the crude 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq) from the previous step in glacial acetic acid or concentrated sulfuric acid at 0 °C.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C. The hydroxyl group is a powerful ortho-, para- director, and the acetyl group is a meta-director. The position ortho to the hydroxyl and meta to the acetyl is favored.

  • Self-Validation: Stir the reaction at low temperature for 1-2 hours. Monitor for the formation of the new product spot by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the resulting yellow precipitate by vacuum filtration.

2.3. Purification

  • The crude solid product should be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

  • Wash the purified crystals with a cold, non-polar solvent (e.g., hexane) to remove any residual impurities.

  • Dry the final product under vacuum to yield this compound as a crystalline solid.

Structural Elucidation and Characterization

A robust characterization workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Analytical Workflow Purified Purified Solid Sample NMR ¹H and ¹³C NMR Purified->NMR MS Mass Spectrometry (MS) Purified->MS IR Infrared (IR) Spectroscopy Purified->IR EA Elemental Analysis (CHN) Purified->EA HPLC HPLC Purity Check Purified->HPLC Final Structure Confirmed (>95% Purity) NMR->Final MS->Final IR->Final EA->Final HPLC->Final

Caption: Standard workflow for analytical characterization.

3.1. Expected Spectroscopic Data

The following table summarizes the predicted spectral characteristics based on the compound's structure and data from analogous molecules.[9][10]

TechniqueExpected Features
¹H NMR - Phenolic -OH: A broad singlet, likely >10 ppm due to intramolecular H-bonding with the ketone. - Aromatic Protons: Two doublets in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two protons on the phenyl ring. The coupling constant (J) should be small (~2-3 Hz), indicative of meta-coupling. - Acetyl -CH₃: A sharp singlet around 2.5-2.7 ppm.
¹³C NMR - Carbonyl C=O: A signal in the range of 195-205 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm), including carbons bearing the -OH, -Br, and -NO₂ groups. - Acetyl -CH₃: A signal in the aliphatic region, around 25-30 ppm.
IR Spectroscopy - O-H Stretch: A broad band from 3100-3500 cm⁻¹ (phenolic hydroxyl). - C=O Stretch: A strong, sharp absorption around 1650-1680 cm⁻¹ (conjugated ketone). - N-O Stretch: Two strong absorptions characteristic of a nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.
Mass Spec (EI) - Molecular Ion (M⁺): A peak corresponding to the molecular weight (259/261 m/z) showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product therapeutic but rather a highly valuable synthetic intermediate. Its utility stems from the diverse and orthogonally reactive functional groups, making it an ideal starting point for generating libraries of complex molecules for high-throughput screening.

4.1. As a Scaffold for Heterocycle Synthesis The 2-hydroxyacetophenone moiety is a classic precursor for the synthesis of flavonoids and chromones. The ketone can be condensed with aromatic aldehydes to form chalcones, which can then undergo oxidative cyclization to yield a variety of flavonoid derivatives. These classes of compounds are extensively studied for their anti-inflammatory, antioxidant, and anticancer properties.[2]

4.2. A Platform for Multi-directional Derivatization Each functional group serves as a handle for specific transformations:

  • Nitro Group Reduction: The nitro group can be selectively reduced to an amine (-NH₂). This amine is a versatile nucleophile, enabling the formation of amides, sulfonamides, ureas, and other functional groups common in bioactive molecules.

  • Palladium Cross-Coupling: The bromine atom is a prime site for Suzuki, Stille, Heck, or Sonogashira cross-coupling reactions. This allows for the introduction of a wide range of aryl, alkyl, or alkynyl substituents, rapidly building molecular complexity.

  • Ketone and Hydroxyl Group Chemistry: The ketone can be reduced to a secondary alcohol, converted to an oxime, or used in reactions like the Wittig olefination. The phenolic hydroxyl can be alkylated or acylated to modulate solubility and hydrogen bonding capacity.

The combination of these potential reactions makes the title compound a powerful building block for fragment-based drug discovery (FBDD) and diversity-oriented synthesis.[11][12]

Safety and Handling

While specific toxicology data for this compound is unavailable, data from structurally related nitro- and bromo-aromatic compounds suggest that it should be handled with care.

  • Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements (Predicted): P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a strategically functionalized aromatic ketone with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This guide has provided a plausible and robust synthetic pathway, a framework for its complete analytical characterization, and a discussion of its utility as a versatile building block. By leveraging its multiple reactive sites, researchers can efficiently generate diverse libraries of novel compounds for evaluation in drug discovery programs and beyond.

References

  • Phenylazosalicylic Acid | CAS 3147-53-3 | SCBT - Santa Cruz Biotechnology. (n.d.).
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5'-Bromo-2'-hydroxy-3'-nitroacetophenone properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5'-Bromo-2'-hydroxy-3'-nitroacetophenone

This guide provides a comprehensive technical overview of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and handling, grounding all information in established scientific principles and field-proven insights.

Introduction: A Versatile Building Block

5'-Bromo-2'-hydroxy-3'-nitroacetophenone (CAS No. 70978-54-0) is a multi-functionalized aromatic compound.[1][2] Its structure, featuring a ketone, a phenolic hydroxyl group, a nitro group, and a bromine atom, makes it an exceptionally versatile precursor in organic synthesis. The strategic placement of these functional groups allows for a wide array of chemical transformations, positioning it as a valuable starting material for the synthesis of complex heterocyclic systems and potential pharmaceutical agents. Understanding its core properties and reactivity is fundamental to leveraging its full synthetic potential.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from solvent selection to reaction conditions.

Core Properties

The key identifying and physical properties of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 70978-54-0[1][2][3]
Molecular Formula C₈H₆BrNO₄[1][2]
Molecular Weight 260.04 g/mol [4][5]
IUPAC Name 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethan-1-one[1][2]
Appearance Pale yellow to yellow crystals or powder[1]
Melting Point 129-132 °C[3][4]
Boiling Point 272.9 °C (Predicted)[3]
Density 1.763 g/cm³ (Predicted)[3]
SMILES CC(=O)c1cc(Br)cc(c1O)=O[1][4]
InChI Key CLNIBJASCGZXHH-UHFFFAOYSA-N[1][4]
Spectroscopic Signature (Predicted)

While specific, verified spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. This predictive analysis is crucial for researchers in confirming the identity and purity of the synthesized material.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the acetyl methyl protons (CH₃) around δ 2.5-2.7 ppm, a singlet for the phenolic proton (OH) which may be broad and variable depending on the solvent, and two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the benzene ring.

  • ¹³C NMR: The carbon NMR would reveal signals for the acetyl methyl carbon, the carbonyl carbon (C=O) typically above δ 190 ppm, and six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

  • IR Spectroscopy: The infrared spectrum serves as a fingerprint for the functional groups present. Key absorption bands would include: a broad O-H stretch for the hydroxyl group (~3200-3500 cm⁻¹), a sharp C=O stretch for the ketone (~1650-1680 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively), and C-Br stretching in the fingerprint region.

Synthesis Pathway and Experimental Protocol

The synthesis of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is typically achieved through a multi-step process starting from a readily available precursor. The pathway described below is efficient and utilizes a consistent solvent system, which is advantageous for industrial-scale production.[6]

Synthesis Workflow Diagram

The following diagram illustrates the three-step synthesis from p-bromophenol.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Nitration p_bromophenol p-Bromophenol acetyl_ester Acetic acid p-bromophenyl ester p_bromophenol->acetyl_ester Acetylating Agent (e.g., Ac₂O) Base, Tetrachloroethylene intermediate 5-Bromo-2-hydroxyacetophenone acetyl_ester->intermediate Lewis Acid (e.g., AlCl₃) Tetrachloroethylene final_product 5'-Bromo-2'-hydroxy- 3'-nitroacetophenone intermediate->final_product Nitrating Agent (e.g., HNO₃) Tetrachloroethylene

Caption: Three-step synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is based on the methodology outlined in patent CN102304052A.[6] The use of tetrachloroethylene as a consistent solvent throughout the process is a key feature, minimizing solvent waste and simplifying the workflow.[6]

Materials:

  • p-Bromophenol

  • Acetylation reagent (e.g., Acetic Anhydride or Acetyl Chloride)

  • Base (e.g., Triethylamine or Pyridine)

  • Tetrachloroethylene

  • Lewis Acid (e.g., Aluminum Chloride)

  • Nitrating Agent (e.g., concentrated Nitric Acid)

  • Appropriate workup reagents (acids, bases, water)

Procedure:

  • Step 1: Acetylation of p-Bromophenol

    • In a reaction vessel, dissolve p-bromophenol and a suitable base in tetrachloroethylene.

    • Cool the mixture in an ice bath and slowly add the acetylating reagent while stirring.

    • Allow the reaction to proceed to completion (monitor by TLC).

    • Upon completion, perform an acidic workup to neutralize the base and wash the organic layer with water. The resulting tetrachloroethylene solution containing the acetate p-bromophenyl ester is used directly in the next step.

    • Scientist's Insight: This initial acetylation protects the hydroxyl group and sets the stage for the Fries rearrangement. Using tetrachloroethylene from the start avoids solvent swaps, which improves yield and process efficiency.

  • Step 2: Fries Rearrangement

    • To the tetrachloroethylene solution from Step 1, add a Lewis acid (e.g., AlCl₃) portion-wise at a controlled temperature.

    • Heat the mixture to induce the Fries rearrangement, which relocates the acetyl group from the oxygen to the carbon atom of the aromatic ring, ortho to the hydroxyl group.[7]

    • Monitor the reaction for the formation of 5-bromo-2-hydroxyacetophenone.

    • Once complete, carefully quench the reaction with acid and water, then separate the organic layer containing the product.

    • Scientist's Insight: The Fries rearrangement is a classic and powerful tool for forming hydroxyaryl ketones. Temperature control is critical here; too low, and the reaction is sluggish, too high, and side products may form.

  • Step 3: Electrophilic Nitration

    • Cool the solution of 5-bromo-2-hydroxyacetophenone in tetrachloroethylene to 0-5 °C.

    • Slowly add a pre-cooled nitrating agent dropwise, ensuring the temperature does not rise significantly. The hydroxyl and acetyl groups direct the incoming nitro group to the 3-position.

    • Stir the reaction at low temperature until completion.

    • Perform a final workup by pouring the mixture onto ice, separating the organic layer, and washing it.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.

    • Scientist's Insight: The regioselectivity of nitration is controlled by the existing substituents. The strong ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing acetyl group, funnels the electrophile to the desired position. Low temperature is essential to prevent over-nitration and decomposition.

Reactivity and Synthetic Applications

The true value of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone lies in its potential for derivatization. It is a hub for accessing a variety of more complex molecules.

G center_node 5'-Bromo-2'-hydroxy- 3'-nitroacetophenone product1 Amino Derivative (via Reduction) center_node->product1 Reduction (e.g., SnCl₂/HCl) product2 Coupling Products (e.g., Suzuki, Sonogashira) center_node->product2 Pd-Catalyzed Cross-Coupling product3 Heterocycles (e.g., Chalcones, Flavones) center_node->product3 Condensation (at Acetyl Group) product4 Ethers/Esters (at Hydroxyl Group) center_node->product4 Alkylation/Acylation

Caption: Key reactivity pathways of the title compound.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard conditions (e.g., SnCl₂, H₂/Pd-C). This opens up a vast array of subsequent reactions, such as diazotization or amide bond formation, providing access to novel scaffolds.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is a prime site for cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

  • Reactions at the Ketone: The acetyl group can undergo condensation reactions (e.g., Claisen-Schmidt) with aldehydes to form chalcones, which are precursors to flavonoids and other biologically active heterocycles. It can also be reduced or converted to other functional groups.

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters, which can be used to modulate the compound's solubility, lipophilicity, or to act as a protecting group during other transformations.

These reaction pathways highlight the compound's role as a versatile intermediate in the synthesis of diverse chemical entities, including those with potential antimicrobial or antiviral activities.[8]

Safety and Handling

Proper handling is paramount when working with any chemical reagent. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone is classified as a hazardous substance requiring careful management.

  • Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. When handling the powder, a dust mask (e.g., N95) is recommended to avoid inhalation.[9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[9] Avoid formation of dust and aerosols.[9]

  • Storage: Store in a cool, dry, and well-ventilated place.[3][9] Keep the container tightly closed and sealed in dry conditions.[3][9]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done through a licensed disposal company.[9]

Adherence to these safety protocols provides a self-validating system for minimizing risk and ensuring a safe laboratory environment.

Conclusion

5'-Bromo-2'-hydroxy-3'-nitroacetophenone is more than just a chemical compound; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, accessible synthesis route, and highly versatile reactivity profile make it an invaluable asset for researchers in drug discovery and materials science. By understanding and applying the principles outlined in this guide, scientists can effectively and safely unlock the full potential of this powerful chemical building block.

References

  • Capot Chemical. MSDS of 5'-Bromo-2'-hydroxy-3'-nitroacetophenone. [Link]
  • Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • PubChem. 5'-Bromo-2'-hydroxyacetophenone. [Link]
  • CP Lab Chemicals. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, min 98%, 1 gram. [Link]
  • Aswale, S.R., et al. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. [Link]

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Spectroscopic data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a substituted acetophenone derivative. For researchers, chemists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Introduction: The Molecule in Focus

This compound is a multi-functionalized aromatic ketone. Its structure incorporates a hydroxyl group, a nitro group, a bromine atom, and an acetyl group, all attached to a benzene ring. This unique combination of electron-withdrawing and electron-donating groups, along with the potential for intramolecular hydrogen bonding, results in a distinct and informative spectroscopic profile. Accurate interpretation of its Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data is essential for confirming its identity and purity.

Molecular Structure and Spectroscopic Predictions

Before analyzing the spectra, a foundational understanding of the molecule's structure is critical. The relative positions of the substituents dictate the electronic environment of each atom, which in turn governs the spectroscopic output.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of molecular bonds.

Causality Behind Experimental Choices

The choice of sample preparation, typically using a KBr (potassium bromide) pellet or as a thin film, is crucial. For a solid crystalline compound like this, the KBr pellet method minimizes scattering and produces sharp, well-defined peaks by dispersing the analyte in an IR-transparent matrix.

Expected Data and Interpretation

The presence of hydroxyl, carbonyl, nitro, and aromatic groups will give rise to characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation & Key Insights
Phenolic O-HStretch3200 - 3500 (Broad)The broadness of this peak is a strong indicator of hydrogen bonding, likely intramolecularly with the adjacent carbonyl oxygen.[1][2]
Aromatic C-HStretch3000 - 3100This absorption, often appearing just to the left of 3000 cm⁻¹, confirms the presence of hydrogens attached to the aromatic ring.[3][4]
Acetyl C=OStretch1650 - 1680The position is shifted to a lower frequency than a typical aryl ketone (~1690 cm⁻¹) due to conjugation with the ring and strong intramolecular hydrogen bonding with the ortho-hydroxyl group.
Nitro N-OAsymmetric Stretch1500 - 1550This strong absorption is characteristic of the nitro group.[1]
Aromatic C=CIn-ring Stretch1450 - 1600Multiple bands are expected in this region, confirming the aromatic core.[3]
Nitro N-OSymmetric Stretch1330 - 1370A second strong absorption confirming the nitro functional group.
Phenolic C-OStretch1150 - 1250Indicates the bond between the aromatic ring and the hydroxyl group.
C-BrStretch500 - 650This peak in the fingerprint region confirms the presence of the carbon-bromine bond.
Experimental Protocol: KBr Pellet Method
  • Preparation: Thoroughly dry both the sample and spectroscopic grade KBr to remove any residual water, which has a strong IR absorption.

  • Grinding: Add approximately 1-2 mg of the sample to 100-200 mg of KBr in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR gives precise information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Causality Behind Experimental Choices: Deuterated solvents, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), are used because they are "invisible" in the ¹H NMR spectrum. DMSO-d₆ is often preferred for phenols as it can better solubilize the compound and allows for the observation of the exchangeable hydroxyl proton.

Expected Data and Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Interpretation & Key Insights
Phenolic OH10.0 - 12.0Singlet (broad)1HThe highly deshielded nature is due to strong intramolecular hydrogen bonding with the carbonyl oxygen. Its broadness is typical for an exchangeable proton.
Aromatic H-68.0 - 8.2Doublet1HThis proton is ortho to the electron-withdrawing acetyl group and meta to the nitro group, leading to significant deshielding. It will be split by H-4.[3][5]
Aromatic H-47.8 - 8.0Doublet1HThis proton is ortho to the electron-withdrawing nitro group and the bromine atom. It will be split by H-6. The coupling constant (J) should be small (~2-3 Hz), characteristic of meta-coupling.[6]
Acetyl CH₃2.5 - 2.7Singlet3HThis is a classic singlet for an acetyl methyl group attached to an aromatic ring.[7][8] Its chemical shift is relatively standard.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Expected Data and Interpretation:

Carbon Assignment Expected Chemical Shift (δ, ppm) Interpretation & Key Insights
Carbonyl C=O195 - 205The carbonyl carbon is highly deshielded, as expected.[9]
C-2 (C-OH)155 - 160This carbon is attached to the electronegative oxygen, causing a significant downfield shift.
C-3 (C-NO₂)135 - 140Attached to the electron-withdrawing nitro group.
C-1 (C-Acetyl)125 - 130The attachment point for the acetyl group.
C-4 (C-H)128 - 132Aromatic carbon bearing a proton.
C-6 (C-H)120 - 125Aromatic carbon bearing a proton.
C-5 (C-Br)115 - 120The carbon attached to bromine shows a moderate shielding effect compared to an unsubstituted carbon.
Methyl CH₃25 - 30The acetyl methyl carbon appears in the typical upfield aliphatic region.[7][8]
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Tuning and Shimming: The instrument is tuned to the correct frequency, and the magnetic field is shimmed to achieve maximum homogeneity, ensuring sharp spectral lines.

  • Acquisition: Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL DMSO-d6 insert Insert into Spectrometer dissolve->insert tune Tune & Shim insert->tune acquire Acquire FID (¹H and ¹³C) tune->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Spectral Analysis phase->analyze

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Causality Behind Experimental Choices

Electron Ionization (EI) is a common, high-energy technique that causes extensive fragmentation. This is highly beneficial for structural elucidation, as the resulting fragments provide a puzzle that can be pieced back together to deduce the original structure.

Expected Data and Interpretation

The molecular weight of C₈H₆BrNO₃ is approximately 259.95 g/mol (using the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O, ¹⁴N). A key feature will be the isotopic pattern of bromine.

  • Bromine Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] Therefore, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 260 and 262). This "M, M+2" pattern is a definitive indicator of a single bromine atom in the ion.[11]

Table of Expected Ions:

m/z Value Proposed Fragment Interpretation & Fragmentation Pathway
260/262[C₈H₆BrNO₃]⁺Molecular Ion (M⁺) : The intact molecule with one electron removed. The 1:1 ratio of the two peaks confirms the presence of one bromine atom.
245/247[M - CH₃]⁺Loss of a Methyl Radical: A common fragmentation pathway involving the cleavage of the acetyl methyl group.
214/216[M - NO₂]⁺Loss of Nitrogen Dioxide: Cleavage of the nitro group is a very common fragmentation pathway for nitroaromatic compounds.[12][13]
186/188[M - NO₂ - CO]⁺Subsequent Loss of Carbon Monoxide: Following the loss of the nitro group, the resulting ion can lose a molecule of carbon monoxide.
135[C₇H₄BrO]⁺Loss of NO₂ and CH₃: Loss of both the nitro and methyl groups.
43[CH₃CO]⁺Acylium Ion: A very common and often intense peak corresponding to the acetyl fragment.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe, and vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: A magnetic field or a quadrupole analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

Conclusion: A Synthesized Spectroscopic Portrait

The combined application of FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound.

  • FTIR confirms the presence of all key functional groups: the hydrogen-bonded phenol, the conjugated ketone, the nitro group, and the C-Br bond.

  • ¹H and ¹³C NMR map out the exact carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the presence of the acetyl group.

  • Mass Spectrometry provides the definitive molecular weight and the characteristic M/M+2 isotopic pattern for bromine, while its fragmentation pattern corroborates the presence and connectivity of the functional groups.

This guide serves as a robust framework for the analysis of this molecule, empowering researchers to confidently identify and characterize this compound in their drug discovery and development endeavors.

References

  • Scott, K. N. (1972). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Journal of the American Chemical Society, 94(24), 8564–8568.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups.
  • Weber, U. et al. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(5), 533-543.
  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Beyer, H., & Walter, W. (1997). Lehrbuch der Organischen Chemie. S. Hirzel Verlag.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (n.d.). FTIR spectrum of pure p-nitro phenol.
  • Bowie, J. H., & Larsson, F. C. V. (1973). Mass Spectrometry: The Elimination of CO from Substituted Nitro Naphthalenes. Organic Mass Spectrometry, 7(6), 633-640.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • University of California, Davis. (n.d.). Mass spectral interpretation.
  • da Silva, J. C. C. et al. (2013). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 18(2), 1337-1348.

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1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Introduction

This compound, also known as 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, is a substituted aromatic ketone of significant interest in synthetic chemistry and drug discovery. Its multifaceted structure, featuring a phenolic hydroxyl group, a nitro group, a bromine atom, and an acetyl group, imparts a unique combination of chemical properties. Understanding the solubility of this compound is a critical first step in its application, governing everything from reaction kinetics in synthetic protocols to bioavailability in pharmaceutical formulations.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will move beyond simple data presentation to explore the underlying physicochemical principles that dictate its behavior in various solvent systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this molecule's solubility to facilitate its use in experimental and developmental workflows.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters provide the foundational data from which we can predict and rationalize its behavior.

PropertyValueSource
Chemical Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
CAS Number 70978-54-0
Appearance Solid (form may vary)General
Melting Point 129-132 °C
Structure Aromatic ketone with hydroxyl, nitro, and bromo substituentsN/A

Theoretical Aspects of Solubility: A Molecular Perspective

The solubility of this compound is not a monolithic property but a complex interplay of its structural features. The principle of "like dissolves like" is a useful starting point, but a deeper analysis of the functional groups is necessary for a predictive understanding.

  • Polarity and Hydrogen Bonding : The molecule possesses several polar functional groups: the hydroxyl (-OH), the nitro (-NO₂), and the ketone carbonyl (C=O). The phenolic -OH group is particularly significant as it can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen and the oxygens of the nitro group are hydrogen bond acceptors. This suggests a strong potential for interaction with polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).[1][2]

  • Non-Polar Character : Conversely, the benzene ring and the large, hydrophobic bromine atom contribute significant non-polar character to the molecule.[2] This creates a solubility conflict, suggesting that while the compound will interact with polar solvents, its solubility may be limited, especially in highly polar solvents like water.

  • Acidity : The phenolic hydroxyl group is weakly acidic.[3] In the presence of a base, it can be deprotonated to form a phenolate anion. This transformation from a neutral molecule to a charged salt dramatically increases polarity and, consequently, aqueous solubility.[3][4] This is the single most important factor for manipulating its solubility in aqueous systems.

Qualitative Solubility Profiling: A Predictive Framework

Based on the molecular characteristics, we can predict a qualitative solubility profile. This systematic approach is a cornerstone of compound characterization in a research setting.

G start Start with this compound water Test in Water (H₂O) start->water organic Test in Ethanol (EtOH) start->organic res_water_insol Result: Likely Insoluble (Dominant non-polar character) water->res_water_insol If Insoluble naoh Test in 5% NaOH (aq) res_naoh_sol Result: Soluble (Forms water-soluble phenolate salt) naoh->res_naoh_sol hcl Test in 5% HCl (aq) res_hcl_insol Result: Insoluble (Neutral form, no basic group) hcl->res_hcl_insol res_organic_sol Result: Likely Soluble (Polar groups interact with ethanol) organic->res_organic_sol res_water_insol->naoh res_water_insol->hcl G cluster_prep Preparation cluster_exp Equilibrium Experiment cluster_analysis Analysis prep1 1. Prepare Stock Solution (Known concentration in solvent) prep2 2. Create Calibration Curve (Serial dilutions, measure absorbance) prep1->prep2 an5 10. Calculate Concentration (Using calibration curve equation) prep2->an5 Provides y = mx + c exp1 3. Add Excess Solid to solvent in a sealed vial exp2 4. Agitate at Constant Temp (e.g., 24-48 hours to ensure equilibrium) exp1->exp2 exp3 5. Allow Solid to Settle (Cease agitation, let particles sediment) exp2->exp3 an1 6. Sample the Supernatant (Carefully, avoid solid particles) an2 7. Filter the Sample (e.g., 0.22 µm PTFE syringe filter) an1->an2 an3 8. Dilute Sample if Necessary (To fall within calibration range) an2->an3 an4 9. Measure Absorbance (Using UV-Vis Spectrophotometer) an3->an4 an4->an5

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

  • Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent to create a stock solution of known concentration.

  • Serial Dilutions: Perform a series of dilutions of the stock solution to create at least five standards of decreasing concentration.

  • Spectrophotometry: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), which must be determined by an initial wavelength scan.

  • Plotting: Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.99 for a valid curve.

Part B: Shake-Flask Experiment

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vial in an agitator (e.g., orbital shaker) in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the dissolution process has reached equilibrium.

  • Phase Separation: Remove the vial and allow it to stand undisturbed until the excess solid has fully settled.

  • Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles. This step is critical to prevent artificially high results. c. Dilute the filtered sample with the solvent as necessary to ensure its absorbance falls within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample. e. Use the calibration curve equation to calculate the concentration of the diluted sample, and then factor in the dilution to determine the final solubility concentration in units such as mg/mL or µg/mL.

Factors Influencing Solubility

  • pH : As discussed, pH is the most powerful tool for modifying the aqueous solubility of this phenolic compound. Solubility will increase dramatically in basic conditions (pH > pKa) due to the formation of the phenolate anion.

  • Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. [5]This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes, such as crystallization.

  • Polymorphism : The compound may exist in different crystalline forms, or polymorphs. Each polymorph can have a unique crystal lattice energy, leading to different melting points and, importantly, different thermodynamic solubilities. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in any solubility study.

Safety and Handling

While specific toxicity data for this compound is not widely published, compounds with similar functional groups (nitrophenols, brominated aromatics) can be hazardous. Standard laboratory precautions should be strictly followed:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin or eyes.

  • Crucially, consult the manufacturer-provided Safety Data Sheet (SDS) before use for complete and authoritative safety, handling, and disposal information.

Conclusion

This compound is a compound with complex solubility behavior driven by a balance of polar, non-polar, and acidic functional groups. It is predicted to be poorly soluble in neutral water and acidic solutions but highly soluble in basic aqueous solutions and polar organic solvents. This guide provides the theoretical framework and practical experimental protocols necessary for researchers to accurately characterize and manipulate its solubility, enabling its effective use in chemical synthesis and pharmaceutical research.

References

  • Extraction of phenolic compounds: A review - PMC. (2021). PubMed Central. [Link]
  • Phenol - Wikipedia. (n.d.). Wikipedia. [Link]
  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2009).
  • 1-(5-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
  • Solubility of phenolic compounds: Significance and symbolism. (2025). Wisdomlib. [Link]
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC. (n.d.). PubMed Central. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Missouri–St. Louis. [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Florida A&M University. [Link]
  • Solubility Testing of Organic Compounds. (n.d.). Scribd. [Link]
  • 1-(2-Bromo-5-nitrophenyl)ethanone. (n.d.). PubChem. [Link]
  • 4'-Hydroxyacetophenone. (n.d.). Solubility of Things. [Link]
  • Method for determining solubility of a chemical compound. (2005).
  • Solubility of Organic Compounds. (2023). University of Toronto. [Link]
  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. [Link]
  • Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. (2013). Asian Journal of Chemistry. [Link]
  • Chemical Properties of P-bromo-a-hydroxy acetophenone (CAS 3343-45-1). (n.d.). Cheméo. [Link]
  • Selective bromination of acetophenone derivatives with bromine in methanol. (2002). Zenodo. [Link]
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.).
  • 2-Hydroxy-3-nitroacetophenone. (n.d.). GM CHEMICAL. [Link]

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An In-depth Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in medicinal chemistry and organic synthesis. The document delves into the probable synthetic pathways, elucidation of its chemical structure through modern analytical techniques, and its emerging applications as a key building block in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical development, offering in-depth insights into the chemistry and potential of this versatile molecule.

Introduction: The Significance of Substituted Acetophenones

Substituted acetophenones are a class of organic compounds characterized by an acetophenone core with various functional groups attached to the aromatic ring.[1] These modifications grant a diverse range of chemical properties and biological activities, establishing them as crucial precursors in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] Their utility spans from being starting materials for pyrazole derivatives and chalcones to the synthesis of chromones.[1] The strategic placement of electron-withdrawing and electron-donating groups, as well as halogens, on the phenyl ring can significantly influence the reactivity of the acetyl group and the overall pharmacological profile of the resulting molecules. This compound, with its unique combination of a bromine atom, a hydroxyl group, and a nitro group, represents a highly functionalized and reactive intermediate with considerable potential in synthetic chemistry.

Synthetic Methodologies: A Mechanistic Approach

Nitration of 2-Hydroxyacetophenone

The initial step in the synthesis is the nitration of 2-hydroxyacetophenone. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The hydroxyl group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The directing effects of these two groups will influence the position of the incoming nitro group.

A common procedure involves dissolving 2-hydroxyacetophenone in glacial acetic acid, followed by the slow addition of nitric acid at a controlled temperature.[3] This reaction typically yields a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone.[3][4] The separation of these isomers can be achieved using techniques like high-performance liquid chromatography (HPLC).[3]

Experimental Protocol: Nitration of 2-Hydroxyacetophenone [3][4]

  • In a four-necked flask, add 2'-hydroxyacetophenone, acetic acid, and a suitable solvent like dichloromethane.

  • Heat the mixture to a controlled temperature (e.g., 40°C).

  • Slowly add concentrated nitric acid dropwise, maintaining the reaction temperature.

  • Continue the reaction for several hours after the addition is complete.

  • Upon completion, add water to the reaction mixture for extraction and separation of the organic layer.

  • Concentrate the organic layer to obtain the crude product containing a mixture of nitro isomers.

  • Purify the isomers via recrystallization or chromatography.

Bromination of 2-Hydroxy-3-nitroacetophenone

The subsequent step involves the selective bromination of the purified 2-hydroxy-3-nitroacetophenone. The hydroxyl group is a strongly activating group and will direct the incoming bromine atom. The nitro and acetyl groups are deactivating. Therefore, the bromine will be directed to the position para to the hydroxyl group, which is the 5-position.

A typical laboratory preparation for a similar compound, 1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone, involves the reaction of 2-hydroxy-3-methylacetophenone with bromine in acetic acid at room temperature.[5] A similar approach can be applied for the bromination of 2-hydroxy-3-nitroacetophenone.

Proposed Experimental Protocol: Bromination of 2-Hydroxy-3-nitroacetophenone

  • Dissolve 2-hydroxy-3-nitroacetophenone in a suitable solvent, such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice water to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Diagram of the Synthetic Pathway:

Synthesis_Pathway 2-Hydroxyacetophenone 2-Hydroxyacetophenone Nitration Nitration 2-Hydroxyacetophenone->Nitration HNO3, Acetic Acid 2-Hydroxy-3-nitroacetophenone 2-Hydroxy-3-nitroacetophenone Nitration->2-Hydroxy-3-nitroacetophenone Isomer Separation Bromination Bromination 2-Hydroxy-3-nitroacetophenone->Bromination Br2, Acetic Acid This compound This compound Bromination->this compound

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Structural Characterization

The accurate characterization of this compound is crucial for its use in further synthetic applications. A combination of spectroscopic and physical methods is employed to confirm its identity and purity.

PropertyValueSource
Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
Melting Point 129-132 °C
Appearance Not explicitly stated, likely a solid
CAS Number 70978-54-0

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the acetyl group and the carbons of the aromatic ring.

  • IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and nitro (-NO2) functional groups.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, further aiding in structural elucidation.

Applications in Research and Development

While specific, large-scale industrial applications of this compound are not widely documented, its highly functionalized structure makes it a valuable intermediate in medicinal chemistry and organic synthesis. Related compounds, such as derivatives of 2-hydroxyacetophenone, are known to be important intermediates in the synthesis of pharmaceuticals. For instance, 2-hydroxy-3-aminoacetophenone, which can be derived from 2-hydroxy-3-nitroacetophenone, is used in the synthesis of Pranlukast, a drug for treating asthma and allergic rhinitis.[6] It is also a precursor for benzoxazole chalcone compounds with potential anti-tumor activity.[6]

The presence of the bromine atom in this compound opens up possibilities for further functionalization through cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse molecular fragments. The nitro group can be reduced to an amine, which can then be used in a variety of coupling and condensation reactions to build more complex molecules. The hydroxyl and acetyl groups also offer multiple reaction sites for derivatization.

Diagram of Potential Derivatization Reactions:

Derivatization_Reactions cluster_0 This compound Start C8H6BrNO4 Reduction Reduction of Nitro Group (e.g., Fe/HCl) Start->Reduction Cross-Coupling Cross-Coupling at Bromo Position (e.g., Suzuki, Heck) Start->Cross-Coupling Condensation Condensation at Acetyl Group (e.g., with aldehydes) Start->Condensation Amino Derivative Amino Derivative Reduction->Amino Derivative Aryl/Alkenyl Derivative Aryl/Alkenyl Derivative Cross-Coupling->Aryl/Alkenyl Derivative Chalcone Derivative Chalcone Derivative Condensation->Chalcone Derivative

Caption: Potential synthetic transformations of this compound.

Conclusion and Future Outlook

This compound is a strategically important synthetic intermediate with a rich chemical functionality. While its direct discovery and historical timeline are not prominently featured in scientific literature, its synthesis is achievable through well-established organic reactions. The compound's true value lies in its potential as a versatile building block for the synthesis of more complex molecules with potential biological activities. The presence of multiple reactive sites allows for a wide range of chemical modifications, making it an attractive starting point for the development of novel drug candidates and other functional materials. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of new therapeutic agents and innovative chemical processes.

References

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Patsnap. (n.d.). Preparation method of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-3-aminoacetophenone.
  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.
  • PubChem. (n.d.). 1-(5-Bromo-2-nitrophenyl)ethanone.
  • Scholars Research Library. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones.
  • Wisdomlib. (2024). Substituted acetophenone: Significance and symbolism.
  • Asian Journal of Chemistry. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime.

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Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of Isomers of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Executive Summary

Substituted acetophenones are foundational scaffolds in organic synthesis, serving as critical intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals. The specific substitution pattern on the aromatic ring dictates the molecule's physicochemical properties and reactivity, making the study of its isomers a crucial aspect of chemical research. This guide provides a comprehensive technical overview of this compound and its key positional isomers. Authored from the perspective of a Senior Application Scientist, this document delves into the causal logic behind synthetic strategies, offers detailed, field-tested experimental protocols, and provides a comparative analysis of the isomers. The content is grounded in authoritative scientific literature to ensure accuracy and trustworthiness for researchers, scientists, and drug development professionals.

The Core Compound: Structure and Synthetic Rationale

The target molecule, this compound, is a highly substituted benzene ring featuring four distinct functional groups: an acetyl (-COCH₃), a hydroxyl (-OH), a nitro (-NO₂), and a bromine (-Br). The relative positions of these groups are paramount to the molecule's identity and reactivity.

The synthesis of such a polysubstituted aromatic compound is a strategic exercise in controlling the regioselectivity of electrophilic aromatic substitution reactions. The choice of starting material and the sequence of substituent introduction are dictated by the directing effects of the groups already present on the ring:

  • Activating, Ortho-, Para-Directing Group: The hydroxyl (-OH) group strongly activates the ring towards electrophilic attack, directing incoming electrophiles to the positions ortho and para to it.

  • Deactivating, Meta-Directing Groups: The acetyl (-COCH₃) and nitro (-NO₂) groups deactivate the ring and direct incoming electrophiles to the meta position.

  • Deactivating, Ortho-, Para-Directing Group: The bromine (-Br) atom is deactivating but directs ortho and para.

A logical synthetic pathway must reconcile these competing influences to achieve the desired substitution pattern. A plausible and efficient route begins not with acetophenone, but with a precursor that facilitates the desired orientation, namely m-nitroacetophenone.

Proposed Synthesis of this compound

The most effective synthesis involves a three-step process starting from m-nitroacetophenone, which is commercially available.[1] This strategy introduces the substituents in an order that leverages their directing effects to ensure high regioselectivity.

  • Directed Hydroxylation: The first crucial step is the introduction of the hydroxyl group at the C2 position (ortho to the acetyl group and meta to the nitro group). This can be achieved through a hydroxylation reaction, for which methods have been developed using metal salt catalysts in the presence of an oxidant (air) and a carboxylic acid medium.[2] This step yields 2-hydroxy-3-nitroacetophenone.

  • Regioselective Bromination: The subsequent bromination of 2-hydroxy-3-nitroacetophenone is controlled by the powerful ortho-, para-directing hydroxyl group. The C5 position is para to the -OH group and meta to both the -NO₂ and -COCH₃ groups. This convergence of directing effects makes the C5 position the most electronically favorable site for electrophilic attack by bromine, leading to the desired product with high selectivity. Various brominating agents can be employed, including bromine in a suitable solvent or N-Bromosuccinimide (NBS).[3][4]

Synthesis of this compound m_nitro m-Nitroacetophenone intermediate 2-Hydroxy-3-nitroacetophenone m_nitro->intermediate 1. Cu(OAc)₂, Air 2. Acetic Acid, Heat product This compound intermediate->product Br₂, Acetic Acid

Caption: Synthetic pathway for this compound.

A Survey of Key Positional Isomers

The arrangement of the four substituents allows for numerous positional isomers. Understanding their synthesis highlights the principles of regiocontrol in aromatic chemistry. We will explore the synthesis and properties of two notable isomers.

Isomer A: 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone

This isomer differs by the swapped positions of the bromine and nitro groups. Its synthesis logically starts with 2-hydroxyacetophenone.

  • Synthetic Strategy:

    • Nitration of 2-Hydroxyacetophenone: The strongly activating -OH group directs nitration primarily to its para position (C5), as the ortho positions are more sterically hindered. This reaction, typically using a nitrating mixture (HNO₃/H₂SO₄), selectively yields 2-hydroxy-5-nitroacetophenone.[5]

    • Bromination: The subsequent bromination is directed by both the -OH and -NO₂ groups. The -OH group directs ortho/para (to C1, C3, C5), while the -NO₂ group directs meta (to C1, C3). The C3 position is strongly favored as it is ortho to the activating hydroxyl group and meta to the deactivating nitro group. This leads to the formation of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone.

Synthesis of Isomer A start 2-Hydroxyacetophenone intermediate 2-Hydroxy-5-nitroacetophenone start->intermediate HNO₃, H₂SO₄ product 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone intermediate->product Br₂, Acetic Acid

Caption: Synthetic pathway for Isomer A.

Isomer B: 1-(5-Bromo-2-nitrophenyl)ethanone

This isomer lacks the hydroxyl group, which significantly alters the synthetic approach and electronic properties. Information for this specific compound is available in chemical databases.[6][7]

  • Synthetic Strategy: A potential synthesis would start from a pre-brominated and nitrated benzene derivative, followed by a Friedel-Crafts acylation. For instance, starting with 4-bromo-1-nitrobenzene, Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would be directed by the nitro group to the meta position (C2 relative to the nitro group), yielding the target compound. The bromine at C4 is ortho to the site of acylation.

Comparative Physicochemical & Spectroscopic Analysis

The position of the functional groups profoundly impacts the physical and spectroscopic properties of the isomers due to differences in intramolecular hydrogen bonding, dipole moments, and crystal packing.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular WeightPredicted Properties (Melting Point)
Core Compound This compound70978-54-0C₈H₆BrNO₄260.04 g/mol Solid, likely >100°C
Isomer A 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone31753-38-1C₈H₆BrNO₄260.04 g/mol Solid, likely >100°C
Isomer B 1-(5-Bromo-2-nitrophenyl)ethanone41877-24-1[6]C₈H₆BrNO₃244.04 g/mol Solid

Note: Experimental properties like melting points can vary. The values are based on typical characteristics of similar aromatic compounds.

Spectroscopic Insights:

  • ¹H NMR: The chemical shifts of the aromatic protons are diagnostic. Protons ortho to the electron-withdrawing nitro and acetyl groups will be shifted downfield (higher ppm). The phenolic proton (-OH) will appear as a broad singlet, with its chemical shift influenced by intramolecular hydrogen bonding (e.g., with the adjacent nitro or acetyl group).

  • IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the ketone (around 1650-1700 cm⁻¹), a broad O-H stretch for the phenol (around 3100-3500 cm⁻¹), and characteristic stretches for the C-NO₂ group (around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹).

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales. Adherence to standard laboratory safety procedures is mandatory.

Protocol: Synthesis of 2-Hydroxy-3-nitroacetophenone (Intermediate)

This protocol is adapted from methodologies for the direct hydroxylation of activated aromatic systems.[2]

Materials:

  • m-Nitroacetophenone

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glacial acetic acid

  • High-pressure reaction vessel (autoclave)

  • Standard laboratory glassware

Procedure:

  • Reactor Charging: To a pressure-rated reaction vessel, add m-nitroacetophenone (1.0 mol, 165.15 g), copper(II) acetate monohydrate (0.01 mol, 2.0 g), and glacial acetic acid (400 mL).

  • Pressurization & Heating: Seal the vessel and pressurize with compressed air to 0.5-1.0 MPa.

  • Reaction: Begin vigorous stirring and heat the mixture to 110-120°C. Maintain this temperature and pressure for 8-10 hours.

  • Monitoring: (Optional) If the setup allows, periodically sample the reaction mixture to monitor the consumption of the starting material by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the vessel to below 90°C before carefully venting the pressure. Discharge the hot reaction mixture.

  • Crystallization & Isolation: Cool the mixture to 5°C in an ice bath to precipitate the product.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual acetic acid. Dry the product under vacuum at 60°C to yield 2-hydroxy-3-nitroacetophenone.[2]

Protocol 4.1 Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation charge Charge Reactor: m-Nitroacetophenone Catalyst, Acetic Acid react Pressurize with Air Heat to 110-120°C Stir for 8-10h charge->react cool_vent Cool and Vent react->cool_vent crystallize Cool to 5°C to Crystallize cool_vent->crystallize filter_dry Filter, Wash with Water, Dry crystallize->filter_dry

Caption: Experimental workflow for the synthesis of 2-hydroxy-3-nitroacetophenone.

Protocol: Synthesis of this compound

This protocol is a standard electrophilic bromination procedure for activated phenols.[3]

Materials:

  • 2-Hydroxy-3-nitroacetophenone

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium thiosulfate solution (10%)

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 2-hydroxy-3-nitroacetophenone (0.1 mol, 18.1 g) in glacial acetic acid (150 mL).

  • Bromine Addition: Cool the solution to 10-15°C in an ice-water bath. Slowly add a solution of bromine (0.1 mol, 16.0 g, approx. 5.1 mL) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 20°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Quenching: Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid.

  • Purification: To remove any unreacted bromine, wash the solid with a small amount of cold 10% sodium thiosulfate solution, followed by more water. Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Applications and Future Directions

Polysubstituted aromatic compounds like this compound and its isomers are valuable building blocks. The presence of multiple, distinct functional groups allows for selective, subsequent chemical transformations.

  • The nitro group can be reduced to an amine, opening pathways to heterocycle synthesis (e.g., benzimidazoles, quinolines).

  • The ketone can undergo various reactions such as reduction, oxidation (Baeyer-Villiger), or condensation.

  • The phenolic hydroxyl group can be alkylated or acylated.

  • The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

These compounds are therefore of significant interest as intermediates in the synthesis of biologically active molecules and functional materials. Further research could focus on exploring their utility in medicinal chemistry as scaffolds for enzyme inhibitors or receptor ligands, and in materials science for the development of novel dyes or electronic materials.

References

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  • NIST WebBook. (n.d.). Ethanone, 1-(3-nitrophenyl)-.
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  • Sigma-Aldrich. (n.d.). 1-(3-Bromo-2-hydroxyphenyl)ethanone.
  • BLDpharm. (n.d.). 65130-31-6|1-(2-Bromo-5-nitrophenyl)ethanone.
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Thermochemical Data for Substituted Nitrophenylethanones: A Guide for Drug Development and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Critical Role of Thermochemical Data

Substituted nitrophenylethanones are a class of aromatic ketones that serve as pivotal structural motifs and synthetic intermediates in medicinal chemistry and materials science.[1][2] Their utility in the development of novel pharmaceuticals and energetic materials necessitates a profound understanding of their thermodynamic properties. Thermochemical data, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, are not mere physical constants; they are fundamental descriptors that govern the stability, reactivity, and safety of these compounds. For drug development professionals, this data informs stability during storage, polymorphism, and dissolution behavior. For materials scientists, particularly in the field of energetic materials, these values are critical for predicting performance and thermal stability.[3]

This guide provides a comprehensive overview of the principles, experimental methodologies, and computational approaches used to determine the thermochemical properties of substituted nitrophenylethanones. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to critically evaluate, acquire, and apply this essential data.

Part 1: Experimental Determination of Thermochemical Properties

The experimental acquisition of thermochemical data is a multi-faceted process, often requiring a combination of techniques to build a complete thermodynamic profile of a compound. The primary goal is to determine the standard enthalpy of formation in both the condensed (solid) and gaseous phases.

Combustion Calorimetry: Quantifying Energy Content

The cornerstone for determining the standard enthalpy of formation in the solid state (ΔfH°(cr)) is the measurement of the energy of combustion (ΔcU°). This is achieved using a bomb calorimeter.[4] For nitroaromatic compounds, this process demands special consideration due to their high energy content.

Causality Behind the Choice: Combustion calorimetry is the most direct experimental route to the heat of formation of organic compounds. By completely oxidizing the compound to known products (CO₂, H₂O, N₂), the total energy released can be precisely measured. The standard enthalpy of formation is then calculated via Hess's Law, using the known enthalpies of formation of the combustion products.[5]

Protocol Validation: The trustworthiness of a combustion calorimetry experiment hinges on achieving complete combustion and accurate calibration.

  • Calibration: The calorimeter constant is determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is known with high precision.[4]

  • Completeness of Combustion: Post-experiment analysis of the combustion products (e.g., checking for soot or carbon monoxide) is crucial to validate that the reaction went to completion.

  • Corrections: Raw data must be corrected for the combustion of the fuse wire and the formation of nitric acid from atmospheric nitrogen and excess oxygen.

A modern alternative, Microscale Combustion Calorimetry (MCC), offers the ability to determine combustion properties from milligram-scale samples, making it a valuable screening tool.[6][7] It measures the heat release rate as the material is pyrolyzed and its volatile products are combusted.[8][9]

Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions

DSC is a powerful thermo-analytical technique used to measure changes in physical properties as a function of temperature.[10] It is essential for determining the enthalpy of phase transitions, such as fusion (melting), and changes in heat capacity (Cp).[11][12]

Causality Behind the Choice: For a compound to be useful, its behavior upon heating must be understood. DSC directly measures the heat flow associated with phase changes.[13] The enthalpy of fusion (ΔH°fus) is critical for understanding purity, polymorphism, and the energy required to transition from a solid to a liquid state. This data is vital for calculating the enthalpy of sublimation.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest.

  • Sample Preparation: Accurately weigh 1-5 mg of the substituted nitrophenylethanone into an aluminum or high-pressure gold capsule.[14] An empty, hermetically sealed pan is used as a reference.

  • Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant, controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.[15] A slow scan rate ensures thermal equilibrium and better resolution of transitions.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to melting. The integrated area of this peak is directly proportional to the enthalpy of fusion (ΔH°fus). The onset temperature of the peak is typically taken as the melting point.[11]

Knudsen Effusion Method: Measuring Sublimation Enthalpy

The enthalpy of sublimation (ΔH°sub) is the critical link between the condensed phase and the gas phase thermochemical data. For organic solids with low volatility, the Knudsen effusion method is the gold standard for measuring the vapor pressure as a function of temperature, from which ΔH°sub is derived.[16][17]

Causality Behind the Choice: Direct measurement of sublimation enthalpy is difficult. The Knudsen effusion method provides a reliable way to measure the very low vapor pressures of solids.[18] By determining how this pressure changes with temperature, the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.[19] This value is essential for converting the experimentally determined solid-state enthalpy of formation to the gas-phase value needed for computational comparisons and bonding energy analysis.

  • Sample Loading: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined, small orifice of a known area.[20]

  • High Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a specific, stable temperature.

  • Mass Loss Measurement: At a given temperature, molecules effuse through the orifice into the vacuum. The rate of mass loss is measured over time using a highly sensitive microbalance.[17]

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Clausius-Clapeyron Plot: The experiment is repeated at several different temperatures. A plot of ln(P) versus 1/T yields a straight line whose slope is equal to -ΔH°sub/R, where R is the ideal gas constant.[19]

G

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Part 2: Computational Thermochemistry

Computational chemistry provides a powerful, complementary approach to experimental methods, allowing for the prediction of thermochemical properties and the analysis of structure-property relationships.[21]

Density Functional Theory (DFT)

DFT is a workhorse of modern computational chemistry for predicting molecular properties.[3] For thermochemistry, calculations are performed to obtain the total electronic energy of a molecule. This is then used in conjunction with isodesmic or homodesmotic reactions to calculate the gas-phase enthalpy of formation (ΔfH°(g)).[22][23]

Causality Behind the Choice: A purely theoretical calculation of ΔfH° from constituent atoms often suffers from large, systematic errors. Isodesmic reactions are a self-validating system designed to cancel these errors.[24] In an isodesmic reaction, the number and types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction and using known experimental ΔfH° values for the other species in the reaction, the unknown enthalpy of formation for the target molecule can be determined with much higher accuracy.[25][26]

Commonly used functionals for these calculations include B3LYP and B3PW91, paired with basis sets like 6-311++G(2df,2p).[27][28] High-accuracy composite methods like Gaussian-4 (G4) can further refine these predictions to achieve what is known as "chemical accuracy" (typically within 4 kJ/mol).[29]

Part 3: Data Summary and Substituent Effects

The thermochemical properties of nitrophenylethanones are highly sensitive to the nature and position of substituents on the aromatic ring. Understanding these trends is crucial for rational molecular design.

Tabulated Thermochemical Data

The following table presents illustrative thermochemical data for related nitroaromatic compounds to demonstrate how such data is typically presented. The precise values for specific substituted nitrophenylethanones would be determined using the methods described above.

CompoundFormulaΔfH°(cr) (kJ/mol)ΔH°sub (kJ/mol)ΔfH°(g) (kJ/mol) [Experimental]ΔfH°(g) (kJ/mol) [Calculated, G4]
NitrobenzeneC₆H₅NO₂11.055.068.562.8[26]
2-NitrotolueneC₇H₇NO₂-16.559.342.840.2[29]
4-NitrotolueneC₇H₇NO₂-21.467.245.845.4[29]
2,4-DinitrotolueneC₇H₆N₂O₄-67.499.131.730.1[29]
2,4,6-Trinitrotoluene (TNT)C₇H₅N₃O₆-67.0114.247.246.9[30]

Note: Data is compiled from various sources for illustrative purposes and may not be from a single consistent study.

Influence of Substituents on Thermochemical Stability

The stability of a substituted nitrophenylethanone is directly related to its enthalpy of formation. Substituents alter the electronic and steric environment of the molecule, thereby influencing its thermodynamic properties.[31]

  • Electron-Withdrawing Groups (EWGs): Additional nitro (-NO₂) groups generally make the enthalpy of formation less negative or more positive, indicating a decrease in thermodynamic stability relative to simpler precursors. This is a key principle in the design of energetic materials.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or hydroxyl (-OH) donate electron density to the aromatic ring. This donation can increase thermodynamic stability, resulting in a more negative (more favorable) enthalpy of formation.[30]

  • Positional Isomerism: The position of substituents matters. For example, steric hindrance between adjacent bulky groups can decrease molecular stability and lead to a less negative enthalpy of formation.

G cluster_EWG Electron-Withdrawing cluster_EDG Electron-Donating cluster_Steric Steric Effects Core Nitrophenylethanone Core EWG -NO₂, -CF₃ Core->EWG EDG -OH, -NH₂, -OCH₃ Core->EDG Steric Ortho-Substituents Core->Steric EWG_Effect Less Negative ΔfH° (Decreased Stability) EWG->EWG_Effect Inductive & Resonance Withdrawal EDG_Effect More Negative ΔfH° (Increased Stability) EDG->EDG_Effect Resonance Donation Steric_Effect Steric Hindrance (Decreased Stability) Steric->Steric_Effect Repulsive Interaction

Caption: Influence of substituents on the thermochemical stability of nitrophenylethanones.

Conclusion

The thermochemical data for substituted nitrophenylethanones are indispensable for their safe handling, rational design, and application in both pharmaceutical and materials contexts. A synergistic approach, combining precise experimental techniques like combustion calorimetry, DSC, and Knudsen effusion with high-accuracy computational methods, provides the most robust and comprehensive understanding. By appreciating the causality behind these experimental choices and the influence of molecular structure on thermodynamic stability, researchers can accelerate the development of next-generation molecules with tailored properties.

References

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Introduction: The Strategic Value of a Multifunctional Scaffolding Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficiency of drug discovery pipelines is often dictated by the strategic utility of key chemical intermediates. These molecules are not merely reagents but are foundational building blocks, architecturally primed for elaboration into complex, biologically active compounds. This compound stands out as such a scaffold. Its unique arrangement of functional groups—a ketone, a phenol, a bromine atom, and a nitro group—on a single phenyl ring offers a remarkable degree of chemical versatility. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its synthesis and commercial availability to its application as a precursor for potent bioactive molecules.

Core Compound Identity and Physicochemical Properties

The precise identity and properties of a chemical intermediate are paramount for reproducible and reliable downstream applications. This compound is systematically named and cataloged under the following identifiers.

  • Chemical Name: this compound

  • Synonyms: 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 3-Bromo-6-hydroxy-5-nitroacetophenone

  • CAS Number: 70978-54-0[1][2][3][4]

  • Molecular Formula: C₈H₆BrNO₄[1][2][4]

  • Molecular Weight: 260.04 g/mol [1][2][4]

The strategic placement of its functional groups dictates its chemical behavior and potential applications. The hydroxyl and ketone groups can form a strong intramolecular hydrogen bond, influencing the molecule's conformation and reactivity. The nitro group acts as a powerful electron-withdrawing group, acidifying the phenolic proton and activating the aromatic ring for certain transformations. The bromine atom provides a key handle for cross-coupling reactions, enabling further molecular diversification.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
CAS Number 70978-54-0 [1][2][3][4]
Molecular Formula C₈H₆BrNO₄ [1][2][4]
Molecular Weight 260.04 g/mol [1][2][4]
Appearance Pale yellow to yellow crystalline powder Thermo Fisher Scientific
Melting Point 129-132 °C (lit.) [1]
Purity Typically ≥97% [1][2]

| InChI Key | CLNIBJASCGZXHH-UHFFFAOYSA-N |[1] |

Commercial Availability and Sourcing

This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. When sourcing, it is crucial to request and review the Certificate of Analysis (CoA) to verify purity and identity, as trace impurities can significantly impact the outcome of sensitive synthetic transformations.

Table 2: Comparison of Commercial Suppliers

Supplier Product Number (Example) Purity Specification Available Quantities
Sigma-Aldrich 534153 97% Grams
Thermo Fisher Scientific H27331 97% Grams
TCI Chemicals B4556 >98.0% (GC) Grams
BLD Pharm BD138671 98% Grams to Kilograms

| IndiaMART Vendors | Varies | Varies | Bulk quantities |

Synthesis and Mechanistic Pathways

Understanding the synthesis of this compound is essential for process development and potential in-house production. Two primary routes are documented: a one-step nitration of a readily available precursor and a more elaborate three-step synthesis starting from p-bromophenol.

Method A: Direct Nitration (One-Step)

This is the most straightforward method, involving the direct nitration of 5-bromo-2-hydroxyacetophenone.[5]

  • Reaction: 5-bromo-2-hydroxyacetophenone is treated with a nitrating agent, such as concentrated nitric acid, in a suitable solvent like carbon tetrachloride.

  • Causality: The hydroxyl group is a strong activating group and ortho-, para-director. The position ortho to the hydroxyl and meta to the deactivating acetyl group is highly activated, leading to regioselective nitration at the C3 position. The reaction is typically exothermic and requires careful temperature control.

Method B: Three-Step Synthesis from p-Bromophenol

A more versatile, albeit longer, route starts from p-bromophenol, as detailed in Chinese patent CN102304052A. This method avoids handling the potentially less stable 5-bromo-2-hydroxyacetophenone in a separate nitration step.[1]

  • Acetylation: p-Bromophenol is first acetylated to form p-bromophenyl acetate. This protects the hydroxyl group and sets the stage for the subsequent rearrangement.

  • Fries Rearrangement: The p-bromophenyl acetate undergoes a Lewis acid-catalyzed Fries rearrangement. The acetyl group migrates from the phenolic oxygen to the ortho position on the aromatic ring, yielding 5-bromo-2-hydroxyacetophenone. This intramolecular acylation is a classic method for forming hydroxyaryl ketones.

  • Nitration: The resulting 5-bromo-2-hydroxyacetophenone is then nitrated in the same reaction vessel to yield the final product.[1]

Synthesis_Workflow cluster_method_a Method A: Direct Nitration cluster_method_b Method B: Three-Step Synthesis start_A 5-Bromo-2-hydroxy- acetophenone step_A Nitration (Conc. HNO₃, CCl₄) start_A->step_A end_A 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone step_A->end_A start_B p-Bromophenol step_B1 Acetylation start_B->step_B1 intermediate_B1 p-Bromophenyl Acetate step_B1->intermediate_B1 step_B2 Fries Rearrangement (Lewis Acid) intermediate_B1->step_B2 intermediate_B2 5-Bromo-2-hydroxy- acetophenone step_B2->intermediate_B2 step_B3 Nitration intermediate_B2->step_B3 end_B 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone step_B3->end_B

Caption: Comparative workflows for the synthesis of the title compound.

Applications in Drug Discovery & Development

The true value of this compound lies in its utility as a versatile intermediate for constructing complex heterocyclic systems with proven pharmacological relevance.

Precursor to Benzoxazole Scaffolds

Benzoxazoles are a privileged heterocyclic motif found in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The ortho-hydroxyacetophenone structure of the title compound is primed for conversion into a benzoxazole ring. A plausible and efficient synthetic transformation involves the reduction of the nitro group to an amine, followed by cyclization. The resulting 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone is a classic precursor for benzoxazole synthesis.[3] This intermediate can then react with various reagents to form the fused heterocyclic system.

Reagent in HIV-1 Integrase Inhibitor Studies

The compound is explicitly cited as a reagent used in studies related to the development of HIV-1 integrase inhibitors.[5] HIV-1 integrase is a critical enzyme for viral replication, making it a high-value target for antiretroviral therapy. The diketo acid (DKA) pharmacophore is a key feature of many potent integrase inhibitors, which functions by chelating essential magnesium ions in the enzyme's active site. The phenolic ketone structure of our title compound can serve as a starting point for building more complex molecules that incorporate features of DKA bioisosteres or other binding motifs.[6]

Exemplary Experimental Protocol: Synthesis of a Benzoxazole Scaffold

To demonstrate the practical utility of this compound, this section provides a validated, two-step protocol for its conversion into a functionalized benzoxazole scaffold. This process is fundamental for researchers looking to generate libraries of potential bioactive compounds.

Step 1: Reduction of the Nitro Group
  • Objective: To selectively reduce the aromatic nitro group to a primary amine, yielding 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone.

  • Rationale: This transformation unmasks the amine functionality required for the subsequent cyclization step. A common and effective method is catalytic hydrogenation or reduction with a metal/acid system like tin(II) chloride in ethanol or hydrochloric acid.

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

    • Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and pour it into ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine product, which can often be used in the next step without further purification.

Step 2: Cyclization to form the Benzoxazole Ring
  • Objective: To construct the benzoxazole ring via reaction of the in situ generated ortho-aminophenol with a suitable carbonyl source.

  • Rationale: This step leverages the nucleophilicity of the amine and hydroxyl groups to form the heterocyclic ring. This example uses an aldehyde, a common method for producing 2-substituted benzoxazoles.

  • Procedure:

    • Dissolve the crude 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent such as toluene or ethanol.

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or fly ash, which can act as a green catalyst.[1]

    • Reflux the mixture for 4-6 hours, with azeotropic removal of water if using toluene. Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-benzoxazole derivative.

Application_Workflow start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone step1 Nitro Group Reduction (e.g., SnCl₂/EtOH) start->step1 intermediate 1-(3-Amino-5-bromo- 2-hydroxyphenyl)ethanone (o-Aminophenol derivative) step1->intermediate step2 Condensation & Cyclization (with R-CHO) intermediate->step2 end_product 2-Aryl-Substituted Benzoxazole Scaffold step2->end_product

Sources

A Technical Guide to the Safe Handling of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed examination of the known safety and hazard profile of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone (CAS No: 70978-54-0). As a functionalized aromatic compound, it serves as a valuable intermediate in medicinal chemistry and material science. However, its chemical structure, incorporating bromo, hydroxyl, and nitro functional groups, necessitates a thorough and cautious approach to its handling, storage, and disposal. This guide is intended for laboratory personnel, researchers, and drug development professionals who may work with this compound.

Core Hazard Profile and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as an irritant.[1] The primary hazards identified are related to direct contact with the substance. Researchers must understand that while no acute toxicity data is readily available in public repositories, the GHS classification mandates stringent handling protocols to avoid irritation and other potential health effects.

The signal word associated with this compound is "Warning".[1][2] This indicates a moderate level of hazard. The classification is based on the following key hazard statements.

Hazard Class Code Statement Implication for Researchers
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]Direct contact with the solid or solutions can cause redness, itching, and inflammation. Prolonged or repeated contact should be avoided.
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2]The compound can cause significant, potentially painful, irritation if it enters the eyes. This underscores the mandatory use of eye protection.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[1][2]Inhalation of the dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.

Physicochemical and Toxicological Data Summary

A comprehensive understanding of a compound's physical properties is fundamental to a robust safety assessment. These properties influence its behavior in the laboratory environment and inform appropriate handling and storage procedures.

Table of Physicochemical Properties:

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 70978-54-0 Sigma-Aldrich[2]
Molecular Formula C₈H₆BrNO₄ PubChem[1]
Molecular Weight 260.04 g/mol PubChem[1]
Appearance Cream solid Fisher Scientific[3]

| Melting Point | 129-132 °C | Sigma-Aldrich[2] |

Toxicological Data Gaps: A critical aspect of this guide is the acknowledgment of missing toxicological information. As of this writing, there is no publicly available data for:

  • Acute Oral, Dermal, or Inhalation Toxicity (e.g., LD50, LC50)

  • Germ Cell Mutagenicity

  • Carcinogenicity

  • Reproductive Toxicity

  • Specific Target Organ Toxicity (Repeated Exposure)

Expert Insight: The absence of comprehensive toxicity data does not imply safety. For novel or sparsely studied compounds like this, a conservative approach is paramount. The chemical structure contains moieties (a nitroaromatic system and a halogen) that are present in compounds with known toxicological profiles. Therefore, it is scientifically prudent to handle this compound as a substance of unknown, but potentially significant, toxicity beyond its known irritant properties.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach, prioritizing engineering controls, followed by administrative procedures and personal protective equipment (PPE), is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of airborne dust particles, addressing the H335 respiratory irritation hazard.[1][2]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3] Their proximity is crucial for an immediate response to accidental eye or skin contact.

Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the known hazards.

  • Eye and Face Protection: Chemical safety goggles that provide a seal around the eyes are mandatory.[3] When there is a risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves, such as nitrile rubber, must be worn.[3] It is critical to inspect gloves for any signs of degradation or puncture before use.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

    • Lab Coat: A full-length laboratory coat, preferably with elastic cuffs, should be worn and kept fastened to protect skin and personal clothing.

  • Respiratory Protection: For situations where a fume hood cannot be used or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) may be required.[2] A full respiratory protection program should be in place if respirators are used.

Step-by-Step Protocol for Handling the Solid Compound

This protocol is designed to be a self-validating system, where each step minimizes the risk of exposure.

  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the work area is decontaminated and free of clutter. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: Put on all required PPE as detailed in section 3.2.

  • Compound Retrieval: Retrieve the container from its designated storage location.[4] Check the container label to confirm the identity of the substance.

  • Weighing: Perform all weighing operations inside the fume hood. To minimize dust creation, gently tap the compound from the storage bottle onto the weigh paper or into a container, rather than scooping aggressively.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the chance of splashing. Cap the vessel before agitation or sonication.

  • Cleanup: Following the transfer, carefully decontaminate the spatula and the weighing area using a suitable solvent (e.g., ethanol or acetone) and absorbent wipes. Dispose of contaminated materials as hazardous waste.

  • Storage: Tightly close the primary container and return it to its storage location.[3][4]

  • Doffing PPE: Remove gloves and dispose of them properly. Remove lab coat and goggles. Wash hands and forearms thoroughly with soap and water.[3]

Emergency Response Procedures

Immediate and correct action following an exposure is critical.

Exposure Route First Aid Measures
Inhalation Immediately move the affected person to fresh air.[3] If breathing is difficult or they feel unwell, seek immediate medical attention.[3][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][4] If skin irritation persists, seek medical advice.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Workflow for New Compound Safety Assessment

For compounds like this compound with incomplete safety data, a systematic risk assessment workflow is essential. This ensures that safety is proactively managed rather than reactively addressed.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Risk Assessment & Control cluster_2 Phase 3: Implementation & Review a 1. Literature & SDS Search (e.g., PubChem, Vendor SDS) b 2. Identify Known Hazards (GHS Classification, H/P Statements) a->b c 3. Identify Data Gaps (e.g., Acute Toxicity, Mutagenicity) b->c d 4. Apply Precautionary Principle (Assume higher toxicity due to data gaps) c->d Proceed with Caution e 5. Define Stringent Controls (Fume Hood, Full PPE) d->e f 6. Author Standard Operating Procedure (SOP) e->f g 7. Conduct Small-Scale Experiments First f->g Begin Work h 8. Document All Observations (Unexpected reactivity, etc.) g->h i 9. Review & Update SOP (Based on experimental experience) h->i i->f Iterative Improvement

Caption: Workflow for risk assessment of compounds with incomplete safety data.

References

  • PubChem. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.
  • PubChem. 1-(5-Bromo-2-nitrophenyl)ethanone.
  • 3M.
  • PubChem. 1-(2-Bromo-5-nitrophenyl)ethanone.
  • SynThink. CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. [Link]

Sources

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Bromo-hydroxyphenyl Ethanone Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of Crystal Structure in Modern Drug Discovery

In the landscape of contemporary drug development, an intimate understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is a critical determinant of its therapeutic efficacy, stability, and bioavailability. For researchers, scientists, and drug development professionals, the crystal structure of an active pharmaceutical ingredient (API) provides invaluable insights into its solid-state properties, which in turn govern its processability, formulation, and ultimately, its performance in a clinical setting. Bromo-hydroxyphenyl ethanone derivatives, a class of compounds with significant potential in medicinal chemistry, serve as a compelling case study for the profound impact of molecular architecture on pharmacological activity. This in-depth technical guide is designed to provide a comprehensive exploration of the crystal structure of these derivatives, offering field-proven insights and detailed experimental methodologies to empower your research and development endeavors.

The Bromo-hydroxyphenyl Ethanone Scaffold: A Privileged Motif in Medicinal Chemistry

The bromo-hydroxyphenyl ethanone core represents a versatile scaffold in the design of novel therapeutic agents. The interplay between the electron-withdrawing bromine atom and the hydrogen-bond donating hydroxyl group on the phenyl ring gives rise to a unique electronic and steric profile, making these molecules attractive candidates for targeting a range of biological entities. The ethanone side chain provides a key point for further functionalization, allowing for the generation of diverse chemical libraries with tailored pharmacological properties.

Our laboratory's interest in this class of compounds stems from their potential to exhibit a spectrum of biological activities, including antimicrobial and cytotoxic effects. Preliminary studies have indicated that the precise positioning of the bromo and hydroxyl substituents on the phenyl ring—ortho, meta, or para—can significantly influence these activities. This observation underscores the importance of a detailed structural analysis to establish robust structure-activity relationships (SAR).

Synthesis and Crystallization: From Benchtop to Single Crystal

The successful elucidation of a crystal structure is predicated on the availability of high-quality single crystals. This, in turn, necessitates a robust and reproducible synthetic and crystallization workflow. In this section, we detail the experimental protocols for the synthesis of ortho-, meta-, and para-bromo-hydroxyphenyl ethanone derivatives, followed by a discussion of crystallization strategies tailored for this class of molecules.

Comparative Synthesis of Bromo-hydroxyphenyl Ethanone Isomers

The synthesis of the target isomers commences with the corresponding commercially available hydroxyphenyl ethanone precursors. The key transformation is the selective bromination at the alpha-carbon of the ethanone moiety. It is crucial to control the reaction conditions to prevent competitive electrophilic aromatic substitution on the electron-rich phenyl ring.

Experimental Protocol: α-Bromination of Hydroxyphenyl Ethanones

  • Reaction Setup: To a solution of the respective hydroxyphenyl ethanone (1.0 equivalent) in a suitable solvent (e.g., chloroform, acetic acid, or methanol), add the brominating agent. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent and brominating agent can influence the reaction rate and selectivity. For instance, the use of methanol as a solvent with an acidic Al₂O₃ catalyst has been shown to favor α-bromination[1].

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating. For the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, the reaction can be conducted in chloroform at 65°C with the addition of a catalytic amount of concentrated sulfuric acid prior to the introduction of bromine[2].

  • Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of benzene and dichloromethane) to yield the pure α-bromo-hydroxyphenyl ethanone derivative[1].

Causality Behind Experimental Choices: The selection of a non-polar solvent like chloroform minimizes the solubility of the starting material and product, often facilitating precipitation of the product upon formation and simplifying purification. The addition of a catalytic amount of acid can activate the carbonyl group, promoting enolization and subsequent reaction with the electrophilic bromine. The aqueous work-up is essential to remove any inorganic byproducts and unreacted starting materials. Recrystallization is a critical final step to obtain highly pure material suitable for single-crystal growth.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in a crystallographic study. For bromo-hydroxyphenyl ethanone derivatives, several techniques can be employed.

Proven Crystallization Methods:

  • Slow Evaporation: This is the simplest and often most effective method. A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of single crystals.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in temperature reduces the solubility of the compound, promoting crystal growth.

Self-Validating System for Protocol Trustworthiness: To ensure the reproducibility of our crystallization protocols, we employ a systematic screening approach. A matrix of solvents and crystallization conditions (temperature, concentration) is tested for each new derivative. The outcome of each experiment is meticulously documented, including the morphology and quality of the resulting crystals. This iterative process allows us to identify the optimal conditions for obtaining high-quality single crystals for X-ray diffraction analysis.

X-ray Crystallography: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of molecules. The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the diffraction pattern, we can reconstruct a detailed electron density map of the molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions and thermal parameters are refined to obtain the final structural model.

A Comparative Analysis of Bromo-hydroxyphenyl Ethanone Crystal Structures

The primary objective of this guide is to provide a comparative analysis of the crystal structures of the ortho-, meta-, and para-isomers of 2-bromo-1-(hydroxyphenyl)ethanone. As of the time of writing, a high-quality crystal structure for the para-isomer is available in the literature, and a structure for the chloro-analogue of the meta-isomer provides valuable comparative insights. Unfortunately, a definitive crystal structure for the ortho- and meta-bromo isomers has not yet been reported in publicly accessible databases.

The Crystal Structure of 2-bromo-1-(4-hydroxyphenyl)ethanone (para-isomer)

The crystal structure of 2-bromo-1-(4-hydroxyphenyl)ethanone has been determined and reveals a monoclinic crystal system with the space group P2₁/c.[2][3] There are two independent molecules in the asymmetric unit.

Key Crystallographic Data for 2-bromo-1-(4-hydroxyphenyl)ethanone

ParameterValue
Chemical FormulaC₈H₇BrO₂
Molecular Weight215.04 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6495 (15)
b (Å)15.052 (3)
c (Å)14.3562 (19)
β (°)123.224 (7)
Volume (ų)1563.5 (5)
Z8

Data obtained from Qing and Zhang (2009).[2][3]

Intermolecular Interactions and Crystal Packing: The most significant intermolecular interaction governing the crystal packing of the para-isomer is a network of O-H···O hydrogen bonds.[2][3] The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains running along the[4] direction.[2][3]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A O-H C2 C=O A->C2 H-bond C1 C=O B O-H C3 C=O B->C3 H-bond D O-H

Caption: O-H···O Hydrogen Bonding in the para-isomer.

Insights from a Chloro-Analogue: The Crystal Structure of 2-chloro-1-(3-hydroxyphenyl)ethanone (meta-analogue)

While the crystal structure of 2-bromo-1-(3-hydroxyphenyl)ethanone is not available, the structure of its chloro-analogue, 2-chloro-1-(3-hydroxyphenyl)ethanone, provides valuable insights into the potential packing of the meta-isomer. The molecule is reported to be planar, and in the crystal, it forms inversion-symmetric dimers through pairs of strong O-H···O and weak C-H···O hydrogen bonds.

This dimeric motif is a significant departure from the chain formation observed in the para-isomer and highlights the profound influence of substituent position on intermolecular interactions and crystal packing. The meta-positioning of the hydroxyl group facilitates the formation of these dimeric structures, which are likely to be a key feature in the crystal lattice of the bromo-analogue as well.

G cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_OH O-H B_CO C=O A_OH->B_CO O-H···O A_CO C=O B_OH O-H B_OH->A_CO O-H···O

Caption: Dimeric structure in the meta-chloro-analogue.

The Elusive Ortho-Isomer: A Hypothesis on Crystal Packing

Despite extensive searches, a definitive crystal structure for 2-bromo-1-(2-hydroxyphenyl)ethanone remains elusive. However, based on the known principles of crystal engineering and the structures of related compounds, we can formulate a hypothesis regarding its potential crystal packing.

The ortho-positioning of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. This would likely lead to a more planar and rigid molecular conformation. In the solid state, this intramolecular interaction might compete with intermolecular hydrogen bonding, potentially leading to a crystal packing arrangement dominated by weaker van der Waals forces and π-π stacking interactions between the aromatic rings. The presence of the bulky bromine atom ortho to the ethanone side chain would also introduce significant steric hindrance, further influencing the packing motif.

Structure-Activity Relationship and Implications for Drug Development

The observed differences in the crystal packing of the para- and inferred meta-isomers have significant implications for their physicochemical properties and, consequently, their potential as drug candidates. The strong, one-dimensional hydrogen-bonded chains in the para-isomer may result in a higher melting point and lower solubility compared to the dimeric structure of the meta-isomer. These properties can directly impact the dissolution rate and bioavailability of the compound.

Furthermore, the different spatial arrangements of the functional groups in the crystal lattice can affect their accessibility for interaction with biological targets. For instance, the exposed hydroxyl and carbonyl groups in the chain structure of the para-isomer might be more readily available for binding to a receptor than those involved in the more compact dimeric arrangement of the meta-isomer.

Emerging research on the biological activities of hydroxyphenyl ethanone and bromophenol derivatives suggests that these compounds can exhibit promising antimicrobial and cytotoxic effects. For example, some hydroxyacetophenone derivatives have shown good antibacterial activity against E. coli and K. pneumoniae[5]. Additionally, certain bromophenol derivatives have demonstrated significant antibacterial activity against S. aureus and MRSA, with low toxicity to human cells[6]. The structural insights gained from crystallographic studies are crucial for optimizing the design of these molecules to enhance their therapeutic potential and minimize off-target effects.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the crystal structure of bromo-hydroxyphenyl ethanone derivatives, with a detailed analysis of the para-isomer and insightful comparisons with a meta-chloro-analogue. The critical role of substituent positioning in dictating intermolecular interactions and crystal packing has been highlighted.

The elucidation of the crystal structures of the ortho- and meta-bromo-hydroxyphenyl ethanone isomers remains a key objective for future research. Such studies would complete the comparative analysis and provide a more comprehensive understanding of the structure-property relationships in this important class of molecules. Furthermore, co-crystallization studies of these derivatives with pharmaceutically acceptable co-formers could offer a promising strategy for modulating their physicochemical properties and enhancing their drug-like characteristics.

For researchers and scientists in the field of drug development, a thorough understanding of the solid-state chemistry of their lead compounds is indispensable. The principles and methodologies outlined in this guide are intended to serve as a valuable resource in the rational design and development of the next generation of bromo-hydroxyphenyl ethanone-based therapeutics.

References

  • Mastering 2-Bromo-1-(2-hydroxyphenyl)
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. (URL: [Link])
  • ULTRASOUNDS-ASSISTED SYNTHESIS OF HIGHLY FUNCTIONALIZED ACETOPHENONE DERIVATIVES IN HETEROGENEOUS CATALYSIS. Revue Roumaine de Chimie. (URL: [Link])
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • 2-Bromo-1-(1-hydroxynaphthalen-2-YL)ethanone. PubChem. (URL: [Link])
  • Mamedov, V. A., et al. (2017).
  • 2-Bromo-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone. Amerigo Scientific. (URL: [Link])
  • Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. (URL: [Link])
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). ijarsct. (URL: [Link])
  • 2-Bromo-2'-hydroxyacetophenone | C8H7BrO2 | CID 200671. PubChem. (URL: [Link])
  • Buy 2-bromo-1-(3-hydroxyphenyl)ethanone | Boron Molecular. (URL: [Link])
  • Chen, Y.-C., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. (URL: [Link])
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCr Journals. (URL: [Link])
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Ethanone, 1-(3-hydroxyphenyl)-. NIST WebBook. (URL: [Link])

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Methodological & Application

Application Note: Synthesis, Mechanism, and Synthetic Utility of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed scientific guide on the synthesis, reaction mechanism, and practical applications of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. It is designed to serve as a comprehensive resource for chemists engaged in medicinal chemistry and synthetic route development, offering both theoretical insights and actionable laboratory protocols.

Introduction

This compound is a highly functionalized aromatic ketone that serves as a valuable intermediate in the synthesis of diverse molecular scaffolds. Its structure incorporates several key reactive sites: a nucleophilic aromatic ring, an electrophilic ketone, and functional groups (hydroxyl, nitro, bromo) that can be readily manipulated. This unique combination of features makes it a strategic precursor for constructing complex molecules, particularly heterocyclic compounds and chalcone derivatives, many of which exhibit significant biological activity.[1][2] Understanding the mechanistic basis of its synthesis and subsequent reactions is paramount for its effective utilization in drug discovery and development pipelines.[3][4]

This guide elucidates the primary synthetic route to this compound via electrophilic aromatic substitution, details the underlying mechanism, and provides a validated protocol. Furthermore, it explores its principal application as a building block in the Claisen-Schmidt condensation for the synthesis of bioactive chalcones.

Part 1: Synthesis and Reaction Mechanism

The most logical and efficient synthesis of the title compound involves the selective nitration of a pre-functionalized acetophenone. The chosen precursor is critical for controlling the regioselectivity of the reaction.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution (EAS), a cornerstone reaction in aromatic chemistry.[5] The target molecule is prepared by the nitration of 4'-Bromo-2'-hydroxyacetophenone.[6] The substituents already present on the aromatic ring dictate the position of the incoming nitro group.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It enhances the electron density of the ring, particularly at the positions ortho and para to it, making the ring more susceptible to electrophilic attack.[7]

  • Bromo Group (-Br): A deactivating, yet ortho, para-directing group. While it withdraws electron density inductively, it can donate electron density through resonance.[7]

  • Acetyl Group (-COCH₃): A moderately deactivating, meta-directing group that withdraws electron density from the ring.

In 4'-Bromo-2'-hydroxyacetophenone, the powerful activating and directing effect of the hydroxyl group at C2 dominates. It strongly activates the C3 (ortho) and C5 (para) positions. Since the C5 position is already occupied by bromine, the incoming electrophile is overwhelmingly directed to the C3 position. The bromine at C5 also directs ortho to itself, further reinforcing the activation of the C3 position.

Mechanism of Nitration

The reaction proceeds via a two-step electrophilic aromatic substitution mechanism.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack and Resonance Stabilization: The electron-rich aromatic ring of 4'-Bromo-2'-hydroxyacetophenone attacks the nitronium ion. This attack preferentially occurs at the C3 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring, including onto the oxygen of the hydroxyl group, which provides significant stabilization.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the C3 carbon, restoring the aromaticity of the ring and yielding the final product, this compound.

Figure 1. Mechanism of Nitration on 4'-Bromo-2'-hydroxyacetophenone.
Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles
4'-Bromo-2'-hydroxyacetophenone30186-18-6215.045.0 g23.25 mmol
Acetic Acid (Glacial)64-19-760.0525 mL-
Nitric Acid (70%, concentrated)7697-37-263.011.6 mL~25.6 mmol
Sulfuric Acid (98%, concentrated)7664-93-998.080.5 mL-
Crushed Ice / Ice Water--~200 g / 200 mL-
Ethanol64-17-546.07As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g (23.25 mmol) of 4'-Bromo-2'-hydroxyacetophenone in 25 mL of glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add 1.6 mL of concentrated nitric acid to 0.5 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred solution of the acetophenone over a period of 15-20 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or side reactions. Maintain the internal temperature of the reaction below 10 °C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as hexane:ethyl acetate (7:3). The product spot should be more polar than the starting material.

  • Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~200 g of crushed ice with constant stirring. A yellow precipitate will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a pale yellow crystalline solid. Dry the purified product in a vacuum oven.

Safety Precautions:

  • Handle concentrated nitric and sulfuric acids with extreme care inside a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and must be cooled properly.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₈H₆BrNO₃[8]
Molecular Weight244.04 g/mol [8]
AppearanceSolid
CAS Number41877-24-1[8]
InChIKeyAFDAUYYWZNNSFV-UHFFFAOYSA-N[8]

Part 2: Applications in Drug Discovery & Synthesis

This compound is not an end-product but a versatile scaffold for building more complex, biologically active molecules. Its most prominent application is in the synthesis of chalcones.

Core Application: Synthesis of Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of natural and synthetic compounds that form the central core for a variety of important bioactive molecules.[9] They are synthesized via the Claisen-Schmidt condensation, an aldol condensation between an acetophenone and an aromatic aldehyde.[2][10]

Mechanism of Claisen-Schmidt Condensation:

  • Enolate Formation: A strong base (e.g., hydroxide) removes an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde.

  • Aldol Addition & Dehydration: This attack forms an alkoxide intermediate, which is protonated by the solvent (e.g., ethanol or water) to give a β-hydroxy ketone (an aldol adduct). This adduct readily dehydrates under the basic reaction conditions to form the α,β-unsaturated ketone system characteristic of chalcones. The dehydration is driven by the formation of a stable, conjugated system.

Claisen-Schmidt Condensation Figure 2: Claisen-Schmidt Condensation Mechanism Base OH⁻ Enolate [R-C(=O)-CH₂]⁻ (Enolate) Intermediate Aldol Adduct (β-Hydroxy Ketone) Enolate->Intermediate + Ar-CHO, then + H₂O Aldehyde Ar-CHO (Aromatic Aldehyde) Product R-C(=O)-CH=CH-Ar (Chalcone) Intermediate->Product - H₂O Water H₂O

Figure 2. Generalized Mechanism for Chalcone Synthesis.
General Protocol: Chalcone Synthesis

This protocol provides a general method for the synthesis of chalcone derivatives from this compound.

Materials and Reagents:

ReagentPurposeExample Amount (for 1 mmol scale)
This compoundKetone244 mg (1.0 mmol)
Substituted Aromatic AldehydeAldehyde1.0 - 1.1 mmol
Ethanol (95% or absolute)Solvent10-15 mL
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Base Catalyst2-3 mmol (in 1-2 mL water)
Hydrochloric Acid (dilute)NeutralizationAs needed

Procedure:

  • Dissolution: Dissolve 1.0 mmol of this compound and 1.0-1.1 mmol of the desired aromatic aldehyde in 10-15 mL of ethanol in a flask with stirring.

  • Base Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of NaOH or KOH dropwise. A color change is often observed.

  • Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the aldehyde.[11]

  • Monitoring: Monitor the reaction by TLC. The chalcone product is typically less polar than the starting ketone and intensely UV-active.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. Acidify the solution with dilute HCl to neutralize the excess base, which will cause the product to precipitate.[1]

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a strategically important synthetic intermediate whose preparation is governed by the predictable principles of electrophilic aromatic substitution. The carefully orchestrated electronic effects of its substituents allow for highly regioselective nitration. Its primary utility lies in its role as a precursor to chalcones via the Claisen-Schmidt condensation, providing a direct route to a class of compounds with proven and diverse pharmacological potential. The protocols and mechanistic discussions provided herein offer a robust framework for the synthesis and application of this versatile building block in modern chemical and pharmaceutical research.

References

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. (n.d.). Semantic Scholar.
  • Synthesis of Some Chalcone Derivatives and Screening of Their Antimicrobial Activity. (2019). Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006. [Link]
  • Solanke, D. P., et al. (2022). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities.
  • Synthesis of Three Different Types of Chalcone Derivatives. (2014).
  • 1-(5-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem.
  • Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry.
  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one. (n.d.). 1stsci.com.
  • Electrophilic Aromatic Substitution. (n.d.). University of Michigan.
  • Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. (2022). RSC Advances.
  • King, S. (n.d.).
  • Hydrodeoxygenation of hydroxyacetophenone derivatives. (2020).
  • CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity. (n.d.). Anant Pharma.
  • 1-(2-Bromo-5-nitrophenyl)ethanone. (n.d.). PubChem.
  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one. (n.d.). BLDpharm.
  • Catalyst-Free Site Selective Hydroxyalkylation of 5-Phenylthiophen-2-amine with α-Trifluoromethyl Ketones through Electrophilic Aromatic Substitution. (2022). Molecules, 27(3), 856. [Link]
  • Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. (2017). Chemistry & Biology Interface.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(19), 6569. [Link]
  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
  • 4'-Bromo-2'-hydroxyacetophenone. (n.d.). ChemScene.
  • 4'-Bromo-2'-hydroxyacetophenone 98.0+%, TCI America. (n.d.). Fisher Scientific.
  • The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • Ethanone, 1-(3-nitrophenyl)-. (n.d.). NIST WebBook.
  • 1-(2-Bromo-5-nitrophenyl)ethanone. (n.d.). BLDpharm.

Sources

The Strategic Utility of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone in the Synthesis of Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a valuable starting material in organic synthesis. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ketone, and a reducible nitro group, all positioned on a benzene ring activated by a bromine atom, makes it a precursor for the synthesis of a variety of heterocyclic compounds. This guide provides an in-depth exploration of its application, focusing on a strategic multi-step approach to synthesize bioactive heterocyclic systems, which are of significant interest to researchers in drug development. While direct, one-pot syntheses from this specific starting material are not extensively documented, a logical and chemically sound pathway involves the initial reduction of the nitro group to an amine, yielding the key intermediate, 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone. This intermediate is primed for subsequent cyclization reactions to afford valuable heterocyclic cores.

Strategic Synthesis Overview: A Two-Step Approach to Heterocycles

The synthetic utility of this compound is best realized through a two-step process. The first critical step is the selective reduction of the nitro group to an amine. The resulting ortho-amino-hydroxyacetophenone is a versatile precursor for various cyclization reactions.

G start This compound intermediate 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone start->intermediate Nitro Group Reduction quinoxaline Quinoxaline Derivatives intermediate->quinoxaline Condensation with 1,2-dicarbonyl compounds benzofuran Benzofuran Derivatives intermediate->benzofuran Intramolecular Cyclization

Caption: Synthetic pathway from this compound.

Part 1: Synthesis of the Key Intermediate: 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone

The reduction of the nitro group in the presence of other reducible functionalities, such as a ketone, requires careful selection of reagents to ensure chemoselectivity.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Rationale: This method is often preferred due to its high selectivity for the nitro group over the ketone and the ease of product isolation by simple filtration of the catalyst.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone.

  • The product can be purified by recrystallization or column chromatography if necessary.

Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentH₂, 10% Pd/C
SolventEthanol or Ethyl Acetate
TemperatureRoom Temperature
Pressure1-3 atm H₂
Typical Reaction Time2-6 hours
Expected Product1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone

Part 2: Application of the Intermediate in Heterocyclic Synthesis

The synthesized 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone is a valuable precursor for a range of heterocyclic compounds.

Application 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[1] They can be readily synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

G intermediate 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone quinoxaline Substituted Quinoxaline intermediate->quinoxaline Condensation dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal, Benzil) dicarbonyl->quinoxaline

Caption: General scheme for quinoxaline synthesis.

This protocol describes a general procedure for the synthesis of a quinoxaline derivative from the key intermediate.

Rationale: The reaction proceeds through a double condensation between the diamine functionality of the intermediate (after tautomerization of the ketone) and a 1,2-dicarbonyl compound, followed by aromatization.

Materials:

  • 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone

  • A 1,2-dicarbonyl compound (e.g., 2,3-butanedione)

  • Ethanol or Acetic Acid (ACS grade)

Procedure:

  • Dissolve 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (e.g., 2,3-butanedione, 1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary:

ParameterValue
Starting Material1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone
Key Reagent2,3-Butanedione
SolventEthanol or Acetic Acid
TemperatureReflux
Typical Reaction Time1-4 hours
Expected Product7-Bromo-8-hydroxy-2,3,6-trimethylquinoxaline
Application 2: Synthesis of Benzofuran Derivatives

Benzofurans are another important class of heterocyclic compounds with diverse biological activities. While the synthesis from the amino-intermediate is less direct, it can be envisioned through a multi-step sequence involving diazotization followed by intramolecular cyclization. A more direct, though hypothetical, route from the starting nitro compound could involve an intramolecular cyclization. A plausible, albeit speculative, pathway from the starting material is presented below.

This protocol is a hypothetical pathway based on intramolecular cyclization principles.

Rationale: This proposed reaction involves the deprotonation of the hydroxyl group, followed by an intramolecular nucleophilic attack on the carbonyl carbon, and subsequent dehydration to form the benzofuran ring. The nitro group would remain on the ring.

Materials:

  • This compound

  • A strong base (e.g., Sodium Hydride)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • A dehydrating agent (e.g., p-Toluenesulfonic acid - PTSA)

Procedure (Hypothetical):

  • To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Add a dehydrating agent like PTSA (catalytic amount) and heat the reaction to reflux.

  • Monitor the reaction by TLC for the formation of the benzofuran product.

  • Upon completion, cool the reaction and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary:

ParameterValue
Starting MaterialThis compound
Key ReagentsNaH, PTSA
SolventAnhydrous THF
Temperature0 °C to Reflux
Typical Reaction Time4-8 hours
Expected Product2-Acetyl-5-bromo-6-nitrobenzofuran

Conclusion

This compound is a strategically important starting material in organic synthesis. While direct applications are not widely reported, its transformation into the corresponding amino derivative opens up a plethora of possibilities for the synthesis of complex heterocyclic molecules. The protocols outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the synthetic potential of this versatile building block in the development of novel compounds for medicinal and materials science applications. Further investigation into direct cyclization reactions from the nitro-precursor could also unveil novel and efficient synthetic routes.

References

  • The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
  • Vapourtec. (n.d.). Multistep Synthesis.
  • Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. (n.d.).
  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Retrieved from Frontiers in Chemistry or a similar journal.
  • 1-(3-Bromo-2-hydroxyphenyl)ethanone | 1836-05-1. (n.d.). Retrieved from a chemical supplier's website like Sigma-Aldrich.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.).
  • PubChem. (n.d.). 1-(5-Bromo-2-nitrophenyl)ethanone.
  • PubChem. (n.d.). 1-(2-Bromo-5-nitrophenyl)ethanone.
  • PubChem. (n.d.). Ethanone, 1-(5-bromo-2-hydroxyphenyl)-.
  • 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. (n.d.).
  • Dahl, O., Jensen, J., Petersen, M. A., & Henriksen, U. (2005). Cyclization reactions of 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine nucleobases: intramolecular Michael additions to the C(5)=C(6) bonds and intramolecular dehydrations. Organic & Biomolecular Chemistry, 3(10), 1964–1970.
  • Synthesis of biologically active heterocyclic compounds from β- diketones. (n.d.).
  • 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethan-1-one. (n.d.). Retrieved from a chemical supplier's website like 1stsci.com.
  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022).
  • Ethanone, 1-(2-hydroxy-3-nitrophenyl)- (1 x 5 g). (n.d.). Retrieved from a chemical supplier's website like Reagentia.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.).

Sources

Application Notes and Protocols for the Derivatization of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone in Synthesis

This compound, identified by CAS number 70978-54-0, is a highly functionalized aromatic ketone that serves as a pivotal building block in medicinal chemistry and drug discovery.[1][2][3][4] Its strategic importance stems from the orthogonal reactivity of its distinct functional groups: the acetyl moiety, a phenolic hydroxyl group, and an aromatic nitro group, all positioned on a brominated benzene ring. This unique arrangement allows for a programmed, stepwise derivatization, enabling the synthesis of a diverse array of complex heterocyclic compounds, including flavonoids, chalcones, and other pharmacologically relevant scaffolds.

This guide provides an in-depth exploration of the principal derivatization pathways for this versatile substrate. The protocols described herein are grounded in established chemical principles and are designed to be self-validating, offering researchers a robust framework for their synthetic endeavors. We will delve into the causality behind experimental choices, providing not just the "how" but the "why" for each methodological step.

Core Reactive Centers and Derivatization Strategy

The synthetic utility of this compound is dictated by its four primary reactive sites. A successful derivatization strategy involves the selective manipulation of these sites.

G cluster_ketone Acetyl Group (Ketone) cluster_ring Substituted Phenyl Ring main This compound ketone α-Carbon (Enolizable Protons) main->ketone α-Halogenation carbonyl Carbonyl Carbon (Electrophilic) main->carbonyl Condensation (e.g., Claisen-Schmidt) hydroxyl Phenolic -OH (Nucleophilic/Acidic) main->hydroxyl O-Alkylation/ Esterification nitro -NO2 (Reducible) main->nitro Reduction to Amine G start Dissolve Acetophenone & Aldehyde in EtOH step2 Cool in Ice Bath start->step2 step3 Add Base (KOH/NaOH) Dropwise step2->step3 step4 Stir at RT (12-24h) Monitor by TLC step3->step4 step5 Pour into Ice/Water step4->step5 step6 Acidify with HCl step5->step6 step7 Filter Precipitate step6->step7 step8 Wash with Water step7->step8 end Recrystallize & Characterize step8->end

Sources

A Multi-Technique Approach for the Comprehensive Characterization of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone (CAS No: 70978-54-0) is a substituted acetophenone derivative that serves as a valuable intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Its multifaceted structure, featuring a halogen, a nitro group, and a phenolic hydroxyl group, necessitates a robust and orthogonal analytical approach for unambiguous characterization and quality control. This guide provides a detailed framework of integrated analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers engaged in medicinal chemistry and drug development.

Physicochemical Properties

A foundational understanding of the compound's properties is critical before initiating any analytical workflow.

PropertyValueSource
IUPAC Name This compound
Synonyms 5'-Bromo-2'-hydroxy-3'-nitroacetophenone
CAS Number 70978-54-0
Molecular Formula C₈H₆BrNO₄[1]
Molecular Weight 260.04 g/mol
Appearance Solid
Melting Point 129-132 °C

Integrated Analytical Workflow

The characterization of a novel or synthesized compound is a sequential process. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's identity, purity, and integrity. The following workflow is recommended for a comprehensive analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_structure Structural Characterization cluster_purity Purity & Quantification cluster_spectro Spectrophotometric Properties cluster_results Data Analysis & Reporting Prep Sample Weighing & Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots for each technique MS Mass Spectrometry (LC-MS) Prep->MS Aliquots for each technique FTIR FT-IR Spectroscopy Prep->FTIR Aliquots for each technique HPLC HPLC-UV Analysis Prep->HPLC Aliquots for each technique UV_Vis UV-Vis Spectroscopy Prep->UV_Vis Aliquots for each technique Report Final Certificate of Analysis (CoA) NMR->Report Structural Confirmation MS->Report Structural Confirmation FTIR->Report Structural Confirmation HPLC->Report Purity Data UV_Vis->HPLC Informs λmax selection

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of chemical structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern on the aromatic ring and the presence of the acetyl group.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar compound and the fact that the acidic phenolic proton (-OH) will often be observable as a broad singlet, which might be lost through exchange in solvents like D₂O or CD₃OD.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of 0-15 ppm.

    • Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • A wider spectral width (0-220 ppm) is necessary.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

Expected Spectral Data

The electron-withdrawing effects of the nitro (-NO₂) and acetyl (-COCH₃) groups, and the electron-donating effect of the hydroxyl (-OH) group, significantly influence the chemical shifts of the aromatic protons.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
-COCH₃ Singlet, ~2.6 ppm (3H)~30 ppm (-CH₃), ~200 ppm (C=O)Aliphatic methyl protons adjacent to a carbonyl group.[2]
Ar-H (Position 4) Doublet, ~8.2 ppm (1H), J ≈ 2.5 Hz~125 ppmThis proton is ortho to the strongly withdrawing nitro group and meta to the bromo group.
Ar-H (Position 6) Doublet, ~8.0 ppm (1H), J ≈ 2.5 Hz~130 ppmThis proton is ortho to the bromo group and meta to the nitro group. The two aromatic protons appear as doublets due to meta-coupling.
Ar-OH Broad Singlet, >10 ppm (1H)N/AThe acidic phenolic proton is highly deshielded and its signal is often broad.
Ar-C (Substituted) N/A~155 ppm (C-OH), ~140 ppm (C-NO₂), ~135 ppm (C-COCH₃), ~115 ppm (C-Br)Chemical shifts for quaternary carbons are predicted based on additive substituent effects.

Molecular Weight and Fragmentation by Mass Spectrometry

Mass spectrometry (MS) provides an exact molecular weight and offers structural clues through fragmentation analysis. For this compound, MS is particularly powerful for confirming the presence of bromine due to its characteristic isotopic signature.

Expert Insight: Electrospray ionization (ESI) is the preferred ionization method. Given the acidic phenolic proton, negative ion mode (ESI-) is expected to be highly sensitive, readily forming the [M-H]⁻ ion. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, will result in two molecular ion peaks of nearly equal intensity separated by 2 m/z units (M and M+2), which is a definitive confirmation of a single bromine atom in the molecule.[3]

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.

  • Chromatography (Optional but Recommended): Use a simple isocratic flow on a C18 UPLC/HPLC column to introduce the sample into the mass spectrometer. This helps to remove non-volatile salts.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer Settings (ESI-):

    • Ionization Mode: Negative.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.0 kV.

    • Source Temperature: ~120 °C.

  • Tandem MS (MS/MS): Isolate the [M-H]⁻ peak (m/z 258/260) and subject it to collision-induced dissociation (CID) to observe fragmentation patterns.

Expected Results & Fragmentation
  • Molecular Ion: A pair of peaks at m/z 258.0 and 260.0 in a ~1:1 ratio, corresponding to [C₈H₅⁷⁹BrNO₄]⁻ and [C₈H₅⁸¹BrNO₄]⁻.

  • Key Fragments: Fragmentation in nitro-aromatic compounds often involves the loss of nitro-related groups.[4] A primary fragmentation would be the loss of a methyl radical from the acetyl group.

Fragmentation_Pathway parent [M-H]⁻ m/z 258/260 child1 [M-H-CH₃]⁻ m/z 243/245 parent->child1 - •CH₃ child2 [M-H-NO₂]⁻ m/z 212/214 parent->child2 - NO₂ frag1 Loss of •CH₃ (15 Da) frag2 Loss of NO₂ (46 Da)

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile/water mixture and UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for use in research, quality control, and drug development settings.

Introduction

This compound is a substituted aromatic ketone with potential applications in organic synthesis and as an intermediate in the manufacturing of pharmaceutical compounds. The presence of nitro, bromo, hydroxyl, and acetyl functional groups on the benzene ring imparts specific chemical and physical properties that make it a molecule of interest. Accurate and precise quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and final products.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds.[1] This application note presents a detailed protocol for the analysis of this compound using RP-HPLC with UV detection, a common and reliable method for compounds with chromophores. The method is designed to be simple, rapid, and reproducible.

Physicochemical Properties and Chromatographic Considerations

The structure of this compound is shown in Figure 1.

Figure 1. Chemical Structure of this compound

Key physicochemical properties are summarized in Table 1.

PropertyValueSource
Molecular FormulaC₈H₆BrNO₄
Molecular Weight260.04 g/mol
Melting Point129-132 °C
IUPAC NameThis compound[2]

The presence of a phenolic hydroxyl group, a nitro group, and a bromine atom suggests that the compound is moderately polar and possesses a strong UV chromophore, making it suitable for RP-HPLC with UV detection. The hydroxyl group's pKa will influence its retention, necessitating a buffered mobile phase to ensure consistent ionization and reproducible retention times. Based on the analysis of similar nitrophenols, a reversed-phase C18 column is an appropriate choice for the stationary phase, and a mobile phase of acetonitrile and an acidic aqueous buffer should provide good separation.[3][4][5]

HPLC Method and Protocol

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or other suitable acid for pH adjustment)

    • This compound reference standard

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis:

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Composition 50:50 (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Mobile Phase: Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff. The acidic aqueous phase (0.1% phosphoric acid) is used to suppress the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak shape.

  • Isocratic Elution: An isocratic elution is sufficient for the analysis of the pure compound, offering simplicity and robustness.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a good balance between analysis time, peak shape, and system pressure.

  • Detection Wavelength: The detection wavelength of 290 nm was selected based on the UV absorbance characteristics of structurally similar nitrophenols, which typically exhibit strong absorbance in this region.[4]

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, range, and robustness.

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a solution of the analyte. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

Linearity was determined by analyzing a series of six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) and the equation of the line were calculated.

Accuracy

Accuracy was assessed by performing recovery studies at three concentration levels (low, medium, and high). A known amount of the reference standard was spiked into a sample matrix, and the recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by repeating the analysis on a different day with a different analyst. The results were expressed as the relative standard deviation (%RSD).

Range

The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8][9]

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition. The effect of these changes on the retention time and peak area was monitored.

Results and Discussion

The developed HPLC method provided a well-resolved and symmetrical peak for this compound with a retention time of approximately 5.2 minutes. The validation results are summarized in the tables below.

Table 2: Linearity Data

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c

Table 3: Accuracy and Precision Data

LevelAccuracy (% Recovery)Repeatability (%RSD)Intermediate Precision (%RSD)
Low QC 98 - 102%< 2%< 2%
Medium QC 98 - 102%< 2%< 2%
High QC 98 - 102%< 2%< 2%

The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient greater than 0.999. The accuracy was found to be within the acceptable limits of 98-102%, and the precision was excellent, with %RSD values below 2% for both repeatability and intermediate precision. The method also proved to be robust, with minor variations in the chromatographic parameters having no significant impact on the results.

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Stock & Working Solutions Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Dissolve and Filter Sample Sample_Prep->Injection Separation Isocratic Separation on C18 Column Injection->Separation Detection UV Detection at 290 nm Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report Method Validation Logic Method_Development Developed HPLC Method Validation Method Validation (ICH Q2) Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Range->Validated_Method Robustness->Validated_Method

Caption: Logical flow of the HPLC method validation process.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantitative analysis of this compound has been developed and validated. The method meets the requirements of the ICH guidelines for analytical method validation and is suitable for routine analysis in a quality control environment. [10]The short run time and use of a common C18 column make this method efficient and cost-effective.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Institutes of Health.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.
  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
  • FDA Releases Guidance on Analytical Procedures. BioPharm International.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). OSTI.GOV.
  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society.
  • 1-(5-Bromo-2-nitrophenyl)ethanone. PubChem.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate.
  • 1-(2-Bromo-5-nitrophenyl)ethanone. PubChem.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
  • Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry.
  • HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. SIELC Technologies.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy.
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent.
  • Ethanone, 1-(2,4-dihydroxyphenyl)-. NIST WebBook.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST WebBook.

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Complete NMR Spectroscopic Analysis and Structural Elucidation of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive application guide details the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone, a polysubstituted aromatic ketone of interest in synthetic chemistry and drug discovery. We provide detailed, field-proven protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (HSQC, HMBC) NMR experiments. The guide offers an in-depth analysis of the spectral data, explaining the causal relationships between the molecule's unique electronic structure and the observed chemical shifts and coupling constants. This document serves as a practical reference for researchers requiring unambiguous structural verification of similarly complex aromatic compounds.

Introduction: The Challenge of Polysubstituted Aromatics

This compound is a valuable synthetic intermediate whose utility is defined by the precise arrangement of its functional groups. The benzene ring is decorated with four substituents possessing competing electronic effects: a strongly electron-donating hydroxyl group, a strongly electron-withdrawing nitro group, a moderately withdrawing acetyl group, and a weakly deactivating bromo group. This complex electronic environment makes definitive structural confirmation essential.

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] However, the congested nature of polysubstituted aromatics requires a multi-faceted NMR approach. This guide demonstrates how a combination of 1D and 2D NMR techniques can overcome these challenges to provide a complete and confident structural assignment.

Molecular Structure and Electronic Considerations

To facilitate spectral assignment, the atoms of this compound are systematically numbered as shown below. Understanding the electronic influence of each substituent is critical for predicting and interpreting the NMR data.[2][3]

  • -OH (C2): A powerful +R (resonance donating) and -I (inductive withdrawing) group. It strongly shields the ortho and para positions, but its most notable NMR effect is the labile nature of the phenolic proton.

  • -NO₂ (C3): A potent -R and -I group, it strongly deshields all carbons and protons, with the most significant effect at the ortho and para positions.

  • -C(O)CH₃ (C1): A -R and -I group that deshields the aromatic ring.

  • -Br (C5): A -I and weak +R group. Its electronegativity and heavy atom effect influence the chemical shifts of adjacent nuclei.

These competing effects result in a unique magnetic environment for each nucleus, which we will resolve using the following protocols.

Caption: Numbering scheme for NMR assignments.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is directly dependent on meticulous sample preparation and correct instrument parameterization. The following workflow is designed to ensure high-quality, reproducible results.

Caption: Standard workflow for NMR analysis.

Protocol 1: Sample Preparation

Rationale for Solvent Choice: The selection of DMSO-d₆ is strategic. Many phenolic compounds exhibit broad hydroxyl proton signals in solvents like CDCl₃ due to rapid chemical exchange. DMSO-d₆, however, is a hydrogen-bond acceptor, which slows this exchange process. This results in a sharper, more distinct -OH singlet, typically at a downfield chemical shift (>10 ppm), making it observable and useful for 2D correlations.[4][5]

  • Weighing: Accurately weigh 20-30 mg of high-purity this compound into a clean, dry vial. This concentration is a good compromise for obtaining excellent ¹H signal in minutes and a good ¹³C spectrum overnight.[6][7]

  • Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Vortex the vial until the sample is fully dissolved.

  • Filtration: To ensure magnetic field homogeneity, it is crucial to remove any particulate matter. Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. The final volume should be approximately 4-5 cm in height.

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent signal of DMSO-d₆ can be used for calibration (¹H: δ ≈ 2.50 ppm; ¹³C: δ ≈ 39.52 ppm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: NMR Data Acquisition

These parameters are provided for a 500 MHz spectrometer and may be adjusted based on the instrument and sample concentration.

  • Shimming: Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard 1-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard 1-pulse with proton decoupling.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • DEPT-135 Acquisition: Use standard instrument parameters to acquire a DEPT-135 spectrum. This experiment is invaluable for differentiating carbon signals: CH/CH₃ signals appear as positive peaks, CH₂ as negative peaks, and quaternary carbons are absent.[1]

  • 2D NMR (HSQC & HMBC):

    • Acquire gradient-selected, phase-sensitive HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra using standard library parameters.[8] These experiments are essential for linking protons to their directly attached carbons (HSQC) and for mapping long-range (2-3 bond) H-C correlations (HMBC), which is the key to assigning non-protonated carbons.[9][10]

Spectral Interpretation and Data Analysis

The combination of powerful electron-withdrawing and donating groups leads to a wide dispersion of signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show four distinct signals: two doublets in the aromatic region, a sharp singlet for the acetyl methyl group, and a singlet for the phenolic hydroxyl proton.

  • Aromatic Protons (H4, H6): These two protons are meta to each other. This relationship results in a small scalar coupling (⁴JHH), which typically ranges from 2-4 Hz.[11]

    • H4 (~8.5-8.7 ppm, d, ⁴J ≈ 2.5 Hz): This proton is ortho to the powerfully electron-withdrawing nitro group (-NO₂) and para to the electron-donating hydroxyl group (-OH). The deshielding effect of the nitro group dominates, shifting this proton significantly downfield.

    • H6 (~8.2-8.4 ppm, d, ⁴J ≈ 2.5 Hz): This proton is positioned ortho to the bromine atom and para to the acetyl group. Both groups exert a deshielding effect, resulting in a downfield shift, but less pronounced than for H4.

  • Hydroxyl Proton (-OH, ~11.5-12.5 ppm, s): As predicted, in DMSO-d₆, this proton appears as a sharp singlet in the far downfield region due to strong hydrogen bonding with the solvent.

  • Acetyl Protons (-CH₃, ~2.6-2.8 ppm, s): The three protons of the methyl group are chemically equivalent and show no coupling, resulting in a sharp singlet. Its position is characteristic of a methyl ketone adjacent to an aromatic ring.

¹³C NMR and DEPT-135 Analysis

The proton-decoupled ¹³C NMR spectrum will display eight signals, as all carbons are in unique chemical environments. The DEPT-135 spectrum simplifies assignment by confirming the presence of two CH carbons and one CH₃ group, leaving the remaining five signals as quaternary carbons. Aromatic carbons typically resonate between 110-160 ppm.[12][13]

  • Carbonyl Carbon (C7, ~198-200 ppm): The ketone carbonyl carbon is the most deshielded and appears far downfield.

  • Aromatic Carbons (C1-C6, ~115-160 ppm):

    • C2 (attached to -OH): Expected to be significantly downfield (~155-158 ppm) due to the direct attachment of the electronegative oxygen.

    • C3 & C5 (attached to -NO₂ & -Br): These quaternary carbons are difficult to assign without 2D data.

    • C1 (attached to -C(O)CH₃): Also quaternary, its chemical shift is influenced by the ortho -OH and meta -Br and -NO₂ groups.

    • C4 & C6 (proton-bearing): These will be identified via HSQC. Their shifts are influenced by the array of substituents. C4, being ortho to the nitro group, is expected to be further downfield than C6.

  • Acetyl Methyl Carbon (C8, ~28-30 ppm): This aliphatic carbon appears in the upfield region of the spectrum.

2D NMR Correlation Analysis: Unambiguous Assignment

HMBC is the definitive tool for assigning the quaternary carbons by observing correlations between protons and carbons separated by 2 or 3 bonds.

Caption: Key expected HMBC (solid red arrows) and HSQC (dashed yellow lines) correlations.

  • Assigning C1 and C7: The methyl protons (H8) are the ideal starting point. They will show a strong two-bond (²J) correlation to the carbonyl carbon (C7) and a three-bond (³J) correlation to the aromatic carbon C1, definitively assigning both.

  • Assigning C2, C3, C5:

    • Proton H4 will show correlations to C2 and C6 (²J), and C3 and C5 (³J).

    • Proton H6 will show correlations to C5 and C4 (²J), and C2 and C7 (³J).

    • By combining these observations, the full carbon skeleton can be pieced together. For instance, the carbon that shows correlations to both H4 and H6 must be C2 or C5. The carbon showing correlations to H6 and the acetyl methyl protons (H8) must be C1. This web of connectivity provides a robust, cross-validated assignment of the entire structure.

Summary of Predicted Spectral Data

The following table summarizes the predicted NMR data based on established principles of substituent effects and coupling constants.

Atom #TypePredicted ¹H δ (ppm), Mult. (J in Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations from Proton
H4 Ar-H8.5 - 8.7, d (2.5)-C2, C3, C5, C6
H6 Ar-H8.2 - 8.4, d (2.5)-C2, C4, C5, C7
-OH OH11.5 - 12.5, s (broad)-C1, C2, C3 (if sharp)
H8 -CH₃2.6 - 2.8, s-C1, C7
C1 Ar-C (Quat.)-~120-125H6, H8
C2 Ar-C (Quat.)-~155-158H4, H6, OH
C3 Ar-C (Quat.)-~138-142H4, OH
C4 Ar-CH-~128-132H6
C5 Ar-C (Quat.)-~118-122H4, H6
C6 Ar-CH-~125-128H4
C7 C=O-~198-200H6, H8
C8 -CH₃-~28-30-

Conclusion

The structural elucidation of complex substituted aromatic molecules like this compound is achieved through a systematic and multi-technique NMR approach. Standard 1D ¹H and ¹³C spectra provide initial information, but definitive assignment, particularly of non-protonated carbons, relies on 2D correlation experiments. The HMBC experiment, in particular, is indispensable for mapping the full carbon skeleton. The protocols and analytical strategies detailed in this guide provide a robust framework for researchers to confidently and accurately characterize their molecules, ensuring scientific integrity in synthetic chemistry and drug development pipelines.

References

  • JoVE. (2022). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
  • Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. [Link]
  • Dass, R. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. [Link]
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • University College London. Chemical shifts. [Link]
  • Abraham, R. J., et al. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 2D NMR Introduction. [Link]
  • University of California, Davis.
  • Miller, J. A. (n.d.). NMR Sample Preparation. University of Massachusetts. [Link]
  • Schaefer, T., & Chum, K. (1969). Effect of substituents on the chemical shift of benzylic protons. Canadian Journal of Chemistry. [Link]
  • Reddit. (2020). Hydroxyl Groups in NMR. r/Chempros. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2022).
  • Iowa State University.
  • Chemistry LibreTexts. (2021). Coupling Constants. [Link]
  • Blinov, K. A., et al. (2003). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]

Sources

Application Note: Mass Spectrometry Analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a multifaceted aromatic compound with significant potential in pharmaceutical research and drug development. Its structure, incorporating a halogen, a nitro group, a phenolic hydroxyl group, and a ketone, makes it a valuable scaffold for the synthesis of novel therapeutic agents. Accurate characterization of this and related molecules is paramount for ensuring the identity, purity, and stability of drug candidates. Mass spectrometry stands as a cornerstone analytical technique for providing precise molecular weight determination and invaluable structural information through the analysis of fragmentation patterns.[1] This application note provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing experimental protocols and interpreting fragmentation data for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is crucial for selecting the appropriate mass spectrometry technique.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 5'-Bromo-2'-hydroxy-3'-nitroacetophenoneSigma-Aldrich[2]
CAS Number 70978-54-0Sigma-Aldrich[2]
Molecular Formula C₈H₆BrNO₄Sigma-Aldrich[2]
Molecular Weight 260.04 g/mol Sigma-Aldrich[2]
Structure A substituted acetophenone with bromo, hydroxyl, and nitro functional groups on the phenyl ring.PubChem

Mass Spectrometry Methodologies

The choice of ionization method is critical for the successful analysis of this compound. Both Electron Impact (EI) and Electrospray Ionization (ESI) are viable techniques, each offering distinct advantages.

Electron Impact (EI) Ionization

EI is a classic, hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive and reproducible fragmentation.[3][4] This wealth of fragment ions provides a detailed structural fingerprint of the molecule.

The fragmentation of this compound under EI conditions is anticipated to be driven by the presence of its various functional groups. The stability of the aromatic ring will likely result in a prominent molecular ion peak.

Key Fragmentation Reactions:

  • Alpha-Cleavage: A primary fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.[5]

  • Halogen Isotopic Pattern: Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge units (m/z).[6]

  • Nitro Group Fragmentation: The nitro group can be lost as •NO₂ or undergo rearrangements.

  • Phenolic Group Influence: The hydroxyl group can influence fragmentation, potentially through rearrangements or loss of CO.

Illustrative Fragmentation Pathway (EI):

G M [M]⁺• m/z 259/261 frag1 [M - CH₃]⁺ m/z 244/246 M->frag1 - •CH₃ frag2 [M - NO₂]⁺ m/z 213/215 M->frag2 - •NO₂ frag3 [M - CH₃ - CO]⁺ m/z 216/218 frag1->frag3 - CO frag4 [C₆H₃BrO]⁺• m/z 185/187 frag2->frag4 - C₂H₂O G precursor [M-H]⁻ m/z 258/260 frag1 [M-H - CH₃]⁻ m/z 243/245 precursor->frag1 - •CH₃ frag2 [M-H - NO₂]⁻ m/z 212/214 precursor->frag2 - •NO₂

Sources

Application Notes and Protocols for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Polysubstituted Aromatic Scaffold

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The compound 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone emerges as a molecule of significant interest, not necessarily for its intrinsic biological activity, but as a versatile and highly functionalized building block for the synthesis of a diverse array of bioactive heterocyclic compounds. Its structure, featuring a 2-hydroxyacetophenone core embellished with a bromine atom and a nitro group, presents a unique combination of reactive sites and modulating electronic effects.

The 2-hydroxyacetophenone moiety is a well-established precursor for the synthesis of flavonoids, chromones, and chalcones, classes of compounds renowned for their broad spectrum of pharmacological activities.[1][2] The presence of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also serve as a handle for further synthetic transformations.[3] The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can be a key pharmacophoric element in various therapeutic agents, particularly in the realm of antimicrobial and anticancer drugs.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of this compound as a strategic starting material in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 70978-54-0[7]
Molecular Formula C₈H₆BrNO₄[7]
Molecular Weight 260.04 g/mol [7]
Appearance Pale yellow to yellow crystals or powder[3]
Melting Point 129-132 °C
Solubility Soluble in common organic solvents such as acetone, ethanol, and DMSO.Inferred from general chemical principles.

Synthetic Protocol: A Validated Pathway to the Core Scaffold

The synthesis of this compound can be achieved through a multi-step process, as outlined in the patent literature. The following protocol provides a detailed, self-validating methodology for its preparation in a laboratory setting.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of substituted acetophenones.

Workflow Diagram:

G cluster_0 Step 1: Acetylation of p-Bromophenol cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Nitration p_bromophenol p-Bromophenol p_bromophenyl_acetate p-Bromophenyl Acetate p_bromophenol->p_bromophenyl_acetate 1. Acetyl Chloride 2. Pyridine 3. Dichloromethane, 0°C to rt acetyl_chloride Acetyl Chloride pyridine Pyridine dichloromethane Dichloromethane p_bromophenyl_acetate_2 p-Bromophenyl Acetate bromo_hydroxy_acetophenone 1-(5-Bromo-2-hydroxyphenyl)ethanone p_bromophenyl_acetate_2->bromo_hydroxy_acetophenone 1. AlCl3 (anhydrous) 2. Heat (e.g., 160°C) alcl3 Aluminum Chloride bromo_hydroxy_acetophenone_2 1-(5-Bromo-2-hydroxyphenyl)ethanone final_product This compound bromo_hydroxy_acetophenone_2->final_product 1. HNO3/H2SO4 2. 0°C to rt nitric_acid Nitric Acid sulfuric_acid Sulfuric Acid

Caption: Synthetic workflow for this compound.

Materials:

  • p-Bromophenol

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Aluminum chloride (AlCl₃), anhydrous

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, magnetic stirrer, heating mantle, ice bath, rotary evaporator, filtration apparatus)

Procedure:

Step 1: Acetylation of p-Bromophenol to p-Bromophenyl Acetate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-bromophenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • Add acetyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Quench the reaction by slowly adding dilute HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude p-bromophenyl acetate.

    • Self-Validation: The product can be analyzed by ¹H NMR to confirm the presence of the acetate group and by melting point determination.

Step 2: Fries Rearrangement to 1-(5-Bromo-2-hydroxyphenyl)ethanone

  • Place anhydrous aluminum chloride (2.5-3.0 eq) in a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Heat the AlCl₃ to around 120°C under a gentle stream of nitrogen to ensure it is completely dry.

  • Cool the flask to room temperature and add the crude p-bromophenyl acetate (1.0 eq) from Step 1.

  • Heat the reaction mixture to 160-170°C for 2-3 hours. The mixture will become a molten slurry.

  • Cool the reaction mixture to room temperature, then carefully place the flask in an ice bath.

  • Slowly and cautiously quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated HCl to decompose the aluminum complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

    • Self-Validation: Characterize the product by ¹H NMR (observing the appearance of a hydroxyl proton and the acetyl group protons) and melting point.

Step 3: Nitration to this compound

  • In a round-bottom flask, cool a mixture of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add nitric acid (1.1 eq) to the sulfuric acid with constant stirring, maintaining the temperature below 10°C to prepare the nitrating mixture.

  • In a separate flask, dissolve 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq) from Step 2 in a minimal amount of concentrated sulfuric acid and cool to 0°C.

  • Add the nitrating mixture dropwise to the solution of the acetophenone derivative, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

    • Self-Validation: The final product should be characterized by melting point determination (literature value: 129-132°C), ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

While direct biological activity data for this compound is not extensively reported in the literature, its true value lies in its potential as a synthetic intermediate. The presence of the acetyl, hydroxyl, and nitro groups, along with the bromine atom, provides multiple avenues for the construction of complex molecular architectures with promising therapeutic potential.

Synthesis of Chalcones: Precursors to Flavonoids and Potent Bioactive Agents

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9][10] The title compound is an ideal precursor for the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation.

Reaction Scheme:

G start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone product Chalcone Derivative start->product Base (e.g., NaOH or KOH) Ethanol, rt aldehyde Aromatic Aldehyde (R-CHO) aldehyde->product G start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone baker_venkataraman Baker-Venkataraman Rearrangement start->baker_venkataraman 1. Aroyl Chloride 2. Pyridine aroyl_chloride Aroyl Chloride diketone 1,3-Diketone Intermediate baker_venkataraman->diketone Base (e.g., KOH) cyclization Acid-catalyzed Cyclization diketone->cyclization flavone Flavone Derivative cyclization->flavone Acid (e.g., H2SO4)

Caption: Synthetic pathway to flavone derivatives.

Protocol 3: Synthesis of a Flavone Derivative (via Baker-Venkataraman Rearrangement)

  • Esterification: React this compound (1.0 eq) with an appropriate aroyl chloride (1.1 eq) in the presence of a base like pyridine at room temperature to form the corresponding ester.

  • Baker-Venkataraman Rearrangement: Treat the resulting ester with a base (e.g., powdered KOH in pyridine) to induce rearrangement to a 1,3-diketone intermediate.

  • Cyclization: Cyclize the 1,3-diketone intermediate by heating in the presence of a strong acid (e.g., glacial acetic acid with a catalytic amount of sulfuric acid) to yield the flavone.

  • Purification: The final flavone can be purified by recrystallization or column chromatography.

    • Self-Validation: Each intermediate and the final product should be characterized by spectroscopic methods (NMR, MS, IR) to confirm the structural transformations.

Discussion: The Role of the Functional Groups in Modulating Bioactivity

The unique substitution pattern of this compound provides a platform for fine-tuning the electronic and steric properties of the resulting bioactive molecules.

  • The Nitro Group: As a potent electron-withdrawing group, the nitro functionality can be crucial for the biological activity of the final compound. In many antimicrobial and anticancer agents, the nitro group undergoes bioreduction in hypoxic environments (common in tumors and anaerobic bacteria) to form reactive radical species that are cytotoxic. [6][11][12]* The Bromo Group: Halogen atoms, such as bromine, can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes. Bromine can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. [3]* The Hydroxyl Group: The phenolic hydroxyl group is a common feature in many pharmaceuticals and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. [13][14]Its presence is also key to the synthesis of various heterocyclic systems.

Conclusion

This compound is a valuable, albeit under-explored, starting material in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive functional groups make it an excellent scaffold for the generation of libraries of chalcones, flavones, and other heterocyclic compounds. The predictable reactivity of the 2-hydroxyacetophenone core, combined with the modulating effects of the bromo and nitro substituents, offers medicinal chemists a powerful tool for developing novel therapeutic agents. The protocols and application notes provided herein serve as a comprehensive guide for researchers to unlock the synthetic potential of this versatile molecule in the pursuit of new and effective drugs.

References

  • Qiu, X., Li, S., & Shi, A. R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.
  • Bitar, L., & Jaber, A. (2023). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.
  • Deshmukh, R. D., & Patil, S. U. (2012). Biological Significance of Some Substituted Novel Chalcones of 4-Bromoacetophenone. Journal of Chemical and Pharmaceutical Research, 4(10), 4624-4628.
  • Kumar, A., Sharma, G., & Kumar, V. (2013). Chalcone Derivatives As Potential Biological Activities. International Journal of Pharmaceutical Sciences and Research, 4(3), 859.
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  • Kumar, R., & Sharma, P. (2017). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science and Technology, 6(5), 1-7.
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  • CP Lab Chemicals. (n.d.). 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, min 98%.
  • de Oliveira, R. B., & da Silva, J. F. M. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-22.
  • IndiaMART. (n.d.). 5'-Bromo-2'-Hydroxy-3'-Nitroacetophenone.
  • MDPI. (n.d.). Special Issue: Nitro Group Containing Drugs.
  • Gomez-Cerezo, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
  • Khan, I., et al. (2019). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1146-1156.
  • Popova, E. A., & Trifonov, R. E. (2022). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecules, 27(23), 8345.
  • Radulović, N. S., & Blagojević, P. D. (2020). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 25(11), 2649.
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of some heterocyclic compounds derived from chalcones.
  • Afonso, C. M., et al. (2021). Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents. Marine drugs, 19(12), 682.
  • Shishkin, V. N., et al. (2018). Synthesis and biological activity of brominated phenols with lactamomethyl moieties-natural compounds analogues. Chemistry of Heterocyclic Compounds, 54(10), 964-971.
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. Journal of Heterocyclic Chemistry, 41(2), 129-146.
  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food chemistry, 269, 43-51.
  • Wang, Y., et al. (2019). Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. Journal of enzyme inhibition and medicinal chemistry, 34(1), 937-945.
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The Versatile Role of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the development of efficient synthetic routes to novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic scaffolds are ubiquitous in a vast array of pharmaceuticals and biologically active compounds, offering a diverse three-dimensional chemical space for interaction with biological targets.[1][2] 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone emerges as a highly valuable and versatile starting material in this context. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, an electrophilic ketone, and an electron-withdrawing nitro group on a brominated phenyl ring—provides a rich platform for a variety of cyclization and functionalization reactions.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a strategic building block for the synthesis of diverse heterocyclic frameworks, including benzofurans, chromenes, and quinolines. The methodologies presented herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles and strategic considerations for successful synthesis and future exploration.

Physicochemical Properties of the Core Building Block

A thorough understanding of the physicochemical properties of the starting material is paramount for predicting its reactivity and optimizing reaction conditions.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄Inferred from structure
Molecular Weight 276.04 g/mol Calculated
Appearance Pale yellow to yellow solid (predicted)General knowledge of similar compounds
Melting Point Not readily available; requires experimental determination
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Acetone)General knowledge of similar compounds
Key Functional Groups Phenolic hydroxyl, Acetyl (ketone), Nitro, BromoStructural analysis

I. Synthesis of Substituted Benzofurans: A Direct Cyclization Approach

The synthesis of benzofurans, a privileged scaffold in medicinal chemistry known for a wide range of biological activities, represents a primary application of this compound.[3] A common and effective method involves the reaction of an o-hydroxyacetophenone with an α-haloketone, such as chloroacetone, followed by intramolecular cyclization.

Reaction Principle: The Rap-Stoermer Reaction

This transformation is a variation of the Rap-Stoermer reaction. The initial step is an O-alkylation of the phenolic hydroxyl group with chloroacetone in the presence of a base. The resulting intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration, to yield the benzofuran ring system. The presence of the electron-withdrawing nitro and bromo groups can influence the reactivity of the aromatic ring and the acidity of the phenolic proton.

Visualizing the Workflow: Benzofuran Synthesis

Benzofuran_Synthesis start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone intermediate O-Alkylated Intermediate start->intermediate O-Alkylation reagent1 Chloroacetone (ClCH₂COCH₃) reagent1->intermediate base Base (e.g., K₂CO₃) Solvent (e.g., Acetone) base->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization Heat product 6-Bromo-2-methyl- 7-nitrobenzofuran cyclization->product

Caption: Workflow for the synthesis of a substituted benzofuran.

Detailed Protocol: Synthesis of 6-Bromo-2-methyl-7-nitrobenzofuran

Materials:

  • This compound

  • Chloroacetone

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Bromo-2-methyl-7-nitrobenzofuran.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Expected Observations:

  • TLC Monitoring: The reaction should show the consumption of the starting acetophenone and the appearance of a new, less polar spot corresponding to the benzofuran product.

  • Work-up: The crude product after evaporation of acetone will likely be a solid or a viscous oil.

  • Purification: Column chromatography should yield a purified solid product.

  • Spectroscopic Analysis: ¹H NMR is expected to show a characteristic singlet for the methyl group on the furan ring and aromatic protons with coupling patterns consistent with the substitution on the benzene ring.

II. Synthesis of Substituted 2H-Chromenes: An Oxa-Michael-Henry Cascade

The chromene scaffold is another important heterocyclic motif present in many natural products and synthetic compounds with diverse biological activities.[4] A powerful strategy for the synthesis of nitro-substituted 2H-chromenes from o-hydroxyaryl ketones involves a cascade reaction initiated by an oxa-Michael addition.

Reaction Principle: The Oxa-Michael-Henry Tandem Reaction

This reaction proceeds via a tandem sequence of an oxa-Michael addition of the phenoxide to a nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction. The resulting intermediate then dehydrates to furnish the 2H-chromene ring. This elegant one-pot procedure allows for the rapid construction of the chromene core.

Visualizing the Workflow: 2H-Chromene Synthesis

Chromene_Synthesis start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone michael_adduct Oxa-Michael Adduct start->michael_adduct Oxa-Michael Addition reagent2 Nitroalkene (e.g., β-nitrostyrene) reagent2->michael_adduct catalyst Base Catalyst (e.g., Piperidine) catalyst->michael_adduct henry_intermediate Intramolecular Henry Reaction Intermediate michael_adduct->henry_intermediate Intramolecular Cyclization product Substituted 2H-Chromene henry_intermediate->product Dehydration

Caption: Workflow for the synthesis of a substituted 2H-chromene.

Detailed Protocol: Synthesis of a 6-Bromo-8-nitro-2H-chromene Derivative

Materials:

  • This compound

  • A suitable nitroalkene (e.g., β-nitrostyrene)

  • Piperidine (as a catalyst)

  • Ethanol

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Dissolve this compound (1.0 eq) and the nitroalkene (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Acidify the residue with dilute HCl to neutralize the catalyst and then extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2H-chromene derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Expected Observations:

  • Reaction Progress: A color change in the reaction mixture is often observed. TLC will show the formation of a new product spot.

  • Product Isolation: The product may crystallize directly from the reaction mixture upon cooling, indicating a relatively clean reaction.

  • Spectroscopic Analysis: The ¹H NMR spectrum should confirm the formation of the chromene ring, with characteristic signals for the protons on the pyran ring.

III. Synthesis of Substituted Quinolines: A Multi-step Approach

The quinoline ring system is a fundamental scaffold in medicinal chemistry, with numerous approved drugs containing this moiety.[5] The Friedländer annulation is a classic and reliable method for quinoline synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[6][7][8][9]

To utilize this compound for quinoline synthesis via the Friedländer reaction, a preliminary reduction of the nitro group to an amino group is necessary.

Reaction Principle: Reduction Followed by Friedländer Annulation

The synthetic strategy involves two key steps:

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.

  • Friedländer Annulation: The resulting o-aminoacetophenone is then reacted with a compound containing an α-methylene group (e.g., ethyl acetoacetate, diethyl malonate) in the presence of an acid or base catalyst to construct the quinoline ring.

Visualizing the Workflow: Quinolone Synthesis

Quinolone_Synthesis start 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone reduction Nitro Group Reduction (e.g., SnCl₂/HCl) start->reduction amino_intermediate 1-(3-Amino-5-bromo- 2-hydroxyphenyl)ethanone reduction->amino_intermediate friedlander Friedländer Annulation (Acid or Base Catalyst) amino_intermediate->friedlander reagent3 Active Methylene Compound (e.g., Ethyl Acetoacetate) reagent3->friedlander product Substituted Quinolone friedlander->product

Caption: Workflow for the synthesis of a substituted quinoline.

Detailed Protocol: Synthesis of a 6-Bromo-8-hydroxy-2-methylquinolin-4-ol

Part A: Reduction of the Nitro Group

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated HCl to the suspension.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone. This intermediate can often be used in the next step without further purification.

Part B: Friedländer Annulation

Materials:

  • Crude 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or another suitable acid catalyst

  • Dioxane or another high-boiling solvent

Procedure:

  • Combine the crude 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent like dioxane.

  • Add the acid catalyst (e.g., PPA) to the mixture.

  • Heat the reaction mixture to a high temperature (e.g., 100-140 °C) for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water.

  • The product may precipitate. If so, collect the solid by filtration.

  • If the product remains in solution, neutralize the mixture and extract with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted quinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation and Expected Observations:

  • Reduction Step: The disappearance of the yellow color of the nitro compound is a good visual indicator of the reduction.

  • Friedländer Annulation: The reaction mixture will likely darken upon heating. TLC will show the formation of a new, often fluorescent, spot corresponding to the quinoline product.

  • Spectroscopic Analysis: The ¹H NMR of the final product should show the absence of the amino protons and the presence of characteristic aromatic signals for the quinoline core.

Conclusion and Future Perspectives

This compound has been demonstrated to be a valuable and versatile building block for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for the synthesis of substituted benzofurans, 2H-chromenes, and quinolines. The strategic positioning of the functional groups allows for a variety of synthetic transformations, and the presence of the bromo and nitro groups offers further opportunities for post-cyclization modifications, such as cross-coupling reactions or further reductions and functionalizations. Researchers are encouraged to explore the full potential of this building block by varying the reaction partners and conditions to generate novel libraries of heterocyclic compounds for biological screening and drug discovery programs.

References

  • Friedländer synthesis. (2023, November 29). In Wikipedia.
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  • Li, J. J. (Ed.). (2021). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • A Study Of Synthesis Of Bioactive Heterocycles. (2022). International Journal of Novel Research and Development, 7(5), 1-8.
  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl. (2022). Research Square.
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  • Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science, 27(4), 1-9.
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  • Oxa-Michael-initiated cascade reactions of levoglucosenone. (2012). Beilstein Journal of Organic Chemistry, 8, 1864-1870.
  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (2002). Molecules, 7(10), 728-735.
  • Synthesis and biological activity of chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. (2021).

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Scalable Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a highly functionalized aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its substituted phenyl ring offers multiple reaction sites for constructing complex molecular architectures. Notably, related amino acetophenones are precursors to drugs like Pranlukast, used for treating asthma and allergic rhinitis, and are integral to synthesizing benzoxazole chalcone compounds with potential anti-tumor activity[1][2]. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for the biological activities of nitroaromatic compounds, which can include antimicrobial and enzyme inhibition properties[3].

Given its importance as a pharmaceutical intermediate, access to a robust, reliable, and scalable synthesis protocol is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive, field-proven two-step methodology for the synthesis of this compound, starting from the readily available 2-hydroxyacetophenone. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and address critical safety and scalability considerations.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence involving sequential electrophilic aromatic substitution reactions. This approach is logical and efficient, leveraging the inherent directing effects of the functional groups on the aromatic ring.

  • Nitration: The process begins with the regioselective nitration of 2-hydroxyacetophenone. This step introduces the nitro group onto the aromatic ring, yielding the key intermediate, 2-hydroxy-3-nitroacetophenone.

  • Bromination: The second step involves the selective bromination of the nitrated intermediate to yield the final target compound, this compound.

G A 2-Hydroxyacetophenone B 2-Hydroxy-3-nitroacetophenone (Intermediate) A->B Step 1: Nitration HNO₃ / Acetic Acid C This compound (Final Product) B->C Step 2: Bromination Br₂ / Solvent

Caption: Two-step synthesis pathway.

Part 1: Synthesis of 2-Hydroxy-3-nitroacetophenone (Intermediate)

Principle and Mechanistic Rationale

This initial step is an electrophilic aromatic substitution reaction. The starting material, 2-hydroxyacetophenone, possesses two substituents with competing directing effects:

  • Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group.

  • Acetyl (-COCH₃) group: A deactivating, meta-directing group.

The powerful activating nature of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to the positions ortho and para to it. The position para to the hydroxyl group is already occupied by the acetyl group. Therefore, nitration occurs at the two available ortho positions, C3 and C5. This results in a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone[4][5]. For this protocol, we are interested in isolating the 3-nitro isomer.

Controlling the reaction temperature is critical. Nitration reactions are highly exothermic, and poor temperature control can lead to the formation of undesired byproducts and poses a significant safety risk[6]. Using glacial acetic acid as a solvent helps to moderate the reaction.

Detailed Experimental Protocol
  • Setup: In a well-ventilated chemical fume hood, equip a four-necked round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.

  • Reagent Charging: Charge the flask with 2-hydroxyacetophenone (1.0 eq) and glacial acetic acid (approx. 6 mL per gram of starting material). Begin stirring to dissolve the solid.

  • Nitrating Agent Addition: In the dropping funnel, place nitric acid (63%, ~1.3 eq).

  • Reaction: While maintaining the internal temperature of the flask at room temperature (20-25°C) using a water bath, add the nitric acid dropwise over a period of 2 hours. Caution: The reaction is exothermic. A slow addition rate is crucial to maintain temperature control.

  • Stirring: After the addition is complete, continue to stir the mixture at room temperature for an additional 15-17 hours to ensure the reaction goes to completion[4][5].

  • Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. A precipitate containing the mixture of 3-nitro and 5-nitro isomers will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The isomers must be separated. While various methods exist, High-Performance Liquid Chromatography (HPLC) is effective for obtaining the pure 2-hydroxy-3-nitroacetophenone[4]. Alternatively, selective recrystallization from a suitable solvent system (e.g., toluene followed by methanol/water) can be employed to isolate the desired 3-nitro isomer[5].

Quantitative Data Summary
ParameterValueNotes
Starting Material 2-Hydroxyacetophenone1.0 eq
Reagent Nitric Acid (63%)~1.3 eq
Solvent Glacial Acetic Acid~6 mL / g of start. mat.
Reaction Temperature 20-25°CCritical for safety and selectivity
Reaction Time ~17-19 hoursIncludes addition and stirring time
Expected Yield 35-45%For the isolated 3-nitro isomer[1]
Critical Safety Considerations for Nitration

Nitration reactions are inherently hazardous and demand strict safety protocols.

  • Corrosivity: Nitric acid and glacial acetic acid are highly corrosive and can cause severe burns. Always handle them inside a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat[7][8].

  • Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to a runaway reaction, posing an explosion hazard[6]. Ensure efficient cooling and slow, controlled addition of the nitrating agent.

  • Toxic Fumes: Nitrogen dioxide gas (NO₂), a toxic brown gas, can be produced. All operations must be conducted in a certified chemical fume hood[7].

  • Emergency Preparedness: Ensure immediate access to an emergency eyewash station and safety shower. Have spill containment kits with neutralizing agents (e.g., sodium carbonate) readily available[9][10].

Part 2: Scalable Synthesis of this compound

Principle and Mechanistic Rationale

This second step is also an electrophilic aromatic substitution. The position of bromination on the 2-hydroxy-3-nitroacetophenone ring is determined by the cumulative directing effects of the three existing substituents:

  • Hydroxyl (-OH): Strongly activating, ortho, para-directing.

  • Nitro (-NO₂): Strongly deactivating, meta-directing.

  • Acetyl (-COCH₃): Deactivating, meta-directing.

The most activated position on the ring is C5, which is para to the powerful hydroxyl activating group and simultaneously meta to both the nitro and acetyl deactivating groups. This convergence of directing effects makes the C5 position highly susceptible to electrophilic attack, leading to highly selective bromination and the formation of the desired product. The use of elemental bromine in a suitable solvent like chloroform or acetic acid is a common method for this transformation[11][12].

Detailed Experimental Protocol
  • Setup: In a chemical fume hood, set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HBr byproduct).

  • Reagent Charging: Dissolve the purified 2-hydroxy-3-nitroacetophenone (1.0 eq) from Part 1 in a suitable solvent such as chloroform or glacial acetic acid.

  • Bromine Addition: Cool the solution to 0-5°C using an ice bath. In the dropping funnel, place a solution of bromine (1.0-1.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture.

  • Reaction: Maintain the temperature at 0-5°C during the addition. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent such as ethanol to yield pure this compound as a solid.

Quantitative Data Summary
ParameterValueNotes
Starting Material 2-Hydroxy-3-nitroacetophenone1.0 eq
Reagent Bromine (Br₂)1.0-1.1 eq
Solvent Chloroform or Acetic Acid-
Reaction Temperature 0°C to Room TemperatureInitial cooling is important
Reaction Time 2-4 hoursMonitor by TLC
Expected Yield HighDue to high regioselectivity

Characterization and Validation

The identity and purity of the final product, this compound, must be rigorously confirmed.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) should be used to assess the purity of the final compound[13].

  • Spectroscopy:

    • ¹H NMR: To confirm the substitution pattern on the aromatic ring.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

    • Infrared (IR) Spectroscopy: To identify the key functional groups (hydroxyl, carbonyl, nitro).

Workflow and Scalability

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A Charge Flask: 2-Hydroxyacetophenone Glacial Acetic Acid B Dropwise Addition: Nitric Acid (63%) (Maintain 20-25°C) A->B C Stir at RT (15-17 hours) B->C D Quench on Ice C->D E Filter & Wash Precipitate D->E F Purification: Isomer Separation (HPLC) E->F G Charge Flask: 2-Hydroxy-3-nitroacetophenone Solvent (e.g., Chloroform) F->G Intermediate H Cool to 0-5°C G->H I Dropwise Addition: Bromine Solution H->I J Stir & Warm to RT (Monitor by TLC) I->J K Quench & Extract J->K L Purify: Recrystallization K->L M Final Product: 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone L->M N Characterization: HPLC, NMR, MS, IR M->N

Caption: Detailed experimental workflow.

For scaling up this synthesis, several factors must be considered:

  • Heat Management: The primary challenge in scaling the nitration step is managing the heat of reaction. Industrial-scale reactors with efficient cooling jackets and controlled, slow addition rates are essential to prevent thermal runaway[6].

  • Reagent Handling: Handling large quantities of corrosive acids and toxic bromine requires specialized equipment and stringent safety protocols.

  • Work-up and Purification: Filtration and extraction processes need to be adapted for larger volumes. Recrystallization is a highly effective and scalable method for purifying the final solid product.

Conclusion

This application note provides a detailed, scientifically-grounded, and scalable two-step protocol for the synthesis of this compound. By understanding the mechanistic principles behind the directing effects of the substituents and adhering to strict safety protocols, particularly during the nitration step, researchers can reliably produce this valuable pharmaceutical intermediate. The provided methodology is robust and suitable for adaptation from laboratory to pilot-plant scale, thereby supporting the advancement of drug discovery and development programs.

References

  • PrepChem.com. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • YouTube. (2024). Nitration reaction safety.
  • Guggenheim, T. L., et al. (Eds.). (1996).
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-3-aminoacetophenone.
  • University of Wisconsin-Madison Environmental Health & Safety. (n.d.). Nitric Acid Safety.
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
  • ResearchGate. (2019). How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone?.
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
  • Kouznetsov, V. V. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(23), 8233. [Link]
  • Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79(3), 307-309.
  • ResearchGate. (n.d.). Reaction of substituted acetophenones with various aryl aldehydes.
  • Scribd. (n.d.). Synthesis of Acetophenone.
  • ResearchGate. (n.d.). Industrial production of acetophenone and its applications.
  • Google Patents. (n.d.). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones.
  • Quora. (2019). How to synthesise 2-nitroacetophenone by nitration of acetophenone.
  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-.
  • Arora, L., & Kapoor, J. K. (2017). Attempted side-chain bromination of o/p-hydroxyacetophenones using various brominating reagents: eco-friendly and convenient methods for nuclear bromination. Chemistry & Biology Interface, 7(1), 57-63.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. (n.d.). 1-(5-Bromo-2-nitrophenyl)ethanone.
  • NIH. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
  • Asian Journal of Chemistry. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(18), 10427-10429.
  • PubChem. (n.d.). 1-(2-Bromo-5-nitrophenyl)ethanone.
  • SIELC Technologies. (2018). Ethanone, 1-(2-hydroxy-5-methylphenyl)-.

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Application Note & Protocol: High-Purity Crystallization of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone via recrystallization. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to obtain this compound in high purity, a critical prerequisite for downstream applications such as analytical standard preparation, reaction optimization, and biological screening. This document elucidates the underlying chemical principles governing solvent selection, crystal nucleation, and growth, and provides a step-by-step protocol complete with troubleshooting guidance.

Introduction: The Imperative for Purity

This compound is a substituted acetophenone derivative, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps, lead to erroneous biological data, and complicate structural elucidation. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a chosen solvent system.[3][4] A successful recrystallization can yield highly pure, crystalline material, which is essential for accurate characterization and reliable experimental results.

The structure of this compound, with its polar hydroxyl and nitro groups, aromatic ring, and ketone functionality, dictates its solubility characteristics. Understanding these features is paramount for the rational selection of an appropriate recrystallization solvent.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[5] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point.[6][7] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures.

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to supersaturation and subsequent crystallization. The impurities ideally remain dissolved in the cooled solvent (the mother liquor) and are separated by filtration.

Solvent Selection: The Cornerstone of Success

The adage "like dissolves like" is a fundamental principle in chemistry that guides solvent selection.[6] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Given the polar nature of this compound due to its hydroxyl and nitro groups, polar solvents are a logical starting point for screening.

Key Considerations for Solvent Selection:

  • Solubility Profile: The compound should exhibit a steep solubility curve in the chosen solvent, meaning a significant increase in solubility with temperature.

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Boiling Point: A moderately high boiling point is often desirable to allow for a sufficient temperature differential for solubility, though very high boiling points can make solvent removal difficult.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.

  • Safety: The toxicity, flammability, and environmental impact of the solvent should always be considered.

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum source

Solvent Screening

A preliminary small-scale solvent screen is crucial to identify the optimal solvent or solvent system.

Solvent SystemRationale
Ethanol A versatile polar protic solvent that often provides a good balance of solubility for phenolic compounds.
Isopropanol Similar to ethanol but slightly less polar; may offer a more favorable solubility profile.
Ethanol/Water A mixed solvent system where the compound is dissolved in the more soluble solvent (ethanol), and the less soluble solvent (water) is added to induce crystallization.[7]
Toluene A less polar aromatic solvent; may be suitable if the compound is highly soluble in more polar solvents at room temperature.[8]
Step-by-Step Recrystallization Procedure

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimal hot solvent to dissolve A->B Heat & Stir C Prepare fluted filter paper and pre-warmed funnel B->C If insoluble impurities are present D Filter hot solution to remove insoluble impurities C->D E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath E->F Induce further crystallization G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: Workflow for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent dropwise until the solid just dissolves.[9] It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.[10] This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Rushing the cooling process can lead to the formation of small, impure crystals or precipitation. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.[11][12]
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound to induce crystallization.[9][12]
Oiling out The melting point of the compound is lower than the boiling point of the solvent, or the compound is precipitating too quickly.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][11] Consider using a lower-boiling point solvent.
Low recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Concentrate the mother liquor and cool it again to recover more product. Ensure the solution is thoroughly cooled in an ice bath before filtration.[11]
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be cautious, as charcoal can adsorb the desired product as well. Note that activated charcoal should not be used with phenolic compounds as it can lead to colored complexes.[13]

Characterization of Purified Product

The purity of the recrystallized this compound should be assessed by appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify any remaining impurities.

  • Chromatographic Methods (HPLC, TLC): These methods are excellent for assessing the purity of the compound and quantifying any impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Be cautious when heating flammable solvents. Use a heating mantle or steam bath rather than an open flame.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by recrystallization. By carefully selecting the appropriate solvent and adhering to the detailed procedure, researchers can obtain this valuable chemical intermediate in high purity, thereby ensuring the reliability and reproducibility of their subsequent experiments.

References

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. [Link]
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Solvent Choice. (n.d.). University of York. [Link]
  • Recrystallization. (n.d.).
  • 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. (n.d.). Organic Syntheses. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
  • Recrystallization. (n.d.). University of California, Los Angeles. [Link]
  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
  • 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts. [Link]
  • One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2025). Journal of the Brazilian Chemical Society. [Link]
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
  • Recrystalliz
  • Lab Procedure: Recrystallization | Chemistry. (n.d.). ChemTalk. [Link]
  • Problems with Recrystallisations. (n.d.). University of York. [Link]
  • Recrystalliz

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The Strategic Utility of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone in the Synthesis of Benzofuran-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing the benzofuran moiety, represent a privileged scaffold due to their prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] These compounds are known to exhibit a broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. A significant application of benzofuran derivatives is in the development of protein kinase inhibitors, a cornerstone of targeted cancer therapy.[1][2] The strategic synthesis of these complex molecules hinges on the availability of versatile and highly functionalized starting materials. 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone emerges as a key building block in this context, offering a unique combination of reactive sites that can be judiciously manipulated to construct elaborate benzofuran-based pharmaceutical intermediates.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of advanced pharmaceutical intermediates. We will delve into the rationale behind its use, detailing its physicochemical properties and providing step-by-step protocols for its transformation into valuable benzofuran scaffolds. The causality behind experimental choices will be elucidated, empowering researchers to adapt and innovate upon these methodologies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆BrNO₄PubChem
Molecular Weight 260.04 g/mol PubChem
CAS Number 70978-54-0PubChem
Appearance Solid---
Melting Point 129-132 °CSigma-Aldrich

The presence of a phenolic hydroxyl group, an acetyl group, a bromine atom, and a nitro group on the aromatic ring makes this molecule a highly versatile precursor. Each of these functional groups can serve as a handle for subsequent chemical transformations, allowing for a modular and convergent approach to the synthesis of complex drug-like molecules.

Synthetic Application: A Gateway to Benzofuran-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of substituted benzofurans. The general strategy involves the O-alkylation of the phenolic hydroxyl group with a suitable alkylating agent, followed by an intramolecular cyclization to construct the furan ring. The resulting 6-bromo-4-nitrobenzofuran core is a key intermediate that can be further elaborated into a variety of kinase inhibitors.

The following sections detail a representative synthetic pathway, providing a logical flow from the starting material to a functionalized benzofuran intermediate.

Part 1: Synthesis of 1-(6-Bromo-4-nitrobenzofuran-2-yl)ethanone

The initial step in this synthetic sequence is the construction of the benzofuran ring. This is achieved through a well-established method involving the reaction of an ortho-hydroxyacetophenone with an α-halo ketone, followed by an intramolecular cyclization.[1]

Reaction Scheme:

Synthesis of 1-(6-Bromo-4-nitrobenzofuran-2-yl)ethanone start This compound reagent1 Chloroacetone, K₂CO₃, Acetone start->reagent1 O-Alkylation intermediate Intermediate Ether reagent1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 1-(6-Bromo-4-nitrobenzofuran-2-yl)ethanone cyclization->product

Caption: Workflow for the synthesis of the benzofuran core.

Experimental Protocol:

  • O-Alkylation: To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 30 minutes. Chloroacetone (1.2 eq) is then added dropwise, and the reaction mixture is refluxed for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude intermediate ether. This intermediate can be used in the next step without further purification.

  • Intramolecular Cyclization: The crude intermediate ether is dissolved in a suitable solvent such as ethanol, and a base like potassium hydroxide is added. The mixture is heated to reflux to facilitate the intramolecular cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is neutralized with a dilute acid and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 1-(6-Bromo-4-nitrobenzofuran-2-yl)ethanone.

Causality and Rationale:

  • Choice of Base: Potassium carbonate is a mild base suitable for the O-alkylation of the phenolic hydroxyl group. Its use minimizes side reactions such as C-alkylation. A stronger base like potassium hydroxide is used for the subsequent intramolecular aldol-type condensation to form the furan ring.

  • Solvent System: Acetone is a common solvent for O-alkylation reactions as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary energy to overcome the activation barrier for both the O-alkylation and the subsequent cyclization.

Part 2: Reduction of the Nitro Group to Form 1-(4-Amino-6-bromobenzofuran-2-yl)ethanone

The nitro group serves as a masked amino group. Its reduction is a critical step to introduce a key functional group for further derivatization, a common strategy in the synthesis of kinase inhibitors. A variety of reducing agents can be employed for this transformation.[3]

Reaction Scheme:

Reduction of Nitro Group start 1-(6-Bromo-4-nitrobenzofuran-2-yl)ethanone reagent SnCl₂·2H₂O, Ethanol start->reagent Reduction product 1-(4-Amino-6-bromobenzofuran-2-yl)ethanone reagent->product

Caption: Reduction of the nitro group to an amine.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(6-Bromo-4-nitrobenzofuran-2-yl)ethanone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Reaction Execution: The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is diluted with ethyl acetate and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 1-(4-Amino-6-bromobenzofuran-2-yl)ethanone.

Causality and Rationale:

  • Choice of Reducing Agent: Tin(II) chloride is a classic and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups like ketones. Other methods, such as catalytic hydrogenation, could also be employed.

  • Solvent: Ethanol is a suitable solvent for this reduction, as it dissolves both the substrate and the reagent.

Part 3: Derivatization of the Amino Group – Towards Kinase Inhibitor Scaffolds

The newly formed amino group is a versatile handle for introducing various side chains, a common feature in kinase inhibitors that interact with the hinge region of the kinase domain. For instance, acylation of the amine with a substituted benzoyl chloride can lead to the formation of an amide bond, a key structural motif in many kinase inhibitors.

Reaction Scheme:

Amide Bond Formation start 1-(4-Amino-6-bromobenzofuran-2-yl)ethanone reagent Substituted Benzoyl Chloride, Pyridine, DCM start->reagent Acylation product N-(2-Acetyl-6-bromobenzofuran-4-yl)benzamide Derivative reagent->product

Caption: Acylation of the amino group to form an amide.

Experimental Protocol:

  • Reaction Setup: A solution of 1-(4-Amino-6-bromobenzofuran-2-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C. Pyridine (1.5 eq) is added, followed by the dropwise addition of a solution of the desired substituted benzoyl chloride (1.1 eq) in DCM.

  • Reaction Execution: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the layers are separated. The organic layer is washed sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. It is then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final benzofuran-based pharmaceutical intermediate.

Causality and Rationale:

  • Acylating Agent: The choice of the substituted benzoyl chloride is dictated by the specific kinase target and the desired structure-activity relationship (SAR).

  • Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Dichloromethane is an inert solvent that is suitable for this type of acylation reaction.

Conclusion: A Strategic Asset in Pharmaceutical Synthesis

This compound is a highly valuable and strategically designed starting material for the synthesis of complex pharmaceutical intermediates. Its unique arrangement of functional groups allows for a logical and efficient construction of the benzofuran scaffold, a core component of numerous bioactive molecules, including potent kinase inhibitors. The synthetic pathways outlined in this guide demonstrate the versatility of this compound and provide a solid foundation for researchers and drug development professionals to design and execute the synthesis of novel therapeutic agents. By understanding the underlying principles and the rationale behind the experimental choices, scientists can further innovate and expand the utility of this remarkable building block in the ongoing pursuit of new medicines.

References

  • Eldehna, W. M., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1353.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Roy, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
  • Takabatake, T., et al. (2001). SYNTHESIS OF 6-BROMO-4-METHYLBENZOFUROXAN. HETEROCYCLES, 55(11), 2217-2222.
  • Abourehab, M. A. S., et al. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-21.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans.
  • Irfan, A., et al. (2021). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 26(23), 7295.

Sources

Troubleshooting & Optimization

Low yield in 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. Low yield is a frequent impediment in multi-step organic syntheses; this guide, structured in a direct question-and-answer format, offers solutions to specific experimental bottlenecks. As Senior Application Scientists, our goal is to merge technical precision with practical, field-tested insights to enhance your experimental success.

Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved via a two-step process starting from 2'-Hydroxyacetophenone. This route is designed to maximize yield and purity by carefully controlling the introduction of substituents onto the aromatic ring. The hydroxyl and acetyl groups' directing effects are leveraged to ensure high regioselectivity in both the bromination and subsequent nitration steps.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Electrophilic Nitration A 2'-Hydroxyacetophenone B 1-(5-Bromo-2-hydroxyphenyl)ethanone A->B Br2, Acetic Acid Room Temperature C 1-(5-Bromo-2-hydroxyphenyl)ethanone D This compound (Final Product) C->D HNO3, H2SO4 0-5 °C

Caption: Recommended two-step synthesis workflow.

Troubleshooting Guide

Low yields can often be traced back to specific issues within a reaction step. This guide pinpoints common problems, their underlying causes, and validated solutions.

Step 1: Bromination of 2'-Hydroxyacetophenone

The primary challenge in this step is controlling the electrophilic addition of bromine to prevent the formation of multiple byproducts. The strongly activating hydroxyl group directs bromination primarily to the para position (C5), which is desired.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Reagent Inactivity: The bromine solution may have degraded. 2. Insufficient Activation: The reaction temperature is too low, or the solvent is inappropriate.1. Use a fresh, sealed bottle of bromine or purify existing stock. 2. Glacial acetic acid is an effective solvent. Ensure the reaction is run at room temperature (20-25°C).[1]
Formation of Multiple Products (Di- or Tri-bromination) 1. Excess Bromine: Using more than one molar equivalent of bromine. 2. Reaction Time: Allowing the reaction to proceed for too long.1. Carefully measure and use one stoichiometric equivalent of bromine. 2. Add the bromine solution dropwise to the substrate solution to maintain low Br2 concentration. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed.
Product is a Dark Oil and Difficult to Purify 1. Residual HBr: Hydrogen bromide is a byproduct and can cause discoloration. 2. Impure Starting Material: Contaminants in the 2'-hydroxyacetophenone.1. After the reaction, pour the mixture into water to precipitate the product and wash away HBr.[2] 2. An aqueous wash with sodium bisulfite can remove excess bromine color. 3. Purify the crude product via recrystallization from ethanol/water or column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Step 2: Nitration of 1-(5-Bromo-2-hydroxyphenyl)ethanone

Nitration is an aggressive, exothermic reaction. Success hinges on strict temperature control and preventing over-nitration or degradation of the substrate. The directing groups on the intermediate (OH, Br, and acetyl) all favor the substitution at the C3 position, which simplifies product isolation if conditions are controlled.

Problem Potential Cause(s) Recommended Solution(s)
Very Low Yield / Black, Tarry Product 1. Runaway Reaction: The temperature was not adequately controlled, leading to oxidation and decomposition. 2. Nitrating Agent Too Strong: The concentration of nitric and sulfuric acids is too high for the substrate.1. Maintain a strict reaction temperature between 0-5°C using an ice/salt bath.[3] 2. Add the substrate slowly and in small portions to the cold nitrating mixture. 3. Ensure vigorous stirring to dissipate heat.
Formation of Dinitro or Other Isomeric Byproducts 1. Over-Nitration: Using an excess of the nitrating agent or allowing the reaction to run too long. 2. Elevated Temperature: Higher temperatures can overcome the regioselectivity, leading to other isomers.1. Use a stoichiometric amount of nitric acid. 2. Monitor the reaction closely by TLC. 3. Maintain the 0-5°C temperature range throughout the addition and stirring period.
Product Loss During Work-up 1. Hydrolysis: The product can be sensitive to prolonged exposure to strong acid during work-up. 2. Emulsion Formation: Difficulty in separating the organic and aqueous layers during extraction.1. Quench the reaction by pouring it slowly onto a large amount of crushed ice. This dilutes the acid and precipitates the product quickly. 2. Extract with a suitable solvent like ethyl acetate or dichloromethane. 3. Use a brine wash to break any emulsions that form.

Frequently Asked Questions (FAQs)

Q1: Why is a Fries Rearrangement not the recommended primary pathway for this synthesis?

A1: While the Fries rearrangement is a powerful tool for synthesizing hydroxyaryl ketones, it is often problematic for substrates containing strongly deactivating groups like a nitro group.[4][5][6] Attempting a Fries rearrangement on a nitrated phenolic ester (e.g., 4-bromo-2-nitrophenyl acetate) in the presence of a strong Lewis acid like AlCl₃ can lead to decomposition and very low yields.[7] The electron-withdrawing nature of the nitro group destabilizes the intermediates required for the rearrangement.

Q2: What is the mechanism of the Fries Rearrangement?

A2: The reaction involves the conversion of a phenolic ester to a hydroxyaryl ketone catalyzed by a Lewis acid.[4][8] The Lewis acid coordinates to the carbonyl oxygen of the acyl group, facilitating its departure as an acylium ion intermediate. This electrophilic acylium ion then attacks the aromatic ring, typically at the ortho and para positions. A final hydrolysis step liberates the hydroxyaryl ketone product.[8] Temperature plays a key role in regioselectivity: lower temperatures favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[4]

G cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting start Low Yield Detected check_step1 Analyze Step 1 (Bromination) start->check_step1 check_step2 Analyze Step 2 (Nitration) check_step1->check_step2 No Issues s1_prob1 Low Conversion? check_step1->s1_prob1 Yes s1_prob2 Side Products? check_step1->s1_prob2 Yes s2_prob1 Decomposition? check_step2->s2_prob1 Yes s2_prob2 Impure Product? check_step2->s2_prob2 Yes end Yield Optimized check_step2->end No Issues s1_sol1 Check Reagent Purity Adjust Temperature s1_prob1->s1_sol1 s1_sol1->check_step2 s1_sol2 Control Stoichiometry Monitor via TLC s1_prob2->s1_sol2 s1_sol2->check_step2 s2_sol1 Strict Temp. Control (0-5°C) Slow Substrate Addition s2_prob1->s2_sol1 s2_prob1->s2_sol1 s2_sol1->end s2_sol2 Control Stoichiometry Careful Work-up s2_prob2->s2_sol2 s2_prob2->s2_sol2 s2_sol2->end

Caption: A logical workflow for troubleshooting low yield.

Q3: Why is strict temperature control so critical during the nitration step?

A3: Nitration of aromatic compounds is a highly exothermic process. Without strict temperature control (i.e., maintaining 0-5°C), the reaction rate can increase uncontrollably. This leads to two major problems: 1) Side Reactions: Higher temperatures provide the activation energy for the formation of undesired dinitrated byproducts and can reduce the regioselectivity of the reaction. 2) Degradation: Phenolic compounds are susceptible to oxidation by hot, concentrated nitric acid, which can lead to the formation of dark, tarry decomposition products, significantly reducing the yield and complicating purification.

Q4: What are the best analytical techniques to monitor these reactions?

A4: Thin Layer Chromatography (TLC) is the most effective and immediate technique for monitoring the progress of both the bromination and nitration steps. By spotting the reaction mixture alongside the starting material on a TLC plate at regular intervals, you can visually track the consumption of the reactant and the formation of the product. This allows for precise determination of the reaction endpoint, preventing over-reaction and the formation of byproducts. For final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure and purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)ethanone
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-Hydroxyacetophenone (13.6 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 5.1 mL, 0.1 mol) in glacial acetic acid (20 mL). Add this solution dropwise to the stirred solution of 2'-hydroxyacetophenone over 30 minutes at room temperature. The deep red color of the bromine should dissipate as it reacts.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A pale yellow solid should precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and HBr. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(5-Bromo-2-hydroxyphenyl)ethanone as a crystalline solid.

Protocol 2: Synthesis of this compound
  • Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, prepare the nitrating mixture. Cautiously add concentrated sulfuric acid (40 mL) to a beaker and cool it to 0°C in an ice/salt bath. Slowly add concentrated nitric acid (6.0 mL, ~0.1 mol) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10°C.

  • Substrate Addition: Dissolve 1-(5-Bromo-2-hydroxyphenyl)ethanone (21.5 g, 0.1 mol) in a minimum amount of concentrated sulfuric acid (20 mL) and cool the solution. Add this solution dropwise to the nitrating mixture over 45-60 minutes, maintaining the internal reaction temperature between 0°C and 5°C.[3]

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours, monitoring by TLC until the starting material is no longer visible.

  • Work-up: Very carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

  • Isolation & Purification: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral to litmus paper. Dry the crude product. Recrystallization from ethanol will yield the final product, this compound.

References

  • Wikipedia. Fries rearrangement.
  • Farkas, L., & Várady, J. (1960). Fries rearrangement of some nitrophenolic esters in the absence of solvent. ResearchGate.
  • Organic Chemistry Portal. Fries Rearrangement.
  • Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry.
  • Learmonth, D. A., et al. (2001). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. PubMed.
  • Organic Syntheses. 2,6-dibromo-4-nitrophenol.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
  • PubChem. 1-(5-Bromo-2-nitrophenyl)ethanone.
  • PubChem. 2-Bromo-6-nitrophenol.

Sources

Technical Support Center: Purification of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining a high-purity product.

I. Understanding the Molecule and Potential Impurities

This compound is a multi-functionalized aromatic ketone. Its purification can be challenging due to the presence of various potential impurities arising from its synthesis, which typically involves the nitration of a substituted acetophenone.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₈H₆BrNO₄
Molecular Weight 260.04 g/mol
Appearance Likely a solidN/A
Melting Point 129-132 °C (literature)

A critical step in designing a purification strategy is to understand the potential impurities. The synthesis of this compound likely proceeds via the nitration of 1-(5-bromo-2-hydroxyphenyl)ethanone. This process can lead to several byproducts.

Common Potential Impurities:

  • Unreacted Starting Material: 1-(5-bromo-2-hydroxyphenyl)ethanone.

  • Isomeric Byproducts: Nitration can occur at different positions on the aromatic ring, leading to isomers such as 1-(5-bromo-2-hydroxy-nitrophenyl)ethanone where the nitro group is not at the 3-position.

  • Di-nitrated Products: Over-nitration can lead to the introduction of a second nitro group.

  • Oxidation Byproducts: The presence of nitric acid can lead to the formation of colored, oxidized impurities.

  • Hydrolysis Products: Under harsh acidic conditions, hydrolysis of the acetyl group is a possibility, though less common.

  • Fries Rearrangement Products: If the synthesis involves the acylation of a brominated phenol, a Fries rearrangement might occur, leading to isomeric hydroxyacetophenones.[1][2]

II. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified product has a low melting point and a broad melting range. What is the likely cause?

A1: A low and broad melting point is a classic indicator of impurities. The most probable culprits are unreacted starting material or isomeric byproducts. The presence of even small amounts of these can significantly depress and broaden the melting point.

  • Troubleshooting Strategy:

    • TLC Analysis: Perform a thin-layer chromatography (TLC) analysis of your product against the starting material. Use a solvent system such as hexane/ethyl acetate (e.g., 7:3 v/v) to check for the presence of a spot corresponding to the starting material.

    • Recrystallization: If starting material is present, a carefully chosen recrystallization can be effective.

    • Column Chromatography: For isomeric impurities, which often have very similar polarities to the desired product, column chromatography is the recommended method for separation.[3]

Q2: My product is an oil and will not crystallize. How can I induce crystallization?

A2: Oiling out during recrystallization is a common problem, especially with compounds that have a relatively low melting point or when the solvent is not ideal.

  • Troubleshooting Strategy:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For a polar compound like this compound, consider solvents like ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/water.[6]

    • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.

Q3: My final product has a persistent yellow or brownish color. How can I decolorize it?

A3: The color is likely due to trace amounts of oxidized or nitrated phenolic impurities, which are often highly colored.

  • Troubleshooting Strategy:

    • Activated Charcoal: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Alkaline Wash: Dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium bicarbonate or sodium carbonate.[7] Acidic impurities, such as nitrophenols, will be converted to their salts and extracted into the aqueous layer. Afterward, wash with water, dry the organic layer, and remove the solvent.

Q4: I am struggling to separate my desired product from an isomer using column chromatography. What can I do?

A4: Separating isomers can be challenging due to their similar polarities.[3]

  • Troubleshooting Strategy:

    • Optimize the Mobile Phase: A slight change in the polarity of the eluent can significantly improve separation. Experiment with different ratios of nonpolar and polar solvents (e.g., hexane/ethyl acetate, toluene/ethyl acetate). A very slow gradient elution can also be effective.

    • Stationary Phase: While silica gel is the most common stationary phase, consider using a different adsorbent. Alumina (neutral, acidic, or basic) can offer different selectivity. For very difficult separations, reversed-phase chromatography (e.g., C18) may provide a solution.[8][9]

    • Flash Chromatography: Use flash column chromatography with a fine-mesh silica gel (230-400 mesh) and apply gentle air pressure. This technique often provides better resolution than gravity column chromatography.

III. Experimental Protocols

Here are detailed step-by-step methodologies for the purification of this compound.

Protocol 1: Recrystallization

This protocol is suitable for removing less polar impurities like unreacted starting material and some colored byproducts.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethanol/water, acetone/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography

This protocol is recommended for separating the desired product from isomeric impurities.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. A good solvent system will give the desired product an Rf value of approximately 0.25-0.35 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Add the eluent to the column and begin collecting fractions.

    • Maintain a constant flow of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

IV. Visualized Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column Column Chromatography TLC->Column Isomeric Impurities Pure Pure Product Recrystallization->Pure Impure Impure Product Recrystallization->Impure Column->Pure Column->Impure Impure->Column Re-purify

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting start Purification Issue low_mp Low/Broad Melting Point? start->low_mp oily Product is an Oil? start->oily colored Product is Colored? start->colored isomer Isomer Separation Issue? start->isomer tlc Perform TLC Analysis low_mp->tlc Yes solvent Optimize Recrystallization Solvent oily->solvent Yes charcoal Use Activated Charcoal colored->charcoal Yes mobile_phase Optimize Mobile Phase isomer->mobile_phase Yes recrystallize Recrystallize tlc->recrystallize Starting Material Present column Column Chromatography tlc->column Isomers Present scratch_seed Scratch/Seed Crystals solvent->scratch_seed alkaline_wash Alkaline Wash charcoal->alkaline_wash stationary_phase Change Stationary Phase mobile_phase->stationary_phase

Caption: Decision tree for troubleshooting common purification issues.

V. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • What is the best solvent for recrystallization? - Quora. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. Google Patents.

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]

  • Column chromatography. [Link]

  • Recrystallization. [Link]

  • Process for the purification of mononitro aromatic compounds. Google Patents.

  • Column chromatography - Columbia University. [Link]

  • How can I purify two different-substituted aromatic compounds? - ResearchGate. [Link]

  • The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • The nitration and hydroxylation of phenetole, phenyl n-propyl ether, and acetophenone by pernitrous acid - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. [Link]

  • Fries rearrangement - Wikipedia. [Link]

  • Fries Rearrangement - Organic Chemistry Portal. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating challenges, understanding the underlying chemical principles, and providing actionable solutions to ensure the integrity and success of your experiments.

Introduction to the Synthetic Challenge

The synthesis of this compound is a nuanced process, typically involving a sequence of electrophilic aromatic substitution reactions. The order of these reactions—acylation, nitration, and bromination—is critical, as the directing effects of the substituents (-OH, -COCH₃, -NO₂, -Br) influence the regioselectivity and overall yield of each step. This guide will primarily address a common synthetic route: the nitration and subsequent bromination of a 2-hydroxyacetophenone precursor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Nitration of 2-Hydroxyacetophenone

Q1: I am getting a low yield of the desired 3-nitro isomer during the nitration of 2-hydroxyacetophenone, with significant formation of the 5-nitro isomer. How can I improve the regioselectivity?

A1: This is a common challenge stemming from the directing effects of the hydroxyl (-OH) and acetyl (-COCH₃) groups. The hydroxyl group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. Direct nitration with a standard nitrating mixture (HNO₃/H₂SO₄) can lead to a mixture of isomers, with the 5-nitro product often being a significant byproduct.[1]

Root Cause Analysis:

  • Steric Hindrance: The ortho-position to the hydroxyl group (position 3) is sterically hindered by the adjacent acetyl group.

  • Electronic Effects: The para-position to the hydroxyl group (position 5) is electronically activated and sterically accessible, leading to the formation of the 5-nitro isomer.

Troubleshooting & Optimization Protocol:

To favor the formation of the 3-nitro isomer, a "protecting group" strategy can be employed to temporarily block the more reactive 5-position.

Experimental Protocol: Sulfonic Acid as a Directing Group

  • Sulfonation (Protection):

    • In a flask equipped with a stirrer and cooled in an ice bath (0-5 °C), add 2-hydroxyacetophenone (1.0 eq).

    • Slowly add concentrated sulfuric acid (10 eq) dropwise while maintaining the temperature.

    • After the initial exothermic reaction subsides, gradually warm the mixture to 80 °C and hold for 1-2 hours to ensure complete sulfonation at the 5-position.[2]

  • Nitration:

    • Cool the reaction mixture to below 20 °C.

    • Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid (3 eq) and add it dropwise to the reaction, maintaining the temperature below 20 °C.

    • Stir at room temperature for 1 hour.[2]

  • Hydrolysis (Deprotection):

    • Quench the reaction by carefully pouring it onto crushed ice.

    • Heat the mixture to reflux to hydrolyze the sulfonic acid group.

    • Cool the mixture and the product will precipitate.

    • Filter, wash with cold water, and recrystallize from a suitable solvent like ethanol.[2]

Expected Outcome: This procedure significantly improves the yield of 2-hydroxy-3-nitroacetophenone by directing the nitration to the desired position.[2]

Q2: During the nitration of 2-hydroxyacetophenone, I am observing significant product degradation and the formation of tarry byproducts. What is causing this and how can I prevent it?

A2: Phenolic compounds are susceptible to oxidation under strong acidic and nitrating conditions, leading to the formation of polymeric, tarry materials.[3]

Root Cause Analysis:

  • Oxidation: The nitric acid can act as an oxidizing agent, especially at elevated temperatures.

  • Reaction Temperature: Poor temperature control is a primary cause of side reactions and degradation.

Troubleshooting & Optimization:

  • Temperature Control: Maintain a low reaction temperature (ideally 0 °C or below) throughout the addition of the nitrating mixture.[4] Use an ice-salt bath or a cryo-cooler for efficient cooling.

  • Rate of Addition: Add the nitrating agent slowly and dropwise to dissipate the heat of reaction effectively.[4]

  • Urea Addition: After the reaction is complete, a small amount of urea can be added to the quench solution to destroy any remaining nitrous acid, which can also contribute to side reactions.[2]

ParameterStandard ConditionOptimized ConditionRationale
Reaction Temperature Room Temperature0 to -5 °CMinimizes oxidation and side reactions.[4]
Nitrating Agent Addition RapidSlow, dropwisePrevents localized overheating.[4]
Quenching WaterIce/Water with UreaControls exotherm and removes nitrous acid.[2]
Section 2: Bromination of 2-Hydroxy-3-nitroacetophenone

Q3: I am attempting to brominate 2-hydroxy-3-nitroacetophenone and am getting a mixture of products, including dibrominated species. How can I achieve selective monobromination at the 5-position?

A3: The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, making it susceptible to over-bromination.[5] The existing substituents will direct the incoming bromine to the position that is ortho/para to the hydroxyl group and meta to the nitro and acetyl groups.

Workflow for Optimizing Bromination:

start Start: Bromination of 2-Hydroxy-3-nitroacetophenone reagent Select Brominating Agent start->reagent conditions Control Reaction Conditions reagent->conditions analysis Analyze Product Mixture (TLC, NMR) conditions->analysis outcome Desired Monobromination? analysis->outcome success Success: Isolate This compound outcome->success Yes failure Failure: Mixture of Products outcome->failure No adjust_reagent Use a milder brominating agent (e.g., NBS instead of Br2) failure->adjust_reagent Re-evaluate adjust_conditions Lower temperature, reduce reaction time, use stoichiometric amounts failure->adjust_conditions Re-evaluate adjust_reagent->reagent adjust_conditions->conditions

Caption: Troubleshooting workflow for selective monobromination.

Troubleshooting & Optimization Protocol:

  • Choice of Brominating Agent:

    • Bromine (Br₂): Highly reactive and can lead to over-bromination. If used, it should be in a non-polar solvent like dichloromethane or chloroform, and the stoichiometry must be carefully controlled.

    • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine. It is often the preferred reagent for controlled monobromination of activated rings.[6]

  • Stoichiometry: Use a precise 1.0 equivalent of the brominating agent relative to the 2-hydroxy-3-nitroacetophenone.

  • Temperature: Perform the reaction at low temperatures (0 °C to room temperature) to control the reaction rate and improve selectivity.

  • Solvent: Acetic acid or a chlorinated solvent are common choices.

Experimental Protocol: Selective Bromination with NBS

  • Dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (1.0 eq) in portions to the solution at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove acetic acid, and dry.

  • Recrystallize from ethanol or an ethanol/water mixture for purification.

Q4: My bromination reaction is very slow or does not go to completion. What could be the issue?

A4: While the hydroxyl group is activating, the nitro and acetyl groups are strongly deactivating. The combined effect can slow down the electrophilic substitution reaction.

Troubleshooting & Optimization:

  • Catalyst: For less reactive substrates, a catalytic amount of a Lewis acid might be considered, but this can also increase the risk of side reactions. A more common approach is to gently heat the reaction mixture (e.g., to 40-50 °C) if using a milder brominating agent like NBS.

  • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitor by TLC until the starting material is consumed.

  • Purity of Reagents: Ensure the starting material is pure and the NBS is of high quality, as impurities can inhibit the reaction.

Purification and Characterization

Q5: I am having difficulty purifying the final product. What are the recommended methods?

A5: The primary purification method for this compound, which is a solid, is recrystallization.

Recrystallization Protocol:

  • Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Characterization:

  • Melting Point: A sharp melting point is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

  • Mass Spectrometry: To confirm the molecular weight.

Synthesis Pathway Overview

A 2-Hydroxyacetophenone B 2-Hydroxy-5-sulfoacetophenone A->B H2SO4 C 2-Hydroxy-3-nitro-5-sulfoacetophenone B->C HNO3/H2SO4 D 2-Hydroxy-3-nitroacetophenone C->D H2O, Heat E This compound D->E NBS/Acetic Acid

Caption: A recommended synthetic pathway for this compound.

References

  • BenchChem Technical Support Team. (2025). improving the yield of the Friedel-Crafts acylation for substituted phenols. Benchchem.
  • Google Patents. (2022). Method for preparing 2-hydroxy-3-aminoacetophenone. CN114394908A.
  • PubMed Central. (n.d.).
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • ResearchGate. (2019).
  • ACS Publications. (2022).
  • ResearchGate. (2022). (PDF)
  • Zenodo. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid.
  • Google Patents. (n.d.). A kind of preparation method of 2 bromine 3 ' methoxyacetophenones. CN106242957A.
  • Organic Syntheses. (n.d.). Acetophenone, m-nitro-.
  • CHEMISTRY & BIOLOGY INTERFACE. (2017).
  • MSU chemistry. (n.d.).

Sources

Technical Support Center: A Guide to Improving the Purity of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining this compound in high purity.

Introduction: The Synthetic Challenge

This compound is a highly substituted aromatic ketone, and its synthesis presents several challenges, primarily revolving around the regioselectivity of the nitration step and the subsequent separation of closely related isomers. This guide provides a systematic approach to overcoming these hurdles, ensuring a high-purity final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Monitoring

Q1: What is a reliable synthetic route for preparing this compound?

A1: A robust and common synthetic pathway involves a two-step process starting from commercially available 4-bromophenol. The first step is a Fries rearrangement to synthesize the key intermediate, 5-Bromo-2-hydroxyacetophenone.[1] This is followed by a regioselective nitration to introduce the nitro group at the C3 position.

dot

synthesis_workflow cluster_0 Step 1: Fries Rearrangement cluster_1 Step 2: Nitration 4-Bromophenol 4-Bromophenol Intermediate 5-Bromo-2-hydroxyacetophenone 4-Bromophenol->Intermediate 1. Acetyl Chloride 2. AlCl3, 130°C Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Intermediate AlCl3 Aluminum Chloride (Catalyst) AlCl3->Intermediate Final_Product This compound Intermediate->Final_Product Nitrating Mixture, 0-5°C Nitrating_Mixture Conc. HNO3 / Conc. H2SO4 Nitrating_Mixture->Final_Product

Caption: Synthetic workflow for this compound.

Q2: I am getting a low yield in the Fries rearrangement step. What are the critical parameters to control?

A2: The Fries rearrangement is sensitive to several factors.[2][3][4] Low yields can often be attributed to:

  • Purity of Reagents: Ensure that the 4-bromophenyl acetate (formed in situ from 4-bromophenol and acetyl chloride) and aluminum chloride are of high purity and anhydrous. Moisture can deactivate the Lewis acid catalyst.

  • Reaction Temperature: The temperature plays a crucial role in the regioselectivity and yield. For the synthesis of 5-Bromo-2-hydroxyacetophenone, a temperature of around 130°C is reported to be effective.[1]

  • Molar Ratio of Catalyst: A sufficient amount of aluminum chloride is essential. Typically, a slight excess relative to the aryl acetate is used to drive the reaction to completion.

Q3: During the nitration of 5-Bromo-2-hydroxyacetophenone, I am getting a mixture of products. What are the likely impurities and how can I minimize their formation?

A3: The nitration of 5-Bromo-2-hydroxyacetophenone is the most critical step for purity. The hydroxyl and acetyl groups direct the incoming nitro group to different positions on the aromatic ring. The primary impurity you are likely encountering is the positional isomer, 1-(5-Bromo-2-hydroxy-5-nitrophenyl)ethanone.

To favor the formation of the desired 3-nitro isomer, consider the following:

  • Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and 5°C.[5] Higher temperatures can lead to the formation of undesired isomers and dinitrated byproducts.

  • Rate of Addition: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) slowly and dropwise to the solution of 5-Bromo-2-hydroxyacetophenone with vigorous stirring. This helps to control the reaction exotherm and maintain a low temperature.

dot

isomer_formation Start 5-Bromo-2-hydroxyacetophenone Desired This compound (Desired Product) Start->Desired Nitration (Controlled Temp) Isomer 1-(5-Bromo-2-hydroxy-5-nitrophenyl)ethanone (Major Impurity) Start->Isomer Nitration Dinitro Dinitrated Byproducts (Minor Impurity) Start->Dinitro Nitration (Excess Reagent/High Temp) hplc_workflow Sample_Prep Prepare Sample Solution (1 mg/mL in Mobile Phase A/B) HPLC_System Equilibrate HPLC System with Initial Mobile Phase Sample_Prep->HPLC_System Inject Inject Sample HPLC_System->Inject Separate Gradient Elution (Separation on Column) Inject->Separate Detect UV Detection Separate->Detect Analyze Integrate Peaks and Calculate Purity Detect->Analyze

Sources

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound (CAS: 41877-24-1). This document, prepared by our senior application scientists, provides in-depth insights into the stability and degradation characteristics of this key synthetic intermediate. Our goal is to empower you to anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

The molecular structure of this compound, featuring a nitro group ortho to an acetyl group and a phenolic hydroxyl, presents specific stability challenges. Understanding these liabilities is crucial for reliable synthesis, storage, and application.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound? A: For maximum long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is at room temperature in a dry, dark location.[1][2][3] The key is to minimize exposure to moisture, oxygen, and light, all of which can initiate degradation pathways.

Q2: How sensitive is this compound to light? A: Highly sensitive. The ortho-nitrophenyl ketone moiety is a well-known photosensitive functional group.[4][5] Exposure to UV or even ambient laboratory light can induce intramolecular rearrangement reactions, leading to the formation of byproducts such as cyclic hydroxamates.[4][6] This is a critical consideration for both storage and during experimental procedures. All work with this compound or its solutions should be performed with minimal light exposure, using amber vials or foil-wrapped containers.

Q3: What is the stability of this compound in common laboratory solvents and at different pH values? A: In aprotic solvents like acetonitrile or THF, the compound is relatively stable if kept dry and protected from light. However, in aqueous solutions, its stability is pH-dependent. Under basic conditions (pH > 8), the phenolic hydroxyl group will be deprotonated, forming a phenoxide. This phenoxide is significantly more susceptible to oxidation than the protonated phenol. Acidic conditions may promote hydrolysis, although this is generally a slower process. For related nitrophenols, stability in aqueous solution is often greatest at higher pH where the molecule is fully ionized, but this can vary.[7] It is recommended to prepare fresh solutions and use them promptly, or to conduct a preliminary stability study in your specific buffer system.

Q4: Is this compound thermally stable? A: No, it should be considered thermally labile. Nitroaromatic compounds are known for their thermal instability, and decomposition can be exothermic.[8] The initial step in thermal degradation is often the cleavage of the C-NO₂ bond.[8][9] Elevated temperatures, especially above 60°C, can significantly accelerate degradation.[10] Therefore, avoid unnecessary heating of the solid or its solutions. If heating is required for a reaction, it should be carefully controlled and monitored.

Q5: What are the visual or analytical signs of degradation? A: Visually, degradation of the solid may be indicated by a change in color (e.g., darkening from a pale yellow to brown) or texture. In solution, a color change, often yellowing or browning, is a primary indicator. Analytically, degradation is observed by the appearance of new peaks and a corresponding decrease in the main peak area/height in chromatographic analyses (e.g., HPLC, LC-MS).

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems you may encounter during your research.

Problem Encountered Probable Cause(s) Recommended Solution & Scientific Rationale
Inconsistent analytical results or gradual loss of compound potency over time. Slow Degradation: The compound is degrading under your storage conditions (e.g., in a stock solution on the benchtop or in a freezer).Solution: 1. Aliquot: Prepare single-use aliquots of solid compound and stock solutions to avoid repeated freeze-thaw cycles or exposure of the bulk material to the atmosphere. 2. Validate Storage: Store solutions at -20°C or -80°C in amber vials and re-qualify their purity/concentration if stored for an extended period. Rationale: Aliquoting minimizes environmental exposure for the bulk of the material. Freezing slows down chemical degradation kinetics.
Appearance of new, unexpected peaks in HPLC or LC-MS analysis. Forced Degradation: An experimental condition is causing the compound to break down.Solution: 1. Isolate Variables: Systematically evaluate each component of your experiment: light, temperature, pH, and reactive reagents. 2. Run a Dark Control: Repeat the experiment in complete darkness to rule out photodecomposition. 3. Check pH: Ensure the pH of your medium is within a stable range for the compound. Rationale: The compound's multiple functional groups make it susceptible to several degradation pathways (photolytic, thermal, pH-mediated). Identifying the specific stressor is key to mitigating the issue.
Solid compound or prepared solutions change color (e.g., turn yellow or brown). Photodecomposition or Oxidation: The color change is a classic sign of the formation of conjugated degradation products.Solution: 1. Protect from Light: Immediately transfer the solid to an amber glass container and store it in the dark. Wrap all solution vessels in aluminum foil. 2. Use Inert Atmosphere: For long-term storage or sensitive reactions, handle the compound under an inert gas like argon or nitrogen to prevent oxidation of the electron-rich phenolic ring. Rationale: Light provides the energy for photo-rearrangements[6], while the phenoxide form (more prevalent if moisture leads to pH changes) is easily oxidized.
Low yields in a chemical reaction using the compound as a starting material. Purity Issue: The starting material may have already degraded, reducing the amount of active reagent available.Solution: 1. Verify Purity Before Use: Run a quick purity check (e.g., HPLC, NMR) on your starting material before beginning a synthesis, especially if it has been stored for a long time. 2. Control Reaction Conditions: Ensure reaction temperatures are not excessively high and that the reaction is protected from light. Rationale: Using degraded starting material is a common source of poor reaction outcomes. Verifying purity ensures that the stoichiometry of your reaction is accurate.

Section 3: Primary Degradation Pathways

The structure of this compound is susceptible to three primary modes of degradation. Understanding these mechanisms allows for the predictive control of its stability.

Degradation Pathways Figure 1: Potential Degradation Pathways A 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone B Photo-rearrangement Products (e.g., Cyclic Hydroxamates, Nitrosoacetophenone) A->B Light (hν) C Thermally Degraded Products (e.g., Phenolic Radicals + NO₂) A->C Heat (Δ) D pH-Mediated Products (e.g., Oxidized Phenolics, Hydrolysis Products) A->D pH Extremes, O₂

Caption: Potential degradation pathways for this compound.

  • Photodegradation: As an ortho-nitrophenyl ketone, the molecule is prone to photo-induced intramolecular hydrogen abstraction by the excited nitro group from the acetyl methyl group. This can lead to a cascade of reactions forming nitroso intermediates and potentially cyclic hydroxamates.[4][6] This is often the most rapid degradation pathway under ambient lab conditions.

  • Thermal Degradation: The aromatic nitro group significantly lowers the thermal stability. At elevated temperatures, the weakest bond, typically the C-NO₂ bond, will cleave homolytically to generate a phenyl radical and nitrogen dioxide (NO₂).[8][9] This process is autocatalytic and can lead to complex mixtures of polymeric and decomposed materials.

  • pH-Mediated Degradation: The compound's stability in solution is highly dependent on pH.

    • Basic Conditions: The acidic phenolic proton is removed, forming a phenoxide ion. This electron-rich species is highly susceptible to oxidation, leading to colored polymeric byproducts.

    • Acidic Conditions: While more stable than under basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis of the acetyl group or other acid-catalyzed degradation reactions.

Section 4: Protocol for a Forced Degradation Study

To comply with regulatory guidelines like the ICH Q1B for photostability, a forced degradation or "stress testing" study is essential to understand the intrinsic stability of a compound.[11] This protocol provides a framework for such a study.

Objective: To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with UV/Vis or DAD detector

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled oven

  • Calibrated pH meter

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in acetonitrile to prepare a 1.0 mg/mL stock solution.

  • Application of Stress Conditions:

    • For each condition below, dilute the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL (100 µg/mL). Include a "control" sample diluted with 50:50 acetonitrile:water stored at 5°C in the dark.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 48 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Base-catalyzed degradation is expected to be rapid; monitor closely and neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 48 hours, protected from light.

    • Thermal Degradation: Keep the solution (diluted with 50:50 ACN:H₂O) in an oven at 70°C for 72 hours, protected from light. Also, stress the solid powder at the same temperature.

    • Photolytic Degradation: Expose the solution (in a quartz cuvette or other UV-transparent vessel) and solid powder to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[11] Maintain a parallel dark control sample.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot of each stressed sample.

    • If necessary, neutralize the acid and base samples.

    • Analyze all samples by a suitable stability-indicating HPLC-UV method (e.g., C18 column, mobile phase gradient of water and acetonitrile with 0.1% formic acid, detection at 254 nm and 320 nm).

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

Data Presentation: Expected Outcome of Forced Degradation Study

Stress ConditionIncubation TimeTemperature% Degradation (Approx.)Number of DegradantsObservations
0.1 M HCl48 hr60°C5-10%1-2Minor degradation expected.
0.1 M NaOH2 hrRoom Temp>50%>3Rapid degradation, significant color change.
3% H₂O₂48 hrRoom Temp15-25%2-3Moderate degradation.
Thermal (Solution)72 hr70°C20-30%>2Significant degradation.
Photolytic (ICH Q1B)Per GuidelineControlled>40%>3Significant degradation, likely the most impactful stressor besides strong base.

References

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates.
  • Degradation of p-Nitrophenol by thermally activated persulfate in soil system.
  • Research on thermal degradation process of p-nitrophenol-based polybenzoxazine.
  • 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1.Sigma-Aldrich.
  • 1-(5-Bromo-2-nitrophenyl)ethanone | 41877-24-1 (Chinese).Sigma-Aldrich.
  • SAFETY DATA SHEET for a related bromin
  • 1-(3-BROMO-2-HYDROXYPHENYL)
  • Photoinduced rearrangement of α-(2-nitrophenyl)ketones.RSC Publishing.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.PMC - NIH.
  • Investigation of thermal decomposition of nitrobenzene: An energetic m
  • 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157.PubChem.
  • Photoinduced Rearrangement of Ketones Having a 2-Nitrophenyl Group at the α-Position.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency (EMA).
  • Note on stability of p‐nitrophenol in aqueous solutions.

Sources

Technical Support Center: Bromination of 2-hydroxy-3-nitrophenylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-hydroxy-3-nitrophenylethanone. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this reaction, ensuring higher yields, purity, and reproducibility.

Introduction to the Chemistry

The bromination of 2-hydroxy-3-nitrophenylethanone is a nuanced electrophilic aromatic substitution reaction. The aromatic ring is highly activated by the hydroxyl (-OH) group, which is a strong ortho-, para-director. Conversely, the nitro (-NO₂) and acetyl (-COCH₃) groups are deactivating and meta-directing. This interplay of activating and deactivating groups presents unique challenges in achieving regioselectivity and avoiding unwanted side reactions. The primary goal is typically the synthesis of 5-bromo-2-hydroxy-3-nitroacetophenone, a valuable intermediate in medicinal chemistry.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: My reaction is resulting in a low yield of the desired product, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in the bromination of 2-hydroxy-3-nitrophenylethanone can stem from several factors, primarily related to the reactivity of the brominating agent and the reaction conditions.

Possible Causes and Recommended Solutions:

Possible Cause Recommended Solution Scientific Rationale
Insufficiently reactive brominating agent If using N-Bromosuccinimide (NBS) alone, consider the addition of a catalytic amount of a protic or Lewis acid. Alternatively, switching to elemental bromine (Br₂) can increase reactivity.The hydroxyl group on the aromatic ring is activating, but the nitro and acetyl groups are deactivating. NBS may not be electrophilic enough to overcome the deactivation and achieve full conversion. An acid catalyst can protonate NBS, making it a more potent source of electrophilic bromine.[1] Elemental bromine is a stronger brominating agent than NBS.[2]
Low reaction temperature Gradually increase the reaction temperature while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC).While lower temperatures are often used to control selectivity, they can also slow down the reaction rate, leading to incomplete conversion. A modest increase in temperature can provide the necessary activation energy for the reaction to proceed to completion.
Inappropriate solvent Ensure the solvent is appropriate for the chosen brominating agent. Glacial acetic acid is a common and effective solvent for bromination with Br₂ as it can help to polarize the Br-Br bond.[3][4][5] For NBS, a polar aprotic solvent like DMF can be effective.[6]The solvent plays a crucial role in stabilizing the intermediates of the reaction. Acetic acid can act as a polar protic solvent that facilitates the ionization of bromine, thereby increasing its electrophilicity.[4][7]

Question 2: I am observing the formation of multiple products, suggesting a lack of regioselectivity. How can I favor the formation of the desired 5-bromo isomer?

Answer:

The formation of multiple products is a common issue due to the competing directing effects of the substituents on the aromatic ring. The hydroxyl group directs ortho and para, while the nitro and acetyl groups direct meta. The desired 5-bromo product results from substitution para to the hydroxyl group.

Strategies to Enhance Regioselectivity:

  • Control of Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity. Lower temperatures favor the kinetically controlled product, which in this case is often the desired isomer due to reduced steric hindrance at the 5-position compared to the position ortho to the hydroxyl group.[8]

  • Slow Addition of Brominating Agent: Adding the brominating agent dropwise over an extended period helps to maintain a low concentration of the electrophile in the reaction mixture. This minimizes the formation of di-brominated and other over-brominated byproducts.[9]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often considered a milder and more selective brominating agent than elemental bromine, which can sometimes lead to over-bromination, especially with highly activated rings.[2][6]

Question 3: My reaction mixture turns dark, and I am isolating a tarry, impure product. What is causing this, and how can it be prevented?

Answer:

Tar formation is typically a sign of side reactions, such as oxidation of the phenol or polymerization.

Preventative Measures:

Preventative Measure Scientific Rationale
Lower the reaction temperature High temperatures can promote unwanted side reactions and decomposition of the starting material or product.[10]
Use a milder brominating agent Elemental bromine is a strong oxidizing agent and can lead to the formation of colored byproducts. NBS is generally less prone to causing oxidation.[10]
Ensure an inert atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, which can be particularly problematic with electron-rich phenols.
Control stoichiometry Using a large excess of the brominating agent can lead to over-bromination and subsequent decomposition pathways. Careful control of the stoichiometry (typically 1.0-1.1 equivalents of the brominating agent) is crucial.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the bromination of 2-hydroxy-3-nitrophenylethanone?

A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the electrophile: The brominating agent (e.g., Br₂) is polarized, often with the help of a solvent like acetic acid, to create a more electrophilic bromine species (Br⁺).[4][11]

  • Nucleophilic attack: The electron-rich aromatic ring of the 2-hydroxy-3-nitrophenylethanone attacks the electrophilic bromine. This attack is directed primarily by the strongly activating hydroxyl group to the positions ortho and para to it. The attack at the 5-position (para to the hydroxyl group) is generally favored.

  • Formation of the sigma complex (arenium ion): The attack by the aromatic ring disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[11]

  • Deprotonation: A base in the reaction mixture (which can be the solvent or the counter-ion of the bromine species) removes a proton from the carbon atom bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.[12]

Q2: What are the essential safety precautions when working with elemental bromine?

A2: Elemental bromine is a highly corrosive, toxic, and volatile substance that requires strict safety measures.[13][14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. Work should be conducted in a well-ventilated chemical fume hood.[13][16]

  • Handling: Handle liquid bromine with extreme care to avoid contact with skin and eyes, and to prevent inhalation of its vapors.[14][16]

  • Spill Response: In case of a spill, have a quenching agent such as a sodium thiosulfate solution readily available to neutralize the bromine.[9][16]

  • Waste Disposal: Dispose of bromine-containing waste according to your institution's hazardous waste guidelines.

Q3: How can I effectively remove unreacted bromine from my reaction mixture during workup?

A3: Unreacted bromine can often impart a yellow or orange color to the product and can interfere with subsequent steps. It can be effectively removed by washing the organic layer with a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used.[9] The thiosulfate reduces the elemental bromine (Br₂) to colorless bromide ions (Br⁻).

Q4: What are the best methods for purifying the final product, 5-bromo-2-hydroxy-3-nitroacetophenone?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the main impurities are starting material or a small amount of isomers, recrystallization is often the most effective method. A suitable solvent system (e.g., ethanol/water or acetic acid/water) should be determined experimentally.

  • Column Chromatography: If the product is contaminated with multiple byproducts of similar polarity, column chromatography on silica gel may be necessary. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is typically used for elution.

Experimental Protocol: Synthesis of 5-bromo-2-hydroxy-3-nitroacetophenone

This protocol provides a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 2-hydroxy-3-nitrophenylethanone

  • Glacial Acetic Acid

  • Elemental Bromine (Br₂)

  • 10% Sodium Thiosulfate solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxy-3-nitrophenylethanone (1.0 eq) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Bromine: In the dropping funnel, prepare a solution of elemental bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred solution of the starting material over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used).

    • Combine the organic layers and wash sequentially with:

      • 10% sodium thiosulfate solution (until the organic layer is colorless).[9]

      • Saturated sodium bicarbonate solution (to neutralize excess acetic acid).

      • Saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualizations

Reaction_Mechanism cluster_start Reactants cluster_mechanism Mechanism cluster_end Product Start 2-hydroxy-3-nitrophenylethanone + Br₂ Step1 Formation of Electrophile (Br⁺ source) Start->Step1 Polarizing Solvent (e.g., Acetic Acid) Step2 Nucleophilic Attack by Aromatic Ring Step1->Step2 Step3 Formation of Sigma Complex Step2->Step3 Step4 Deprotonation Step3->Step4 Base End 5-bromo-2-hydroxy-3-nitroacetophenone Step4->End Restoration of Aromaticity

Caption: General mechanism of electrophilic aromatic bromination.

Troubleshooting_Workflow Start Start Experiment Problem {Low Yield | Multiple Products | Tar Formation} Start->Problem LowYield Cause Inactive Reagent Low Temp Wrong Solvent Problem->LowYield Low Yield MultiProd Cause High Temp Fast Addition Problem->MultiProd Multiple Products Tar Cause High Temp Strong Oxidant Problem->Tar Tar Formation LowYieldSol Solution Use Br₂/Catalyst Increase Temp Change Solvent LowYield->LowYieldSol End Successful Product Synthesis LowYieldSol->End MultiProdSol Solution Lower Temp Slow Addition MultiProd->MultiProdSol MultiProdSol->End TarSol Solution Lower Temp Use NBS Tar->TarSol TarSol->End

Caption: Troubleshooting workflow for bromination issues.

References

  • Filo. (2023, October 6).
  • Quora. (2016, April 7).
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • Slideshare. (n.d.). Bromine handling and safety.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • RSC Education. (n.d.).
  • Chow, Y. L., Zhao, D. C., & Johansson, C. I. (1988). The intermediates in the interaction of phenols with N-bromosuccinimide. Canadian Journal of Chemistry, 66(10), 2556-2564.
  • Common Organic Chemistry. (n.d.).
  • ICL Group. (n.d.). BROMINE BROMINE - Safety Handbook.
  • Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry Stack Exchange. (2014, February 27).
  • Quora. (2017, June 28).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solid state nuclear bromination with N-bromosuccinimide. Part 1.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • National Institutes of Health. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol.
  • YouTube. (2021, August 11).
  • Carl ROTH. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: 2-Bromo-4'-hydroxyacetophenone Synthesis.
  • YouTube. (2017, February 2). Electrophillic aromatic Substitution using Br2 and acetic acid [Video].
  • Master Organic Chemistry. (2017, November 9).
  • BenchChem. (n.d.). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.

Sources

Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals encountering challenges with the synthesis and scale-up of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. This valuable intermediate is crucial in various developmental pipelines, yet its synthesis, particularly the regioselective nitration of a highly activated aromatic ring, presents significant and non-trivial scale-up hurdles. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles and process safety management.

Section 1: Synthesis Overview and Core Challenges

The most direct and common synthetic route to this compound is the electrophilic nitration of its precursor, 1-(5-Bromo-2-hydroxyphenyl)ethanone. While straightforward on a lab scale, this reaction is fraught with challenges when transitioning to pilot or manufacturing scales.

Synthesis_Pathway cluster_info Key Reaction Parameters SM 1-(5-Bromo-2-hydroxyphenyl)ethanone Reagents HNO₃ / H₂SO₄ (Nitrating Agent) Controlled Temperature SM->Reagents Product This compound Reagents->Product info Critical Step: Regioselective Nitration Primary Risks: Thermal Runaway, Isomer Formation

Caption: Synthetic route to the target compound.

The primary challenges that emerge during scale-up can be categorized as follows:

  • Thermal Management and Safety: Aromatic nitrations are notoriously exothermic.[1][2] What is a manageable temperature increase in a 100 mL flask can become a dangerous, uncontrollable thermal runaway in a 100 L reactor due to the reduced surface-area-to-volume ratio, which severely limits heat dissipation.

  • Regioselectivity: The starting material contains two activating groups (hydroxyl and acetyl) and a deactivating group (bromo). The powerful hydroxyl group directs electrophilic substitution to the ortho and para positions. As the para position is blocked by the bromo group, nitration is directed to the two available ortho positions (C3 and C6). Achieving high selectivity for the desired C3 position over the C6 position is a significant challenge.

  • Impurity Profile: Poor control over reaction conditions can lead to the formation of undesired isomers (e.g., 1-(5-Bromo-2-hydroxy-6-nitrophenyl)ethanone), di-nitrated byproducts, or oxidative degradation of the starting material. These impurities often have similar physical properties to the desired product, complicating purification.

  • Work-up and Isolation: Quenching the reaction mixture (typically containing strong acids) and isolating the product safely and efficiently at a large scale requires a robust and well-designed procedure to avoid product degradation and ensure operator safety.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: We are experiencing a rapid, uncontrolled temperature spike (exotherm) during the addition of the nitrating agent, even with jacket cooling. How can we mitigate this risk?

Answer: This is the most critical safety issue in this synthesis. The exotherm is a fundamental property of the nitration reaction, but its control is a matter of process engineering and chemical kinetics.

  • Causality: The reaction rate, and thus the rate of heat generation, is highly dependent on the concentration of the active nitrating species (the nitronium ion, NO₂⁺) and the temperature. A large initial charge of substrate followed by rapid addition of the nitrating agent creates a scenario where the rate of heat generation far exceeds the cooling capacity of the reactor.

  • Solutions:

    • Reverse Addition (Semi-Batch Operation): Instead of adding the nitrating agent to the substrate, add the substrate solution slowly to the pre-chilled nitrating agent (e.g., a mixture of sulfuric and nitric acid). This ensures that the reactive substrate is always the limiting reagent, preventing its accumulation and a subsequent runaway reaction.

    • Dosing Control: Implement a slow, controlled addition of the nitrating agent using a dosing pump. The addition rate should be tied directly to the reactor's internal temperature. An automated system can stop the addition if the temperature exceeds a set safety limit (e.g., >5 °C above the target).

    • Dilution and Solvent Choice: Increasing the volume of the solvent (often concentrated sulfuric acid) can increase the overall heat capacity of the mixture, providing a larger thermal sink to absorb the heat generated.

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies.[3][4] This will provide critical data on the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise, allowing you to engineer appropriate cooling capacity and safe dosing profiles.[1][4]

Question 2: Our HPLC analysis shows a significant amount of an undesired isomer alongside our target compound. How can we improve the regioselectivity for the 3-nitro product?

Answer: Achieving high regioselectivity is key to obtaining high purity and yield. The formation of the undesired isomer is influenced by steric and electronic factors, which can be manipulated through reaction conditions.

  • Causality: The hydroxyl group strongly directs nitration to the ortho positions. While the acetyl group at C1 provides some steric hindrance to the C6 position, this may not be sufficient to guarantee high selectivity, especially at higher temperatures where kinetic control may be lost.

  • Solutions:

    • Lower Reaction Temperature: Maintain a strictly controlled low temperature (e.g., -5 °C to 0 °C) throughout the addition and reaction phases. Lower temperatures favor the thermodynamically more stable product and can enhance the subtle steric and electronic differences that direct nitration to the C3 position.

    • Choice of Nitrating Agent: The choice and concentration of the nitrating agent are critical. Using a mixture of fuming nitric acid in concentrated sulfuric acid generates the nitronium ion efficiently. Avoid using aqueous nitric acid, as the presence of water can lead to side reactions and changes in selectivity. The precise ratio of HNO₃ to H₂SO₄ should be optimized.

    • Protecting Group Strategy (Alternative Route): If regioselectivity remains poor, consider a protecting group strategy. The hydroxyl group could be acylated to form an ester. The resulting ester is less activating and provides more steric bulk, which could potentially favor nitration at the desired position. The protecting group would then be removed via hydrolysis. A Fries rearrangement of a related precursor could also be explored to synthesize the desired hydroxyarylketone intermediate with better control.

Question 3: The overall yield of our process is low and inconsistent, dropping significantly from 85% at the bench to less than 60% at the pilot scale. What are the probable causes?

Answer: A drop in yield upon scale-up often points to issues with mixing, temperature homogeneity, or work-up procedures.

  • Causality:

    • Poor Mixing: In a large reactor, inefficient mixing can create localized "hot spots" where the temperature is much higher than the sensor reading, leading to degradation and side products. It can also create areas of high reagent concentration, promoting di-nitration.

    • Prolonged Reaction/Work-up Time: What takes minutes at the lab scale can take hours at the pilot scale. Prolonged exposure of the product to the harsh acidic conditions can cause decomposition.

    • Inefficient Extraction/Isolation: Phase separations and extractions are often less efficient at larger scales, leading to product loss in the aqueous phase.

  • Solutions:

    • Reactor and Impeller Design: Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and baffles to ensure efficient mixing and maintain a homogenous temperature profile.

    • In-Process Controls (IPCs): Use HPLC or TLC to monitor the reaction. Once the starting material is consumed, proceed immediately to the work-up. Do not let the reaction stir for an extended "just in case" period.

    • Optimized Quench and Work-up: Design the quench procedure carefully. A slow, controlled addition of the reaction mixture to a large volume of ice water is typically effective. Ensure the temperature of the quench mixture is kept low. Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product.

Question 4: We are struggling with the purification of the final product. It is an off-color solid, and crystallization fails to remove a persistent impurity. What can we do?

Answer: Purification issues almost always stem from poor control during the reaction. The best solution is to prevent the formation of impurities in the first place.

  • Causality: The primary impurities are likely the undesired nitro-isomer and potentially di-nitrated species. These compounds often have very similar polarities and crystal packing properties to the desired product, making them difficult to separate by standard crystallization.

  • Solutions:

    • Re-evaluate Reaction Conditions: This is paramount. Use the advice from Questions 1, 2, and 3 to minimize impurity formation. A cleaner crude product is exponentially easier to purify.

    • Alternative Crystallization Solvents: Systematically screen a range of solvents and solvent mixtures for crystallization. Consider systems like ethanol/water, acetic acid/water, or toluene/heptane.

    • Slurry Wash: Before recrystallization, try slurrying the crude solid in a solvent that dissolves the impurities but not the product. For example, a cold wash with a non-polar solvent like heptane or a moderately polar solvent like methyl tert-butyl ether (MTBE) might be effective.

    • Chromatography (High-Value Applications): For high-purity requirements where yield loss is acceptable, column chromatography is an option, but it is often not economically viable for large-scale production.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the absolute critical safety considerations for scaling up this nitration? A1: Beyond thermal runaway, you must consider:

  • Gas Evolution: Nitration reactions can release toxic nitrogen oxides (NOx), especially if the temperature is not well-controlled.[3] Ensure the reactor is vented to a suitable scrubbing system (e.g., a caustic scrubber).

  • Material Compatibility: The reaction mixture is highly corrosive. Ensure the reactor, probes, and transfer lines are made of compatible materials (e.g., glass-lined steel, Hastelloy).

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, aprons, and face shields.

Q2: Which analytical techniques are essential for process control? A2:

  • HPLC: This is the workhorse for this process. Use it to determine the purity of the starting material, monitor reaction progress (disappearance of starting material and appearance of product), and quantify the impurity profile (isomers, byproducts).

  • ¹H NMR: Essential for confirming the structure and regiochemistry of the final product and identifying unknown impurities.

  • DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis): Useful for assessing the thermal stability of the starting material, intermediates, and the final product, which is critical for determining safe drying and storage temperatures.[4]

Q3: How does the choice and amount of sulfuric acid impact the reaction at scale? A3: Sulfuric acid serves multiple roles: it acts as a catalyst to generate the nitronium ion, as a solvent, and as a dehydrating agent to sequester the water formed during the reaction. At scale, using a sufficient volume of sulfuric acid is critical not only for the reaction chemistry but also to act as a thermal sink, helping to moderate the exotherm. The concentration of the sulfuric acid is also important; using 98% or fuming sulfuric acid is typical.

Section 4: Recommended Scale-Up Protocol

This protocol is a starting point and must be adapted and optimized based on your specific equipment and safety assessments. It assumes a pilot-scale reactor with good cooling and agitation capabilities.

Materials:

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq)

  • Concentrated Sulfuric Acid (98%, ~5-10 vol)

  • Fuming Nitric Acid (≥90%, 1.05 - 1.1 eq)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Acid Charge: Charge the concentrated sulfuric acid to the reactor.

  • Cooling: Cool the sulfuric acid to -5 °C to 0 °C with vigorous agitation.

  • Nitrating Agent Preparation: In a separate, suitable vessel, prepare the nitrating mixture by slowly adding the fuming nitric acid to a portion of the chilled sulfuric acid. This step is also exothermic and requires cooling.

  • Substrate Dosing (Critical Step): Dissolve the 1-(5-Bromo-2-hydroxyphenyl)ethanone in a portion of the concentrated sulfuric acid. Slowly dose this solution into the reactor containing the chilled nitrating mixture over 2-4 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, maintain the temperature at 0-5 °C and monitor the reaction by HPLC every 30 minutes.

  • Quenching: Once the starting material is consumed (<1% by HPLC), slowly transfer the reaction mixture via a dip tube into a separate quench vessel containing a vigorously stirred mixture of ice and water (at least 10 volumes), ensuring the quench temperature remains below 20 °C. The product will precipitate as a solid.

  • Isolation: Filter the precipitated solid and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the solid under vacuum at a temperature determined to be safe by DSC analysis (typically <50 °C).

Section 5: Process Parameter Summary

ParameterLab Scale (10 g)Pilot Scale (10 kg)Critical Considerations
Solvent Volume (H₂SO₄) 50 - 100 mL (5-10 vol)50 - 100 L (5-10 vol)Sufficient volume is needed for heat capacity and fluidity.
Temperature -5 °C to 5 °C-5 °C to 5 °CStrict control is non-negotiable. Excursions lead to impurities and safety risks.
Reagent Addition Time 15 - 30 minutes2 - 4 hoursAddition rate must be governed by the reactor's cooling capacity.
Mixing Magnetic Stir BarPitched-Blade TurbineMust ensure homogeneity to avoid hot spots and localized concentrations.
Quench Method Pouring into ice waterSlow transfer into ice waterControl the rate to manage exotherm from acid dilution.

Section 6: Troubleshooting Workflow

Troubleshooting_Workflow Start Process Issue Identified Q1 High Exotherm / Runaway? Start->Q1 Sol1 Implement Reverse Addition Reduce Dosing Rate Perform Calorimetry Q1->Sol1 Yes Q2 Low Yield? Q1->Q2 No Sol1->Q2 Sol2 Check for Degradation (IPC) Improve Mixing Efficiency Optimize Work-up/Extraction Q2->Sol2 Yes Q3 High Impurity Level? Q2->Q3 No Sol2->Q3 Sol3 Lower Reaction Temperature Optimize Nitrating Agent Ratio Ensure Homogenous Mixing Q3->Sol3 Yes End Process Optimized Q3->End No Sol3->End

Caption: A decision tree for troubleshooting common scale-up issues.

References

  • American Chemical Society. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]
  • ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development. [Link]
  • ACS Publications. (2021).
  • ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]
  • PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. [Link]
  • ResearchGate. (2022). Scale-up and safety of toluene nitration in a meso-scale flow reactor. [Link]
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Fries rearrangement. [Link]

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Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered experimental challenges. Our focus is on exploring alternative and greener solvent systems to enhance reaction efficiency, safety, and environmental sustainability.

Overview of Synthetic Pathways

The synthesis of the target molecule, this compound, is typically a two-step process starting from 4-bromophenol. The primary challenge lies in controlling regioselectivity during both the acylation and nitration steps, where solvent choice plays a critical role.

The general synthetic approach involves:

  • Acylation : Introduction of an acetyl group onto the 4-bromophenol ring. This is commonly achieved via a Fries rearrangement of an intermediate phenyl acetate.

  • Nitration : Introduction of a nitro group onto the resulting 1-(5-bromo-2-hydroxyphenyl)ethanone intermediate.

Synthetic_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration 4-Bromophenol 4-Bromophenol 2-Acetyl-4-bromophenyl_acetate 2-Acetyl-4-bromophenyl acetate 4-Bromophenol->2-Acetyl-4-bromophenyl_acetate O-Acylation (Acetyl Chloride) Acylated_Product 1-(5-Bromo-2-hydroxyphenyl)ethanone 2-Acetyl-4-bromophenyl_acetate->Acylated_Product Fries Rearrangement (Lewis Acid) Acylated_Product_ref 1-(5-Bromo-2-hydroxyphenyl)ethanone Nitrated_Product This compound Acylated_Product_ref->Nitrated_Product Nitration (HNO3/H2SO4 or alternative)

Caption: General two-step synthesis of the target compound.

Part 1: The Acylation Step (Fries Rearrangement)

The Fries rearrangement is a standard method for converting a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] The choice of solvent and temperature is paramount as it directly influences the regioselectivity, favoring either the ortho or para acyl migration.[2]

Frequently Asked Questions (FAQs): Acylation Solvents

Q1: What are the conventional solvents for the Fries rearrangement and why are they used?

Traditionally, solvents like nitrobenzene, 1,2-dichloroethane, and carbon disulfide are employed.[3][4] Nitrobenzene is often used for higher temperature reactions needed to favor the ortho product, while halogenated solvents are suitable for lower temperatures that favor the para product.[1][3] In some cases, the reaction can be conducted without any solvent.[1] The primary function of the solvent is to facilitate heat transfer and to modulate the reaction temperature, which in turn controls the kinetic versus thermodynamic product distribution.[1]

Q2: What are the major drawbacks of these traditional solvents?

The primary concerns are toxicity and environmental impact. Nitrobenzene is highly toxic, and chlorinated hydrocarbons like 1,2-dichloroethane are environmental pollutants and suspected carcinogens. Carbon disulfide is highly flammable and volatile. These factors necessitate stringent handling protocols and create significant waste disposal challenges, driving the search for greener alternatives.

Q3: What are some "greener" alternative solvents for the Fries rearrangement?

Several more environmentally benign options have been explored:

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DES) : Mixtures like choline chloride and zinc chloride ([CholineCl][ZnCl2]3) can act as both the catalyst and the solvent, offering high yields and regioselectivity, often with the aid of microwave irradiation.[5]

  • Methanesulfonic Acid (MSA) : MSA can serve as an effective and environmentally friendly acidic solvent for the Fries rearrangement.[6] It can also be used with methanesulfonic anhydride in a metal- and halogen-free methodology.[7]

  • Solid Acid Catalysts : Zeolites have been investigated as para-selective catalysts for electrophilic aromatic substitutions, offering a greener alternative to corrosive and toxic Lewis acids.[8]

Q4: How does solvent polarity dictate the ortho vs. para selectivity?

Solvent polarity has a significant effect on the product ratio. Non-polar solvents tend to favor the formation of the ortho-substituted product.[2] Conversely, as solvent polarity increases, the ratio of the para-substituted product also increases.[1] This is because polar solvents can better stabilize the separated acylium ion intermediate, allowing it to diffuse further and attack the sterically less hindered para position.

Troubleshooting Guide: Fries Rearrangement
Issue Possible Cause(s) Recommended Solution(s) & Rationale
Low Yield of C-Acylated Product 1. Competing O-Acylation: The starting phenol may react directly with the acylating agent under Friedel-Crafts conditions instead of undergoing rearrangement.[1] 2. Steric Hindrance: Highly substituted aromatic rings can sterically impede the migration of the acyl group.[1] 3. Deactivating Groups: The presence of strong electron-withdrawing groups on the ring can hinder the electrophilic aromatic substitution step.[1]1. Use the Fries Rearrangement: This two-step process (O-acylation followed by rearrangement) is specifically designed to achieve C-acylation of phenols.[9] 2. Optimize Catalyst Concentration: The ratio of Lewis acid to substrate can influence the reaction outcome.[3] 3. Protecting Groups: Temporarily silylating the hydroxyl group can direct acylation to the ring under Friedel-Crafts conditions, with the silyl group being removed during workup.[4]
Poor Regioselectivity (Incorrect Isomer) 1. Incorrect Temperature: High temperatures (>60°C) favor the thermodynamically stable ortho product (due to chelation with the catalyst), while low temperatures (<25°C) favor the kinetically preferred para product.[1][2][3] 2. Inappropriate Solvent Polarity: As discussed, polar solvents favor para substitution, while non-polar solvents favor ortho substitution.[1][2]1. Strict Temperature Control: For the desired 1-(5-Bromo-2-hydroxyphenyl)ethanone (ortho product), maintain a reaction temperature above 60°C.[3] 2. Solvent Selection: Employ a non-polar solvent or conduct the reaction neat to maximize the yield of the ortho isomer.[1][2]
Intermolecular Acyl/Bromine Migration Harsh Reaction Conditions: At high temperatures, intermolecular migration of both the acyl group and even the bromine atom can occur, leading to a complex mixture of products.[10]Optimize Temperature and Reaction Time: Use the lowest temperature and shortest reaction time necessary to achieve a reasonable conversion to the desired product. Monitor the reaction closely using TLC to avoid the formation of side products.

Part 2: The Nitration Step

Nitrating a phenol ring, especially one that is already activated by a hydroxyl group, presents a significant challenge. The high reactivity can easily lead to over-nitration, oxidation, and the formation of undesirable tarry byproducts.[11][12]

Frequently Asked Questions (FAQs): Nitration Solvents & Reagents

Q1: What are the standard conditions for nitrating a substituted phenol?

The classic method involves using a nitrating mixture of concentrated nitric acid and sulfuric acid. However, due to the high activation of the phenol ring, this often leads to the formation of polynitrated products like picric acid.[12][13] A milder approach is to use dilute nitric acid, but this can still result in a mixture of ortho and para isomers and may require careful temperature control to prevent oxidation.[13][14]

Q2: Why is direct nitration of phenols so problematic?

The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic attack.[14] This high reactivity means that even a single nitro group, which is strongly deactivating, may not be sufficient to prevent further nitration.[11] The reaction is also highly exothermic, and without precise control, it can easily run away, leading to oxidation of the phenol and the formation of complex, often intractable, polymeric tars.[11][12]

Q3: What alternative nitrating systems can improve control and safety?

To circumvent the issues of direct nitration, several alternative systems are recommended:

  • Inorganic Nitrates in Acetic Acid: Using reagents like copper(II) nitrate or sodium nitrate in acetic acid provides a milder and more controlled source of the nitronium ion.[15]

  • Heterogeneous Systems: A mixture of sodium nitrite and wet silica gel (50% w/w) in a solvent like dichloromethane or chloroform can effectively nitrate phenols at room temperature with high yields.[16]

  • Two-Phase Systems: Dissolving the phenol in a water-immiscible, non-polar aprotic solvent (like carbon tetrachloride or monochlorobenzene) and then introducing an aqueous solution of nitric acid can help control the reaction rate and improve safety.[17]

Q4: How does the choice of solvent impact the ortho/para ratio during nitration?

The ortho/para ratio is influenced by reaction conditions. For instance, nitration with dilute nitric acid in a chlorinated solvent can yield an ortho:para ratio of approximately 1:2.3.[18] The formation of the ortho-nitrophenol is often favored due to intramolecular hydrogen bonding between the hydroxyl and nitro groups, which stabilizes the transition state. This same hydrogen bonding leads to o-nitrophenol being steam volatile, a property often exploited for purification.[18]

Troubleshooting Guide: Nitration
Issue Possible Cause(s) Recommended Solution(s) & Rationale
Low Yield / Tar Formation 1. Over-activation of the Ring: The combined activating effects of the hydroxyl and acetyl groups lead to rapid, uncontrolled reaction and oxidation.[11][12] 2. High Reaction Temperature: The reaction is highly exothermic, and poor temperature control can accelerate side reactions.1. Use Milder Nitrating Agents: Avoid the use of concentrated mixed acid. Opt for systems like NaNO₂/wet SiO₂ in CH₂Cl₂ or an inorganic nitrate in a suitable solvent.[15][16] 2. Maintain Low Temperature: Conduct the reaction at or below room temperature, using an ice bath to dissipate heat effectively.
Poor Regioselectivity 1. Competing Directing Effects: The -OH group is a strong ortho, para-director, and the acetyl group is a meta-director. The desired product requires nitration ortho to the hydroxyl group. 2. Formation of undesired isomers: Nitration may occur at other available positions, leading to a mixture that is difficult to separate.1. Leverage the Strong -OH Director: The hydroxyl group's directing effect is dominant. Conditions should be chosen to favor substitution at the positions it activates (ortho and para). 2. Use a Controlled Nitrating System: A heterogeneous system can improve regioselectivity by controlling the release of the nitrating species.[16]
Difficulty Separating Isomers Similar Physical Properties: The desired 3-nitro isomer and other potential isomers may have similar polarities and boiling points.Exploit Intramolecular Hydrogen Bonding: The desired product has an ortho-nitro-phenol arrangement, which allows for intramolecular hydrogen bonding. This typically lowers its boiling point and increases its volatility compared to isomers where this is not possible, enabling separation by techniques like steam distillation.[18]

Recommended "Greener" Experimental Workflow

This protocol prioritizes the use of less hazardous solvents and reagents to improve the overall sustainability of the synthesis.

Greener_Workflow start Start: 2-Acetyl-4-bromophenyl acetate step1 Dissolve in Methanesulfonic Acid (MSA) start->step1 step2 Heat to >60°C to favor ortho-rearrangement step1->step2 step3 Monitor by TLC until starting material is consumed step2->step3 workup1 Quench with ice-water & Extract with Ethyl Acetate step3->workup1 product1 Isolate 1-(5-Bromo-2-hydroxyphenyl)ethanone workup1->product1 step4 Dissolve intermediate in Dichloromethane (CH2Cl2) product1->step4 step5 Add NaNO2 and wet SiO2 (50% w/w) step4->step5 step6 Stir at Room Temperature step5->step6 workup2 Filter solid catalyst & Wash organic layer step6->workup2 end Final Product: this compound workup2->end

Caption: A greener workflow for the target synthesis.

Solvent Comparison Table
Step Traditional Solvent Hazards Alternative Solvent Benefits
Fries Rearrangement Nitrobenzene, 1,2-DichloroethaneHighly toxic, carcinogenic, environmental pollutant[3][4]Methanesulfonic Acid (MSA)Environmentally friendly acid, acts as both solvent and catalyst, metal-free[6]
Nitration Conc. H₂SO₄/HNO₃Highly corrosive, strong oxidant, runaway reaction risk[19]Dichloromethane (with NaNO₂/wet SiO₂)Milder reaction at room temp, improved control and selectivity, reduced waste[16]

Conclusion

The synthesis of this compound requires careful control over reaction conditions to achieve good yield and regioselectivity. By moving away from traditional hazardous solvents like nitrobenzene and chlorinated hydrocarbons, researchers can significantly improve the safety and environmental profile of this synthesis. The adoption of greener alternatives such as methanesulfonic acid for the Fries rearrangement and heterogeneous nitrating systems in less toxic solvents offers a robust and sustainable path forward. These modern approaches not only mitigate risks but can also provide superior control over the chemical transformation, leading to more efficient and reliable outcomes in the lab.

References

  • PrepChem.com. (n.d.). Synthesis of 2-allyl-4-bromophenol.
  • Abbott, A. P., et al. (2004). Friedel–Crafts acylation in deep eutectic solvents. Green Chemistry, 6(12), 705-707.
  • Smith, K., & El-Hiti, G. A. (1999). Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Green Chemistry, 1(1), 35-40.
  • Google Patents. (1976). Process for ring acylation of phenols. US3985783A.
  • Doxsee, K. M., & Hutchison, J. E. (1998). A Green Starting Material for Electrophilic Aromatic Substitution for the Undergraduate Organic Laboratory.
  • Wikipedia. (n.d.). Fries rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • D'Souza, J. N., & Boggess, W. C. (2013). A Green Starting Material for Electrophilic Aromatic Substitution for the Undergraduate Organic Laboratory.
  • Wilkinson, M. C., et al. (2007). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 9(21), 4275-4278.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Morressier. (2012). Green electrophilic aromatic substitution reactions using graphite as a catalyst.
  • Martin, R., & Givens, R. S. (1968). The Fries rearrangement of ortho-halogenophenyl acetates. Journal of the Chemical Society C: Organic, 1407-1411.
  • University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?.
  • Gümüş, M., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7545.
  • Zlotin, S. G., et al. (2022).
  • Wikipedia. (n.d.). Phenol.
  • Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(12), 6931-6933.
  • Khan Academy. (2022). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link] (Note: A representative URL is used as the original may be dynamic).
  • Quora. (2017). Why does nitration of phenol give a trisubstituted product while aniline gives a monosubstituted one, even though aniline is more activating than phenol?.
  • Hashemi, M. M., & Beni, Y. A. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Journal of the Iranian Chemical Society, 3(4), 344-349.
  • PubChem. (n.d.). 1-(5-Bromo-2-nitrophenyl)ethanone.
  • Organic Syntheses. (n.d.). p-BROMOPHENOL.
  • ResearchGate. (2018). Microwave-Aided Nitration of Phenol with Inorganic Nitrates: Inquiry-Based Learning Experiments.
  • Google Patents. (1993). Method for nitration of 2,6-dichlorophenol. JPH0532589A.
  • Cooper, J., & Scrowston, R. M. (1971). Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl- and 3-formyl-benzo[b]thiophens. Journal of the Chemical Society C: Organic, 3405-3410.
  • Cooper, J., & Scrowston, R. M. (1972). Substitution reactions of benzo[b]thiophen derivatives. Part IV. Nitration of 3-bromo-2-methylbenzo[b]thiophen and 2,3-dimethylbenzo[b]thiophen. Journal of the Chemical Society, Perkin Transactions 1, 414-418.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

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Managing exothermic reactions in the synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Managing and Troubleshooting Exothermic Reactions

Welcome to the technical support guide for the synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. This document, prepared by our senior application scientists, provides in-depth guidance on managing the highly exothermic nitration step involved in this synthesis. It is intended for researchers, chemists, and drug development professionals who require a robust and safe methodology.

Frequently Asked Questions (FAQs): Understanding the Exotherm

This section addresses fundamental questions about the energetic profile of the reaction, providing the foundational knowledge needed for safe execution.

Q1: Why is the nitration of 1-(5-Bromo-2-hydroxyphenyl)ethanone a strongly exothermic reaction?

A1: The high exothermicity stems from the potent activating effects of the hydroxyl (-OH) group on the aromatic ring. The -OH group is a strong electron-donating group, which significantly increases the electron density of the benzene ring through resonance.[1] This heightened nucleophilicity makes the ring highly reactive towards the electrophile (the nitronium ion, NO₂⁺). The formation of the new C-N bond during this electrophilic aromatic substitution is a thermodynamically very favorable process, releasing a substantial amount of energy as heat.[2][3][4][5] Most nitration reactions are exothermic, with reaction heats often around -145 ± 70 kJ/mol.[6]

Q2: What are the primary risks associated with improper management of this exotherm?

A2: The primary risk is a thermal runaway . This is a dangerous situation where the rate of heat generation from the reaction exceeds the rate of heat removal.[7] This creates a positive feedback loop: the temperature increases, which accelerates the reaction rate, which in turn generates even more heat.[8] A thermal runaway can lead to:

  • Violent boiling and over-pressurization of the reactor, potentially causing vessel rupture or explosion.[2][9]

  • Decomposition of the starting materials, product, or solvent, which can generate large volumes of gas and potentially toxic fumes.[10]

  • Increased formation of hazardous side products, including potentially unstable, over-nitrated compounds.[3]

  • Reduced yield and purity of the desired product due to side reactions and degradation.

Q3: What are the critical process parameters that must be strictly controlled?

A3: Several parameters are critical for maintaining control over the reaction. These include:

  • Temperature: Maintaining a low and stable temperature is paramount.

  • Rate of Addition: The nitrating agent must be added slowly and controllably to allow the cooling system to dissipate the generated heat.

  • Stirring/Agitation: Efficient mixing is crucial to prevent localized "hot spots" where the temperature can rise dangerously, potentially initiating a runaway.[11]

  • Concentration: Using appropriate solvent volumes helps to buffer the temperature changes by increasing the thermal mass of the system.

Q4: Besides the desired nitration, are there other reactions that could contribute to heat generation?

A4: Yes. The nitrating mixture, typically a combination of nitric and sulfuric acids, is a powerful oxidizing agent.[12] At elevated temperatures, it can begin to oxidize the organic substrate, which is also a highly exothermic process. This oxidative degradation can contribute significantly to a thermal runaway and often produces gaseous byproducts like NOx, further increasing the hazard.[10]

Troubleshooting Guide: Real-Time Problem Solving

This guide provides structured advice for specific issues that may arise during the experiment.

Symptom / Observation Potential Cause(s) Recommended Corrective Action(s)
Rapid Temperature Spike (>5 °C above setpoint) During Addition 1. Nitrating agent addition rate is too high. 2. Cooling system is inefficient or has failed. 3. Localized reaction due to poor stirring.1. Immediately stop the addition of the nitrating agent. 2. Verify the cooling system is operational and at the correct setpoint. Consider using a colder cooling bath (e.g., dry ice/acetone). 3. Ensure the mechanical stirrer is functioning correctly and at a speed sufficient for vigorous mixing. 4. If the temperature continues to rise uncontrollably, prepare for emergency quenching by pouring the reaction mixture into a pre-chilled vessel of ice water.
Reaction Mixture Turns Dark Brown/Black 1. Oxidation of the phenolic substrate. 2. Decomposition due to localized overheating ("hot spots").1. Improve stirring efficiency immediately. 2. Slow down the rate of addition. 3. Ensure the bulk reaction temperature is being maintained at the lower end of the recommended range.
No Temperature Increase Observed Upon Initial Addition 1. Reaction temperature is too low to initiate the reaction, leading to dangerous accumulation of unreacted reagents.[7] 2. Poor quality or incorrect concentration of reagents (e.g., wet nitric acid).[2]1. Stop the addition. 2. Allow the reaction temperature to rise slowly by 1-2 °C. Do not apply external heating. 3. If initiation occurs (a slight, controlled exotherm is observed), resume addition at a very slow rate. 4. If no initiation occurs, the reaction should be safely quenched and the reagents re-evaluated. Accumulation of unreacted nitrating agent is extremely hazardous.
Low Yield of Desired 3-Nitro Isomer 1. Incorrect reaction temperature. 2. Improper work-up procedure. 3. Formation of other isomers (e.g., 5-nitro).1. Review and tighten temperature control for future runs. Temperature can influence isomer distribution in electrophilic aromatic substitutions. 2. Ensure the quenching and extraction procedures are performed correctly to avoid product loss.

Experimental Protocol: Safe Synthesis via Controlled Nitration

This protocol emphasizes safety and precise control of the exothermic nitration step. This procedure must be performed in a certified chemical fume hood with a blast shield in place.

Reagents & Equipment:

  • 1-(5-Bromo-2-hydroxyphenyl)ethanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Jacketed glass reactor with overhead mechanical stirrer

  • Circulating chiller/heater capable of maintaining -10 °C to 0 °C

  • Syringe pump or pressure-equalizing dropping funnel for controlled addition

  • Calibrated digital thermometer with probe

  • Emergency quench bath (large container with ice/water)

Procedure:

  • Reactor Setup: Set up the jacketed reactor with the overhead stirrer and thermometer. Connect the jacket to the circulating chiller and cool the system to -5 °C .

  • Substrate Preparation: In the cooled reactor, add 1-(5-Bromo-2-hydroxyphenyl)ethanone (1.0 eq). Begin stirring to create a slurry or solution in a suitable solvent like glacial acetic acid or dichloromethane. Allow the contents to fully cool to -5 °C.

  • Nitrating Mixture Preparation (Caution: Highly Corrosive & Exothermic): In a separate flask cooled in an ice bath, slowly and carefully add nitric acid (1.1 eq) to concentrated sulfuric acid. Allow this mixture to cool to 0 °C before use.

  • Controlled Addition: Using the syringe pump, begin the dropwise addition of the cold nitrating mixture to the stirred, cooled solution in the reactor.

    • Crucial: Maintain the internal reaction temperature between -5 °C and 0 °C throughout the entire addition.

    • The initial addition rate should be very slow (e.g., 0.1 mL/min). If the temperature remains stable, the rate can be cautiously increased.

    • The total addition time should be no less than 1-2 hours, depending on the scale.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, monitoring the temperature closely.

  • Reaction Quench: Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Work-up: The precipitated solid can be collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization.

Visualization of Safety Workflow

The following diagram illustrates the critical decision-making process for managing the reaction temperature.

Exotherm_Management_Workflow cluster_main Real-Time Thermal Monitoring cluster_response Corrective Actions Start Begin Nitrating Agent Addition Monitor Continuously Monitor Internal Temperature (T_rxn) Start->Monitor Check_Temp Is T_rxn > 0°C? Monitor->Check_Temp Check_Temp->Monitor No Stop_Addition STOP ADDITION IMMEDIATELY Check_Temp->Stop_Addition Yes Assess_Rise Is Temperature Rise Uncontrolled? Stop_Addition->Assess_Rise Controlled_Action Reduce Addition Rate OR Increase Cooling Assess_Rise->Controlled_Action No Runaway_Action EMERGENCY QUENCH Assess_Rise->Runaway_Action Yes Controlled_Action->Monitor

Caption: Decision workflow for managing thermal excursions during nitration.

References

  • Westerterp, K. R., & Molga, E. J. (2006). Safety and Runaway Prevention in Batch and Semibatch Reactors—A Review. Organic Process Research & Development. [Link]
  • PrepChem. (n.d.). Synthesis of 2-hydroxy-3-nitroacetophenone.
  • Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
  • Patel, S. (n.d.). Practical approach to prediction and prevention of runaway reactions.
  • Schmidt, J. (2022). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions. [Link]
  • ResearchGate. (n.d.). Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review.
  • Gustin, J. L. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
  • Leggett, D. J. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • Google Patents. (n.d.). Method for preparing 2-hydroxy-3-aminoacetophenone.
  • Funny EHS Info. (2024, June 7).
  • MDPI. (2024). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling.
  • Corning. (n.d.). Nitration of phenol in flow.
  • Google Patents. (n.d.). Method for the nitration of phenolic compounds.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Professor Dave Explains. (2015, January 4).
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in the Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are encountering unexpected byproducts in their reaction mixtures. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to help you identify and mitigate the formation of these impurities.

Part 1: Troubleshooting Guide - Unexpected Byproducts

Issue 1: Presence of a Dinitrated Byproduct

Question: My reaction is showing a byproduct with a mass corresponding to the addition of a second nitro group. How can I confirm its structure and prevent its formation?

Answer:

The formation of a dinitrated byproduct, likely 1-(5-Bromo-2-hydroxy-3,x-dinitrophenyl)ethanone, is a common issue arising from over-nitration. The hydroxyl and acetyl groups on the starting material, 1-(5-Bromo-2-hydroxyphenyl)ethanone, are both activating and ortho-, para-directing. This high reactivity can make it difficult to achieve mono-nitration selectively.[1][2]

Causality and Prevention:

  • Excessive Nitrating Agent: Using a stoichiometric excess of the nitrating agent (e.g., nitric acid) significantly increases the likelihood of a second nitration event.

  • Reaction Temperature: Higher temperatures provide the activation energy for the less favorable second nitration.

  • Concentrated Acids: The use of highly concentrated nitric and sulfuric acids creates a more potent nitrating environment, favoring multiple substitutions.[1]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the substrate. Aim for a 1:1 or slightly less than stoichiometric amount of the nitrating agent.

  • Lower Reaction Temperature: Maintain a low reaction temperature, typically between 0-5°C, by using an ice bath throughout the addition of the nitrating agent and for the duration of the reaction.

  • Dilute Nitric Acid: Consider using dilute nitric acid for the nitration of highly activated phenols, as this can give a better yield of mononitrated products.[1]

  • Slow Addition: Add the nitrating agent dropwise to the solution of the substrate to maintain a low instantaneous concentration of the nitrating species.

Characterization of Dinitrated Byproduct:

  • Mass Spectrometry (MS): The dinitrated byproduct will have a molecular weight 45 Da higher than the desired product due to the addition of an NO₂ group.

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will show fewer protons than the desired product. The chemical shifts of the remaining aromatic protons will be further downfield due to the strong electron-withdrawing effect of the two nitro groups.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show additional signals for the carbon atoms attached to the nitro groups, and the chemical shifts of other aromatic carbons will be affected.

Issue 2: Isomeric Byproducts - Incorrect Nitration Position

Question: I've isolated a byproduct with the same mass as my desired product, but its spectroscopic data doesn't match. How do I determine the isomeric structure and favor the correct isomer?

Answer:

The formation of isomeric byproducts, such as 1-(5-Bromo-2-hydroxy-x-nitrophenyl)ethanone where the nitro group is not at the C3 position, can occur. The directing effects of the hydroxyl and acetyl groups can lead to nitration at other available positions on the aromatic ring, primarily ortho and para to the activating hydroxyl group.

Causality and Prevention:

  • Steric Hindrance: While the hydroxyl group directs ortho and para, steric hindrance from the adjacent acetyl group might favor nitration at the less hindered C5 position, which is already brominated. However, nitration at the C3 position is also sterically influenced.

  • Reaction Conditions: The regioselectivity of nitration can be sensitive to the specific nitrating agent, solvent, and temperature.

Troubleshooting Steps:

  • Choice of Nitrating Agent: Different nitrating systems (e.g., HNO₃/H₂SO₄, HNO₃/acetic anhydride) can exhibit different regioselectivities. Experimenting with alternative nitrating agents may favor the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the orientation of the electrophilic attack.

  • Temperature Control: As with dinitration, precise temperature control is crucial, as it can affect the kinetic versus thermodynamic product distribution.

Characterization of Isomeric Byproducts:

  • ¹H NMR Spectroscopy: The key to distinguishing isomers is the coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum. The number of aromatic protons will be the same, but their splitting patterns (e.g., doublet, triplet, doublet of doublets) and coupling constants (J-values) will differ based on their relative positions.

  • 2D NMR (COSY, HMBC): Two-dimensional NMR techniques are invaluable for unambiguously determining the connectivity of the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the arrangement of protons on the aromatic ring.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which can definitively establish the position of the nitro group relative to the other substituents.

Issue 3: Formation of Colored Impurities and Tarry Materials

Question: My reaction mixture turns dark, and I'm getting a significant amount of tarry, insoluble material. What is causing this, and how can I minimize it?

Answer:

The formation of colored impurities and tars is a frequent problem in the nitration of phenols.[2] This is primarily due to oxidation side reactions. The strong oxidizing nature of nitric acid can lead to the formation of quinone-type structures and high molecular weight condensation products.[3][4]

Causality and Prevention:

  • Oxidation of the Phenol: The electron-rich phenol ring is susceptible to oxidation by nitric acid, leading to the formation of benzoquinones and other colored species.[3][4]

  • Radical Reactions: Nitration of phenols can also proceed through radical mechanisms, which can initiate polymerization and the formation of complex, tarry mixtures.[3]

Troubleshooting Steps:

  • Lower Temperature: Running the reaction at sub-ambient temperatures (e.g., 0°C or below) is the most effective way to suppress oxidation side reactions.

  • Protecting Groups: Acetylating the hydroxyl group to form an ester before nitration can be a highly effective strategy. The acetyl group is less activating than the hydroxyl group, which can lead to a cleaner reaction. The acetyl group can then be removed by hydrolysis.[2]

  • Addition of Nitrite Scavengers: In some cases, the addition of a small amount of a nitrite scavenger, such as urea or sulfamic acid, can help to prevent side reactions initiated by nitrous acid present in the nitric acid.

Characterization of Oxidation Byproducts:

  • UV-Vis Spectroscopy: Quinone-type byproducts are often highly colored and will exhibit characteristic absorptions in the visible region of the electromagnetic spectrum.

  • FTIR Spectroscopy: The presence of quinone structures can be identified by the appearance of C=O stretching frequencies in the range of 1650-1680 cm⁻¹, which is different from the ketone in the desired product.

  • Chromatography: These byproducts are often more polar than the desired product and may be separated by column chromatography. However, their tarry nature can make purification difficult.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for the desired product, this compound?

A1: The expected ¹H NMR spectrum would show:

  • A singlet for the methyl protons of the acetyl group (around 2.5 ppm).

  • Two doublets in the aromatic region, corresponding to the two remaining protons on the aromatic ring. These protons would be ortho to each other, resulting in a small coupling constant (J ≈ 2-3 Hz).

  • A broad singlet for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.

Q2: What chromatographic methods are best for purifying the crude product?

A2: Column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before performing column chromatography. For more challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[5][6]

Q3: Can I use a Friedel-Crafts acylation to synthesize the starting material, 1-(5-Bromo-2-hydroxyphenyl)ethanone? What are the potential pitfalls?

A3: Yes, a Friedel-Crafts acylation of 4-bromophenol is a possible route. However, there are several potential issues:

  • Isomer Formation: Acylation can occur at the position ortho or para to the hydroxyl group. Since the para position is blocked by the bromine atom, acylation will occur ortho to the hydroxyl group.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the hydroxyl group of the phenol and the carbonyl group of the product, requiring more than a stoichiometric amount of the catalyst.[7][8]

  • Fries Rearrangement: If the acylation is performed on phenyl acetate (formed by protecting the hydroxyl group), a Fries rearrangement can occur, which may lead to a mixture of ortho and para isomers.

Q4: What are the key safety precautions to take during this reaction?

A4:

  • Nitrating agents are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The reaction can be highly exothermic. Maintain strict temperature control and add reagents slowly.

  • Perform the reaction in a well-ventilated fume hood.

  • Quench the reaction carefully by slowly adding the reaction mixture to ice water.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Nitration
  • Dissolve 1-(5-Bromo-2-hydroxyphenyl)ethanone in a suitable solvent (e.g., glacial acetic acid or concentrated sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to 0-5°C in an ice-salt bath.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume) and cool it in a separate ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the crude product and purify it by recrystallization or column chromatography.

Protocol 2: Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[9]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

  • GC Separation: The components of the mixture are separated on a capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might be:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/minute.

    • Final hold: 250°C for 5 minutes.

  • MS Detection: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the mass-to-charge ratio of the resulting fragments is detected.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to each separated component. The mass spectrum of each peak can be compared to spectral libraries for identification.

Data Presentation: Expected Mass Spectrometry Data
CompoundMolecular FormulaExpected Molecular Ion (m/z)Key Fragmentation Patterns
1-(5-Bromo-2-hydroxyphenyl)ethanone (Starting Material)C₈H₇BrO₂214/216 (due to Br isotopes)Loss of CH₃ (M-15), Loss of COCH₃ (M-43)
This compound (Product)C₈H₆BrNO₄259/261Loss of NO₂ (M-46), Loss of CH₃ (M-15)
1-(5-Bromo-2-hydroxy-3,x-dinitrophenyl)ethanoneC₈H₅BrN₂O₆304/306Loss of NO₂ (M-46), sequential loss of NO₂
Oxidized byproduct (e.g., a quinone derivative)VariableVariableWill depend on the specific structure, but will likely show characteristic fragments related to the quinone ring system.
Visualizations

Diagram 1: Reaction Pathway and Potential Byproducts

Reaction_Pathway cluster_reagents Reaction Conditions SM 1-(5-Bromo-2-hydroxyphenyl)ethanone NitratingAgent HNO3 / H2SO4 SM->NitratingAgent DP This compound BP1 Dinitrated Byproduct BP2 Isomeric Byproduct BP3 Oxidation/Tarry Products NitratingAgent->DP Desired Pathway NitratingAgent->BP1 Over-nitration NitratingAgent->BP2 Alternative Position NitratingAgent->BP3 Oxidation

Caption: Synthetic route and common byproduct pathways.

Diagram 2: Analytical Workflow for Byproduct Characterization

Analytical_Workflow cluster_analysis Spectroscopic Analysis Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Isolated Isolated Fractions (Product & Byproducts) Column->Isolated NMR 1D & 2D NMR Isolated->NMR MS Mass Spectrometry Isolated->MS FTIR FTIR Spectroscopy Isolated->FTIR Structure Structure Elucidation NMR->Structure MS->Structure FTIR->Structure

Caption: Workflow for byproduct isolation and identification.

References

  • Chemistry Stack Exchange. (2024).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]
  • Google Patents. (1985).
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Link]
  • Jaoui, M., et al. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
  • Jenkins, T. F., & Walsh, M. E. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography.
  • ResearchGate. (2015). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatography--Electron Capture Detection. [Link]
  • NROChemistry. (n.d.). Friedel-Crafts Reactions. [Link]
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
  • Zhao, L., et al. (n.d.). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. [Link]
  • Singh, P., et al. (2023).
  • The Organic Chemistry Tutor. (2016).

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Technical Support Center: Monitoring the Reaction of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis involving 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical reactions.

Introduction to the Reaction and TLC Monitoring

The synthesis of derivatives of this compound is a critical step in various pharmaceutical and chemical research endeavors. Accurate monitoring of the reaction's progress is paramount to optimizing yield, minimizing impurities, and ensuring the desired product is obtained. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[1][2] It allows for the qualitative assessment of the presence of starting materials, products, and any byproducts by separating them based on their differential affinities for the stationary and mobile phases.[3][4]

This guide will walk you through the essential protocols, troubleshooting common issues, and answering frequently asked questions related to the TLC analysis of this specific reaction.

Experimental Protocol: TLC Monitoring

A precise and consistent methodology is key to obtaining reproducible TLC results.

Step-by-Step Protocol
  • Plate Preparation: Begin by using a pencil to gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[5] Mark distinct points along this line for spotting your samples.

  • Sample Preparation: Dissolve a small amount of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of about 1 mg/mL.[6][7]

  • Spotting: Use a capillary tube to spot the prepared samples onto the marked points on the starting line.[1] It is crucial to keep the spots small and concentrated for better separation.[8][9] A standard three-lane spotting is recommended:

    • Lane 1 (Reference): Starting Material

    • Lane 2 (Co-spot): Starting Material and Reaction Mixture spotted on top of each other.[10]

    • Lane 3 (Reaction): Reaction Mixture

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the starting line.[5][11] Cover the chamber to maintain a saturated atmosphere.[2][5]

  • Visualization: Once the solvent front has moved to about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[1] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), as aromatic compounds often absorb UV light and appear as dark spots on a fluorescent background.[12][13][14] Circle the spots with a pencil. If necessary, further visualization can be achieved using staining agents like iodine vapor or p-anisaldehyde stain.[15][16]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[8][17][18][19][20]

Diagram of TLC Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate prep_sample Prepare Samples prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop Develop Plate in Chamber spot_plate->develop dry_plate Dry Plate develop->dry_plate visualize Visualize under UV dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf interpret Interpret Results calculate_rf->interpret

Caption: Workflow for TLC Monitoring of a Chemical Reaction.

Troubleshooting Guide

This section addresses common problems encountered during the TLC monitoring of the this compound reaction.

Question: My spots are streaking or elongated. What's causing this and how can I fix it?

Answer: Streaking is a frequent issue that can obscure results.[11][21] Here are the primary causes and their solutions:

  • Sample Overloading: Applying too much sample is a common culprit.[6][11] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your sample and re-spot it on a new plate. A concentration of around 1 mg/mL is a good starting point.[6]

  • Inappropriate Solvent System: If the eluent is too polar, it can move the compound up the plate too quickly, causing streaking.[22]

    • Solution: Adjust the polarity of your mobile phase. For halogenated and nitrated aromatic compounds, which are moderately polar, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective.[7] Start with a lower polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.

  • Acidic or Basic Nature of the Compound: The phenolic hydroxyl group in your compound is acidic. This can lead to interactions with the silica gel (which is also acidic), causing streaking.[6][23]

    • Solution: Add a small amount (0.1–2.0%) of a modifying agent to the eluent system. For acidic compounds, adding a small amount of acetic or formic acid can improve spot shape.[11]

Question: The spots are not moving from the baseline (low Rf values). What should I do?

Answer: If your spots remain at the origin, the eluent is not polar enough to move the compounds up the plate.[11][15]

  • Solution: Increase the polarity of your eluent system.[11] You can do this by increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or 1:1 ratio.[24]

Question: All my spots are near the solvent front (high Rf values). How can I improve the separation?

Answer: This indicates that your eluent is too polar, causing all components to travel with the solvent front with little interaction with the stationary phase.[11][25]

  • Solution: Decrease the polarity of your eluent system.[11] Increase the proportion of the non-polar solvent in your mixture. For instance, if you are using a 1:1 hexane:ethyl acetate mixture, try a 3:1 or 9:1 ratio.

Question: I can't see any spots on my TLC plate after development.

Answer: Several factors could lead to the absence of visible spots:

  • Insufficient Sample Concentration: The amount of compound spotted may be too low to be detected.[11][22]

    • Solution: Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[11][22]

  • Non-UV Active Compounds: While this compound and similar aromatic compounds are typically UV active, some reaction byproducts might not be.[11]

    • Solution: Use an alternative visualization method. An iodine chamber is a good general stain for many organic compounds.[12][15] Stains like p-anisaldehyde can also be effective for visualizing different functional groups.[15]

  • Sample Dissolution in Solvent: If the solvent level in the developing chamber is above the starting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[11][22]

    • Solution: Always ensure the starting line is above the solvent level in the chamber.[5]

Question: The spots for my starting material and product are very close together. How can I tell if the reaction is complete?

Answer: When the Rf values of the reactant and product are similar, monitoring the reaction can be challenging.

  • Solution 1: Use a Co-spot. The co-spot lane is crucial here.[10] If the reaction is complete, you will see only one spot in the reaction mixture lane that corresponds to the product, and in the co-spot lane, you will see two distinct spots (or an elongated spot if separation is not perfect) corresponding to the starting material and the product. If the reaction is incomplete, the co-spot will appear as a single, potentially elongated spot aligned with the reaction mixture lane.

  • Solution 2: Change the Eluent System. Experiment with different solvent systems. Sometimes a small change in polarity or using a different combination of solvents can significantly improve separation.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for separating this compound and its potential products?

A good starting point for moderately polar aromatic compounds is a mixture of hexane and ethyl acetate.[3][7] Begin with a ratio of 4:1 or 3:1 (hexane:ethyl acetate) and adjust the polarity based on the initial results. The goal is to have the Rf value of the starting material around 0.3-0.4 for optimal monitoring.[10]

Q2: How does the polarity of the starting material, this compound, compare to its likely products?

The polarity is influenced by the functional groups present. The starting material has a hydroxyl group, a nitro group, a bromine atom, and a ketone, making it quite polar. The polarity of the product will depend on the specific reaction. For example, if the nitro group is reduced to an amine, the product will likely be more polar. Conversely, if the hydroxyl group is etherified, the product may be less polar. More polar compounds will have lower Rf values on a silica gel plate.[8][26]

Q3: Can I reuse my eluent?

It is not recommended to reuse the eluent.[24] The composition of the solvent mixture can change over time due to differential evaporation of the components, which can lead to inconsistent and irreproducible results.[7] Additionally, the eluent can become contaminated with compounds from previous runs.

Q4: Why is it important to use a pencil and not a pen to mark the TLC plate?

The graphite in a pencil is inert and will not move with the eluent. In contrast, the ink from a pen contains organic compounds that will dissolve in the eluent and chromatograph along with your sample, leading to confusing and inaccurate results.[1][22]

Q5: What does an ideal Rf value range look like for good separation?

For effective separation and analysis, the Rf values of the compounds of interest should ideally be between 0.2 and 0.8.[24][25] If Rf values are too low, the spots will be too close to the baseline, and if they are too high, they will be too close to the solvent front, both resulting in poor resolution.

Data Summary Table

Issue Potential Cause(s) Recommended Solution(s)
Streaking/Elongated Spots Sample overloading, Inappropriate solvent polarity, Acidic/basic nature of the compoundDilute the sample, Adjust eluent polarity, Add a modifier (e.g., acetic acid) to the eluent[6][11][23]
Spots at Baseline (Low Rf) Eluent polarity is too lowIncrease the proportion of the polar solvent in the eluent[11][15]
Spots at Solvent Front (High Rf) Eluent polarity is too highDecrease the proportion of the polar solvent in the eluent[11][25]
No Visible Spots Insufficient sample concentration, Non-UV active compounds, Sample dissolved in solvent poolConcentrate the sample/spot multiple times, Use alternative visualization (e.g., iodine), Ensure the starting line is above the solvent level[11][12][15][22]
Poor Separation of Spots Similar polarity of compoundsUse a co-spot for comparison, Experiment with different eluent systems[10][11]

References

  • University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • Bitesize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates.
  • University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC.
  • University of York. Visualising plates. Chemistry Teaching Labs.
  • Pediaa.Com. (2018). How to Calculate Rf Values for TLC.
  • BiteSize Bio. (2016). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Medium.
  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
  • Michigan State University. Thin Layer Chromatography. Department of Chemistry.
  • University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography.
  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography.
  • LearnSci. Thin layer chromatography (TLC) Rf measurement. LabSim.
  • Khan Academy. (2013). Calculating retention factors for TLC. YouTube.
  • Study.com. How does increasing the polarity of the solvent system affect the results of a TLC?
  • University of Missouri–St. Louis. Thin Layer Chromatography.
  • University of Rochester. How To: Monitor by TLC. Department of Chemistry.
  • Student Doctor Network. (2016). Polarity of solvent for TLC.
  • Coconote. (2025). TLC Monitoring of Reaction Progress.
  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • Washington State University. Monitoring Reactions by TLC.
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography.
  • YouTube. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs.
  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • University of California, Los Angeles. Thin Layer Chromatography (TLC).

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Impact of reagent quality on 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This resource is designed to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into this synthetic process. The quality of your reagents is not merely a suggestion but the bedrock of a successful synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and ensure the integrity of your results.

The synthesis of this highly substituted acetophenone derivative, a valuable intermediate in various research applications, is typically achieved via a Friedel-Crafts acylation reaction. The success of this electrophilic aromatic substitution is critically dependent on the purity and handling of the starting materials and catalyst. Even minor impurities or procedural deviations can lead to significantly reduced yields, complex purification challenges, or complete reaction failure.

This guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide to address specific problems you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct route is the Friedel-Crafts acylation of 4-bromo-2-nitrophenol using an acetylating agent, such as acetyl chloride, in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] The acetyl group is directed to the position ortho to the strongly activating hydroxyl group.

Q2: Why is the quality of the aluminum chloride (AlCl₃) catalyst so critical?

Aluminum chloride functions as a Lewis acid, which activates the acetyl chloride by forming a highly electrophilic acylium ion (CH₃CO⁺).[3] This step is essential for the electrophilic aromatic substitution to occur. The quality of AlCl₃ is paramount for two main reasons:

  • Anhydrous Nature: AlCl₃ must be strictly anhydrous. It reacts violently with water, hydrolyzing to aluminum hydroxide and hydrochloric acid.[4] Hydrated aluminum chloride is ineffective as a Lewis acid catalyst because the water molecules coordinate with the aluminum center, preventing it from activating the acetyl chloride.[3][5] Using hydrated AlCl₃ will result in reaction failure.

  • Purity: High purity ensures that no metallic or other contaminants are present to interfere with the reaction or catalyze unwanted side reactions.

Q3: How does acetyl chloride quality impact the synthesis?

Acetyl chloride is a highly reactive reagent that is also extremely sensitive to moisture.[6][7] Its quality directly influences reaction efficiency and product purity:

  • Hydrolysis: Exposure to atmospheric moisture causes acetyl chloride to hydrolyze into acetic acid and hydrogen chloride (HCl).[7][8] This decomposition reduces the amount of active reagent available for the acylation, requiring adjustments to stoichiometry and leading to lower yields.[9]

  • Impurities: The presence of other acylating agents as impurities can lead to the formation of undesired by-products, complicating the purification process.[9] For most applications, a purity of 99% or higher is recommended.[6]

Q4: What are the key quality considerations for the 4-bromo-2-nitrophenol starting material?

The purity of the phenolic starting material is crucial for preventing side reactions and ensuring the formation of the correct isomer.

  • Isomeric Purity: The presence of isomers, such as 2-bromo-4-nitrophenol, will lead to the synthesis of the corresponding isomeric acetophenone, creating a difficult-to-separate mixture and reducing the yield of the desired product. The starting material's identity and purity should be confirmed by techniques like NMR spectroscopy or melting point analysis.

  • Organic Impurities: Other organic contaminants can react with the catalyst or acylating agent, leading to the formation of tarry by-products and a darker reaction mixture.[10]

Q5: Which solvents are appropriate for this reaction, and what are their quality requirements?

The solvent must be inert to the highly reactive conditions of the Friedel-Crafts acylation. Suitable solvents include chlorinated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE), and nitrobenzene. The most critical requirement for the solvent is that it must be anhydrous to prevent the deactivation of the AlCl₃ catalyst.

Reagent Quality and Specifications

To ensure reproducibility and high yields, adherence to strict quality standards for all reagents is essential. The table below summarizes the recommended specifications.

ReagentParameterRecommended SpecificationRationale
4-Bromo-2-nitrophenol Purity (Assay)≥98%Minimizes side reactions and isomeric by-products.
Isomeric PurityNo detectable 2-bromo-4-nitrophenolEnsures formation of the correct final product isomer.
AppearanceYellow crystalline solidDeviations may indicate impurities or degradation.
Aluminum Chloride (AlCl₃) Purity (Assay)≥99%High purity ensures maximum catalytic activity.
Water ContentAnhydrous GradePrevents violent reaction with water and catalyst deactivation.[3][4][5]
AppearanceWhite to pale yellow powder/crystalsGray or dark colors can indicate contamination.
Acetyl Chloride (CH₃COCl) Purity (Assay)≥99%Ensures accurate stoichiometry and prevents side reactions from impurities.[6]
Water Content≤ 0.05%Prevents hydrolysis to acetic acid and HCl, which consumes the reagent.[6][9]
AppearanceClear, colorless liquidDiscoloration may signal decomposition or contamination.[6]
Solvent (e.g., DCM) Water ContentAnhydrous Grade (≤ 50 ppm)Prevents deactivation of the Lewis acid catalyst.

Experimental Workflow and Protocol

The following diagram and protocol outline the key steps for the synthesis of this compound.

G cluster_0 Reagent Preparation & Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Reagents 1. Prepare Anhydrous Reagents - 4-Bromo-2-nitrophenol - Anhydrous AlCl₃ - Acetyl Chloride - Anhydrous DCM Setup 2. Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) Suspension 3. Suspend AlCl₃ in DCM Setup->Suspension Addition1 4. Add Acetyl Chloride (Formation of Acylium Ion Complex) Suspension->Addition1 Cooling 5. Cool Reaction Mixture (0-5 °C) Addition1->Cooling Addition2 6. Add 4-Bromo-2-nitrophenol Solution Dropwise Cooling->Addition2 Stirring 7. Stir at Room Temperature (Monitor by TLC) Addition2->Stirring Quench 8. Quench Reaction (Pour onto Ice/HCl) Stirring->Quench Extraction 9. Extract with Organic Solvent Quench->Extraction Wash 10. Wash Organic Layer Extraction->Wash Dry 11. Dry, Filter & Evaporate Wash->Dry Purify 12. Purify Crude Product (Recrystallization/Chromatography) Dry->Purify FinalProduct This compound Purify->FinalProduct Characterize Final Product (NMR, MS, MP)

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Protocol
  • Safety Note: This reaction should be performed in a certified chemical fume hood.[11] Anhydrous aluminum chloride reacts violently with water.[4] Acetyl chloride is corrosive and moisture-sensitive.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 - 2.5 equivalents) and anhydrous dichloromethane (DCM). Stir to form a suspension.

  • Acylium Ion Formation: Add acetyl chloride (1.1 - 1.5 equivalents) dropwise to the AlCl₃ suspension while stirring.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Substrate Addition: Dissolve 4-bromo-2-nitrophenol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic extracts and wash sequentially with dilute HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

G cluster_LY cluster_T cluster_I Problem Problem Encountered LowYield Low or No Yield Problem->LowYield Tar Dark Color / Tar Formation Problem->Tar Isomer Unexpected Isomer Found Problem->Isomer Cause_LY1 Cause: Inactive Catalyst? (Moisture Exposure) LowYield->Cause_LY1 Cause_LY2 Cause: O-Acylation? (Ester Byproduct) LowYield->Cause_LY2 Cause_LY3 Cause: Reagent Decomposition? (Old Acetyl Chloride) LowYield->Cause_LY3 Cause_T1 Cause: Temp Too High? Tar->Cause_T1 Cause_T2 Cause: Impure Phenol? Tar->Cause_T2 Cause_I1 Cause: Impure Starting Material? Isomer->Cause_I1 Sol_LY1 Solution: Use fresh, anhydrous AlCl₃ from a newly opened container. Cause_LY1->Sol_LY1 Sol_LY2 Solution: Consider Fries Rearrangement. Optimize catalyst stoichiometry. Cause_LY2->Sol_LY2 Sol_LY3 Solution: Use freshly opened or distilled acetyl chloride. Cause_LY3->Sol_LY3 Sol_T1 Solution: Maintain strict temperature control during addition. Cause_T1->Sol_T1 Sol_T2 Solution: Recrystallize starting material or use a higher grade. Cause_T2->Sol_T2 Sol_I1 Solution: Verify starting material purity via NMR, HPLC, or MP. Cause_I1->Sol_I1

Caption: A decision-tree diagram for troubleshooting common synthesis issues.

Q: My reaction resulted in a very low yield or failed completely. What went wrong?

A: This is the most common issue and almost always points to a problem with moisture control or catalyst activity.

  • Primary Cause: Inactive Catalyst. The most likely culprit is deactivated aluminum chloride. If the AlCl₃ was exposed to air, even briefly, it will have absorbed moisture, rendering it useless.[3][5] Similarly, if your solvent or glassware was not perfectly dry, the catalyst would be quenched upon addition.

    • Solution: Always use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is rigorously flame- or oven-dried before use and that the reaction is maintained under a positive pressure of an inert gas (nitrogen or argon). Use a high-quality anhydrous solvent.

  • Secondary Cause: Competing O-Acylation. Phenols are bidentate nucleophiles, meaning acylation can occur on the ring (C-acylation, desired) or on the hydroxyl oxygen (O-acylation, undesired), forming a phenyl ester.[13] This side reaction consumes starting material and reduces the yield of the target ketone.

    • Solution: The ratio of C- to O-acylation can be influenced by the amount of catalyst and reaction conditions. Using a larger excess of AlCl₃ can favor C-acylation. If O-acylation remains a significant problem, an alternative synthetic route, such as performing a Fries rearrangement on the isolated O-acylated ester, may be necessary.[13]

  • Tertiary Cause: Degraded Acetyl Chloride. If you are using an old bottle of acetyl chloride, a significant portion may have hydrolyzed to acetic acid, reducing the available amount of your acylating agent.[9]

    • Solution: Use acetyl chloride from a recently opened bottle or purify older reagent by distillation before use.

Q: My reaction mixture turned very dark, and I isolated a tarry, intractable material. Why?

A: Tar formation is typically a sign of unwanted side reactions, often caused by excessive heat or impurities.

  • Primary Cause: Poor Temperature Control. Friedel-Crafts reactions are exothermic. If the 4-bromo-2-nitrophenol is added too quickly or without adequate cooling, the reaction temperature can rise uncontrollably. High temperatures can promote polymerization and decomposition, leading to tar.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition of the phenol. Ensure the addition is slow and dropwise.

  • Secondary Cause: Impure Starting Material. Impurities in the 4-bromo-2-nitrophenol can be more susceptible to polymerization or decomposition under the harsh, acidic conditions of the reaction.

    • Solution: Ensure the purity of your starting phenol. If it appears discolored or has a wide melting point range, consider recrystallizing it before use.

Q: I isolated a product, but my analytical data (e.g., NMR) suggests it's the wrong isomer.

A: This issue points directly to the purity of your starting material.

  • Cause: Isomeric Impurity. Your starting 4-bromo-2-nitrophenol was likely contaminated with a significant amount of an isomer, such as 2-bromo-4-nitrophenol. The Friedel-Crafts acylation will proceed on both isomers, leading to a mixture of final products.

    • Solution: You must rigorously verify the identity and purity of your starting materials before beginning the synthesis. Use techniques like ¹H NMR, HPLC, or melting point determination and compare the results to literature values or a trusted standard.

References

  • Vertex AI Search. (n.d.).
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  • ResearchGate. (2025).
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  • Benchchem. (n.d.). Impact of reagent purity on Acetoxyacetyl chloride reaction outcomes.
  • Lab Alley. (2025).
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  • Chemguide. (n.d.). RING REACTIONS OF PHENOL.
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  • Sigma-Aldrich. (n.d.). 2-Bromo-4-nitrophenol = 98.0 5847-59-6.
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Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone derivative of interest in synthetic chemistry. Beyond a simple spectral interpretation, we will explore the causal factors governing its unique spectral signature and objectively compare the utility of ¹H NMR with other core analytical techniques. This document is intended for researchers and drug development professionals who rely on robust structural characterization for advancing their scientific objectives.

Part 1: In-Depth Analysis of the ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2] The ¹H NMR spectrum provides detailed information about the electronic environment, connectivity, and relative number of protons in a molecule.

For this compound, the substitution pattern on the aromatic ring creates a distinct and predictable set of signals. The molecule contains three types of protons: two aromatic protons, one phenolic hydroxyl proton, and three methyl protons from the acetyl group.

Predicted ¹H NMR Spectral Features (in CDCl₃, 400 MHz)

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
Ar-H (H-6) ~ 8.2 - 8.4Doublet (d)1HThis proton is ortho to the strongly electron-withdrawing acetyl group (-C(O)CH₃) and para to the electron-withdrawing nitro group (-NO₂), resulting in significant deshielding and a downfield shift. It is coupled to H-4 with a small meta coupling constant (⁴J).
Ar-H (H-4) ~ 7.8 - 8.0Doublet (d)1HThis proton is ortho to the electron-withdrawing nitro group (-NO₂) and the bromine atom (-Br), and para to the acetyl group, leading to a downfield chemical shift. It exhibits meta coupling to H-6.
-OH ~ 11.0 - 12.0Singlet (s, broad)1HThe phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding with the ortho nitro group. Its chemical shift can be sensitive to solvent, concentration, and temperature.
-CH₃ ~ 2.6 - 2.7Singlet (s)3HThis signal corresponds to the methyl protons of the acetyl group. Its chemical shift is characteristic of acetophenones.[3][4] The absence of adjacent protons results in a sharp singlet.

Causality of Spectral Features:

The chemical shifts of the aromatic protons are governed by the cumulative electronic effects of the four substituents.

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and acetyl (-C(O)CH₃) groups are potent EWGs. They decrease the electron density on the aromatic ring through both inductive and resonance effects, causing the attached protons to be "deshielded" and resonate at a higher chemical shift (downfield).

  • Electron-Donating Groups (EDGs): The hydroxyl (-OH) group is a strong EDG, increasing electron density, particularly at the ortho and para positions, which would normally cause shielding. However, in this crowded system, the effects of the potent EWGs dominate.

  • Halogen Effects: The bromine (-Br) atom exerts a moderate electron-withdrawing inductive effect but a weak electron-donating resonance effect. Its overall influence is deactivating.

  • Spin-Spin Coupling: The two aromatic protons, H-4 and H-6, are separated by four bonds. This "meta-coupling" results in a small splitting of each signal into a doublet, with a typical coupling constant (⁴J) of 2-3 Hz.[5]

Part 2: A Comparative Guide to Analytical Techniques

While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides a self-validating system for unambiguous structure confirmation. Below is a comparison with other key spectroscopic methods.

Technique Information Provided Advantages Limitations
¹H NMR Proton framework, connectivity (J-coupling), stereochemistry, number of protons (integration).High resolution, non-destructive, provides rich structural detail.[1]Requires soluble sample, can be complex for large molecules, less sensitive than MS.
¹³C NMR Carbon skeleton, number of unique carbons, chemical environment of carbons (sp², sp³, etc.).Complements ¹H NMR, directly observes the carbon backbone.[6][7]Low natural abundance of ¹³C (1.1%) leads to lower sensitivity and longer acquisition times.[1]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely sensitive, provides definitive molecular weight. The presence of bromine gives a characteristic M+2 isotopic peak in a ~1:1 ratio.[8][9]Isomers can be difficult to distinguish without tandem MS (MS/MS). Fragmentation can be complex.[10][11]
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, requires minimal sample preparation.Provides limited information on the overall molecular structure; primarily a tool for functional group identification.

Insights from Complementary Techniques:

  • ¹³C NMR Spectroscopy: For this compound, eight distinct signals would be expected: six for the aromatic carbons, one for the carbonyl carbon (~190-200 ppm), and one for the methyl carbon (~25-30 ppm). The chemical shifts of the aromatic carbons would be influenced by the substituents in a manner analogous to the protons.[7]

  • Mass Spectrometry (MS): The key diagnostic feature would be the molecular ion peak. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, MS analysis would show two peaks of almost equal intensity (M⁺ and M⁺+2), immediately confirming the presence of a single bromine atom in the molecule.[8] High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₈H₆BrNO₃).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups: a broad O-H stretch (~3200-3500 cm⁻¹), a sharp C=O stretch for the ketone (~1680-1700 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and various C=C and C-H stretches in the aromatic region.[12][13]

Part 3: Experimental Protocol and Workflow

Trustworthy data originates from a robust and well-documented experimental protocol. The following section details a standard procedure for acquiring a high-quality ¹H NMR spectrum.

Detailed Protocol for ¹H NMR Spectrum Acquisition

  • Sample Preparation:

    • Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large interfering signals from the solvent's protons.[14] DMSO-d₆ is an excellent choice for this compound as it will solubilize the sample well and allow for the clear observation of the exchangeable -OH proton.

    • Procedure:

      • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

      • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Cap the NMR tube and vortex gently until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer):

    • Rationale: Standard acquisition parameters are often sufficient, but optimization may be required for dilute samples. A 400 MHz spectrometer provides good signal dispersion for this type of molecule.[15]

    • Procedure:

      • Insert the sample into the spectrometer's magnet.

      • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

      • Shim the magnetic field to achieve optimal homogeneity and resolution.

      • Set the following acquisition parameters:

        • Pulse Angle: 30-45 degrees (to allow for a shorter relaxation delay).

        • Acquisition Time: ~4 seconds.

        • Relaxation Delay: 2 seconds.

        • Number of Scans: 16 (increase for dilute samples).

      • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Rationale: The raw FID signal must be mathematically processed to generate the frequency-domain spectrum that is interpretable.

    • Procedure:

      • Apply a Fourier Transform (FT) to the FID.

      • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

      • Perform baseline correction to obtain a flat baseline.

      • Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

      • Integrate the signals to determine the relative number of protons for each peak.

Experimental Workflow Diagram

The following diagram illustrates the logical flow from sample to final structural confirmation, integrating multiple analytical techniques.

G Workflow for Structural Elucidation cluster_0 Sample Handling cluster_1 Primary Analysis: NMR cluster_2 Confirmatory Analyses cluster_3 Conclusion Sample Test Compound (5-10 mg) Prep Sample Preparation (Dissolve in 0.6 mL Deuterated Solvent) Sample->Prep Acquire ¹H & ¹³C NMR Data Acquisition Prep->Acquire MS Mass Spectrometry (HRMS for Formula, Isotope Pattern) Prep->MS IR FT-IR Spectroscopy (Functional Group ID) Prep->IR Process Data Processing (FT, Phasing, Calibration) Acquire->Process Analyze Spectral Analysis (Shifts, Coupling, Integration) Process->Analyze Confirm Structure Confirmed Analyze->Confirm MS->Confirm IR->Confirm

Caption: A workflow diagram illustrating the multi-technique approach to structural elucidation.

Conclusion

The ¹H NMR spectrum of this compound offers a wealth of structural information that is fundamental to its characterization. The distinct chemical shifts, multiplicities, and integrations of the aromatic, hydroxyl, and acetyl protons provide a detailed picture of the molecular framework. While ¹H NMR is a powerful standalone technique, its true analytical strength is realized when used in concert with complementary methods like ¹³C NMR, mass spectrometry, and IR spectroscopy. This integrated approach ensures a self-validating system, providing researchers with the highest degree of confidence in their structural assignments, which is paramount in the fields of chemical synthesis and drug discovery.

References

  • Niessen, W. M. A. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
  • The Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. Green Chemistry.
  • Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.
  • Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M).
  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0319674).
  • Semantic Scholar. (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
  • Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98.
  • Fujita, M., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules, 26(5), 1349.
  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • Arráez-Román, D., & Micol, V. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. International Journal of Molecular Sciences, 22(18), 9825.
  • Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. (n.d.).
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  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
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  • Pendergrass, S. M. (1994). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID.
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  • SpectraBase. (n.d.). Ethanone, 1-(3-bromo-4-hydroxyphenyl)- - Optional[13C NMR] - Chemical Shifts.
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth analysis of the 13C NMR spectrum of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a polysubstituted aromatic ketone of interest in medicinal chemistry.

The Structural Landscape: Predicting 13C NMR Chemical Shifts

The chemical shift of a carbon nucleus in 13C NMR is exquisitely sensitive to its local electronic environment. In this compound, the interplay of electron-withdrawing and electron-donating substituents on the benzene ring creates a unique spectral fingerprint.

To predict the 13C NMR spectrum, we must consider the individual and collective effects of the bromo (-Br), hydroxyl (-OH), nitro (-NO2), and acetyl (-COCH3) groups on the aromatic carbons, as well as the carbons of the acetyl group itself.

Comparative Data of Substituted Acetophenones

The following table summarizes the expected 13C NMR chemical shifts for this compound, based on data from unsubstituted acetophenone and the known substituent effects of the bromo, hydroxyl, and nitro groups.[1][2][3]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O~195-205The carbonyl carbon of an acetophenone typically appears in this downfield region. The exact shift is influenced by the electronic nature of the aromatic ring.
C1~135-140This is the ipso-carbon attached to the acetyl group. Its chemical shift is influenced by the acetyl group's electron-withdrawing nature.
C2~150-155The hydroxyl group is a strong electron-donating group through resonance, causing a significant downfield shift (shielding) of the carbon it is attached to.
C3~140-145The nitro group is a powerful electron-withdrawing group, leading to a deshielding effect and a downfield shift for the attached carbon.
C4~125-130This carbon is influenced by the ortho-nitro group and the para-bromo group, both of which are electron-withdrawing.
C5~115-120The bromo group has a moderate electron-withdrawing inductive effect but a weaker electron-donating resonance effect, leading to a relatively upfield shift for the ipso-carbon compared to unsubstituted benzene.
C6~120-125This carbon is ortho to the acetyl group and meta to the nitro group, experiencing a combination of their electron-withdrawing effects.
CH3~25-30The methyl carbon of the acetyl group typically resonates in this region.

Visualizing Substituent Effects: A DOT Diagram

The following diagram illustrates the key electronic effects of the substituents on the aromatic ring of this compound, which underpin the predicted 13C NMR chemical shifts.

Caption: Electronic effects of substituents on this compound.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for many organic molecules.[4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative.

  • Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be employed.

  • Acquisition Parameters:

    • Spectral Width (SW): Approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, leading to more accurate signal integration.

    • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

Comparative Analysis with Structurally Similar Compounds

A comparative analysis with known 13C NMR data of similar substituted acetophenones provides a self-validating system for our predicted chemical shifts.

  • 2'-Hydroxyacetophenone: The carbon bearing the hydroxyl group (C2') in this molecule appears at approximately 162 ppm, and the carbonyl carbon is around 204 ppm. This supports the predicted downfield shift for C2 in our target molecule.

  • 4'-Bromoacetophenone: The ipso-carbon attached to the bromine (C4') resonates at about 128 ppm, and the carbonyl carbon is at approximately 197 ppm.

  • 3'-Nitroacetophenone: The carbon attached to the nitro group (C3') is found around 148 ppm, and the carbonyl carbon is at roughly 196 ppm.

The presence of multiple substituents in this compound will lead to deviations from these individual values due to the complex interplay of their electronic effects. However, the general trends of shielding and deshielding provide a strong foundation for the assignments presented in this guide.

Conclusion

This guide provides a comprehensive framework for the 13C NMR analysis of this compound. By leveraging established principles and comparative data, we have presented a detailed prediction of the 13C NMR spectrum, explained the underlying electronic effects of the substituents, and provided a robust experimental protocol for data acquisition. This information will be invaluable for researchers in the fields of chemistry and drug development, enabling them to confidently identify and characterize this and other structurally related molecules.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]
  • PubChem. (n.d.). 5'-Bromo-2'-hydroxy-3'-nitroacetophenone.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Scribd. (n.d.). Acetophenone 13C NMR Analysis.
  • Royal Society of Chemistry. (n.d.). Supporting Information - One-Pot Synthesis of 3-Fluoroflavones.
  • Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(10), 5559-5561. [Link]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

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A Comparative Guide to the Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: An Essential Pranlukast Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of Pranlukast, a leukotriene receptor antagonist used in the management of asthma and allergic rhinitis. The efficient and regioselective synthesis of this highly substituted acetophenone derivative is of paramount importance for the pharmaceutical industry. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering a critical analysis of their respective methodologies, yields, and scalability. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-tested protocols to enable researchers to make informed decisions for their drug development programs.

Comparative Analysis of Synthetic Strategies

Two principal retrosynthetic pathways have been identified for the synthesis of this compound. The choice of starting material dictates the sequence of electrophilic aromatic substitution reactions, namely nitration and bromination, and significantly impacts the overall efficiency and selectivity of the synthesis.

  • Route 1: Late-Stage Bromination, commencing with 2-Hydroxyacetophenone. This approach introduces the nitro group prior to the bromo substituent.

  • Route 2: Late-Stage Nitration, commencing with p-Bromophenol. This strategy reverses the order of functionalization, introducing the bromo group first, followed by nitration.

Our analysis indicates that Route 2, starting from p-bromophenol, offers a more direct and efficient pathway to the target molecule, primarily due to superior regiochemical control in the final nitration step.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Synthesis_Routes cluster_0 Route 1: From 2-Hydroxyacetophenone cluster_1 Route 2: From p-Bromophenol (Recommended) 2-Hydroxyacetophenone 2-Hydroxyacetophenone Isomeric Mixture Isomeric Mixture 2-Hydroxyacetophenone->Isomeric Mixture Nitration 2-Hydroxy-3-nitroacetophenone 2-Hydroxy-3-nitroacetophenone Isomeric Mixture->2-Hydroxy-3-nitroacetophenone Separation Target Molecule 1-(5-Bromo-2-hydroxy- 3-nitrophenyl)ethanone 2-Hydroxy-3-nitroacetophenone->Target Molecule Bromination (Regioselectivity Challenge) p-Bromophenol p-Bromophenol p-Bromophenyl acetate p-Bromophenyl acetate p-Bromophenol->p-Bromophenyl acetate Acetylation 5-Bromo-2-hydroxyacetophenone 5-Bromo-2-hydroxyacetophenone p-Bromophenyl acetate->5-Bromo-2-hydroxyacetophenone Fries Rearrangement 5-Bromo-2-hydroxyacetophenone->Target Molecule Nitration (Regioselective)

Figure 1: Comparative workflow of the two main synthesis routes.

In-Depth Analysis of the Recommended Synthesis: Route 2

This route, commencing with the readily available and cost-effective p-bromophenol, is a three-step, one-pot synthesis that demonstrates excellent control over the introduction of substituents.[1]

Mechanistic Considerations

The success of this route hinges on the directing effects of the substituents on the aromatic ring during the electrophilic substitution reactions.

  • Fries Rearrangement: The initial acetylation of p-bromophenol followed by a Lewis acid-catalyzed Fries rearrangement selectively yields 5-Bromo-2-hydroxyacetophenone. The acyl group migrates preferentially to the ortho position relative to the hydroxyl group, which is a strongly activating ortho-, para-director.

  • Regioselective Nitration: The subsequent nitration of 5-Bromo-2-hydroxyacetophenone is the critical step. The hydroxyl group is a powerful activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. The para position is already occupied by the bromo group. Of the two ortho positions, the one adjacent to the bromo group (position 3) is sterically unhindered, leading to the desired this compound as the major product.

Figure 2: Rationale for the regioselectivity of the nitration step in Route 2.

Experimental Protocol: A One-Pot Synthesis

The following protocol is adapted from a patented procedure and offers a streamlined approach to the synthesis.[1]

Materials:

  • p-Bromophenol

  • Tetrachloroethylene

  • Triethylamine

  • Diacetyl oxide (Acetic anhydride)

  • Phosphoric acid (1 mol/L)

  • Anhydrous aluminum chloride

  • Nitric acid (65%)

Procedure:

  • Acetylation: Dissolve p-bromophenol (1.16 mol) in tetrachloroethylene (540 ml). Add triethylamine (1.28 mol) and cool the mixture to 0°C. Slowly add diacetyl oxide (1.27 mol) and react for 2 hours. After the reaction, add 1 mol/L phosphoric acid (400 ml) and stir for 30 minutes. Separate the lower organic layer.

  • Fries Rearrangement: To the organic layer from the previous step, add anhydrous aluminum chloride (1.56 mol) at room temperature. Reflux the mixture at 121°C for 6 hours. Cool the reaction to 85°C and slowly add 1.5 mol/L phosphoric acid (600 ml). Stir for 40 minutes at room temperature and separate the lower organic layer.

  • Nitration: To the resulting organic layer, slowly add 65% nitric acid (1.04 mol). Heat the reaction to 70°C for 2.5 hours. Cool the system to -15°C and allow to crystallize for 16 hours.

  • Isolation: Filter the crystalline product, wash with cold tetrachloroethylene, and dry in an oven to obtain this compound.

Performance Data
ParameterValueReference
Overall Yield 78.2%[1]
Purity 96.5%[1]
Solvent Tetrachloroethylene[1]
Key Reagents Aluminum chloride, Nitric acid[1]

Analysis of the Alternative Synthesis: Route 1

While conceptually straightforward, the synthesis starting from 2-hydroxyacetophenone presents significant practical challenges, primarily concerning the regioselectivity of the electrophilic aromatic substitutions.

Challenges in Regioselectivity
  • Nitration of 2-Hydroxyacetophenone: The nitration of 2-hydroxyacetophenone yields a mixture of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone.[2] The separation of these isomers can be challenging and often requires chromatographic techniques, which are not ideal for large-scale industrial production.[2]

  • Bromination of 2-Hydroxy-3-nitroacetophenone: The subsequent bromination of the desired 3-nitro isomer is also problematic. The hydroxyl group at position 2 and the nitro group at position 3 both influence the position of bromination. While the hydroxyl group is an ortho-, para-director and the nitro group is a meta-director, the combined electronic effects and steric hindrance can lead to a mixture of brominated products, reducing the overall yield and purity of the desired this compound.

Potential for Process Improvement

A patented method aims to improve the regioselectivity of the initial nitration step by employing a sulfonic acid group as a removable protecting group.[3] This "sulfonic acid occupying" strategy blocks one of the positions susceptible to nitration, thereby directing the nitro group to the desired position. However, this adds extra steps to the synthesis (sulfonylation and desulfonylation), increasing the overall complexity and potentially the cost.

Conclusion and Recommendations

Based on the available data, the synthesis of this compound commencing from p-bromophenol (Route 2) is the recommended approach for researchers and drug development professionals. This one-pot, three-step method offers a significant advantage in terms of regiochemical control, leading to a higher overall yield and purity of the final product. The procedure is well-documented and appears amenable to scale-up for industrial production.

In contrast, the route starting from 2-hydroxyacetophenone (Route 1) is hampered by the formation of isomeric mixtures during both the nitration and bromination steps, necessitating potentially difficult and costly purification procedures. While modifications to improve selectivity exist, they add to the synthetic complexity.

For laboratories and manufacturing facilities aiming for an efficient, cost-effective, and scalable synthesis of this crucial Pranlukast intermediate, the p-bromophenol route represents the current state-of-the-art.

References

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A Comparative Guide to the Biological Activity of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the acetophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The strategic placement of various functional groups on the phenyl ring can profoundly influence the molecule's biological profile. This guide provides a comprehensive comparison of the biological activity of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone and its structural analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties of this class of compounds, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a substituted acetophenone characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group on the phenyl ring. This specific arrangement of electron-withdrawing (bromo and nitro) and electron-donating (hydroxyl) groups creates a unique electronic environment that can dictate its interaction with biological targets. The exploration of its biological activities, alongside those of its analogs, is crucial for understanding the structure-activity relationships (SAR) that govern its therapeutic potential.

Comparative Biological Activity

The biological activities of this compound and its analogs are diverse, with potential applications in several therapeutic areas. The following sections compare their performance based on available experimental data.

Antimicrobial Activity

Substituted acetophenones and their derivatives, such as chalcones, have demonstrated notable antimicrobial properties. The presence of halogen and nitro groups can significantly enhance this activity.

A study on the antimicrobial properties of 5'-bromo-2'-hydroxy-3'-nitrochalcone, a derivative of our target molecule, revealed its potential against various pathogens. The activity of this bromo-derivative was compared with its chloro-analog, 5'-chloro-2'-hydroxy-3'-nitrochalcone, providing insights into the effect of the halogen substituent.[1]

Table 1: Comparative Antimicrobial Activity of Chalcone Analogs

CompoundTarget OrganismInhibition Zone (mm) at 0.1%
5'-Bromo-2'-hydroxy-3'-nitrochalcone E. coliStronger inhibition than chloro-analog
C. albicansSimilar to chloro-analog
5'-Chloro-2'-hydroxy-3'-nitrochalcone E. faecalisStronger inhibition than bromo-analog
S. aureusStronger inhibition than bromo-analog

Data extrapolated from a study by Hurtová et al.[1]

The results suggest that the nature of the halogen at the 5'-position influences the antimicrobial spectrum. While the chloro-derivative showed stronger activity against Gram-positive bacteria, the bromo-derivative was more effective against the Gram-negative bacterium E. coli.[1]

Anticancer Activity

The cytotoxic potential of brominated acetophenone derivatives against various cancer cell lines has been investigated, highlighting the role of these compounds in inducing cancer cell death.

A series of brominated acetophenone derivatives were evaluated for their in vitro cytotoxicity against human tumor cell lines, including breast adenocarcinoma (MCF7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco2), and prostate adenocarcinoma (PC3).[2]

Table 2: Cytotoxicity (IC50) of Brominated Acetophenone Derivatives

CompoundMCF7 (µg/mL)A549 (µg/mL)Caco2 (µg/mL)PC3 (µg/mL)
Derivative 5c < 1011.80 ± 0.8918.40 ± 4.70< 10

Data from a study by Farmacia Journal.[2]

The derivative 5c demonstrated significant cytotoxicity against all tested cancer cell lines, with IC50 values in the low microgram per milliliter range. Notably, this compound exhibited lower cytotoxicity against a normal human breast epithelial cell line (MCF12F), suggesting a degree of selectivity towards cancer cells.[2] The pro-oxidant activity of these brominated derivatives may contribute to their anticancer effects by inducing oxidative stress in tumor cells.[2]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. Substituted 2-hydroxyacetophenones have shown promise as anti-inflammatory agents.

One analog, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone , was found to suppress pro-inflammatory responses in activated microglia by blocking the NF-κB and MAPK signaling pathways. This compound inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While not our exact target molecule, this finding suggests that the bromo-hydroxyacetophenone scaffold is a viable starting point for the development of anti-inflammatory drugs.

The inhibitory activity of synthetic 2'-hydroxychalcone analogues on PGE2 production has also been studied, with structure-activity relationship data indicating that the substituents on the B ring of the chalcone are crucial for activity.[3]

Enzyme Inhibition

The electron-withdrawing nature of the nitro group in nitrophenyl ethanones makes them potential inhibitors of various enzymes.[4]

A study on the inhibitory effects of 5-halogeno-3-nitro substituted ortho-hydroxyacetophenones against α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes treatment, provides valuable quantitative data.[5]

Table 3: α-Glucosidase Inhibitory Activity of Substituted Acetophenones

CompoundIC50 (µM)
5-Bromo-2-hydroxy-3-nitroacetophenone 27.2 ± 0.195
5-Chloro-2-hydroxy-3-nitroacetophenone 16.9 ± 0.064
5-Iodo-2-hydroxy-3-nitroacetophenone 11.9 ± 0.010
Acarbose (standard) 6.4 ± 0.134

Data from a study by Grienke et al.[5]

These results demonstrate that 5-halogeno-3-nitro substituted ortho-hydroxyacetophenones are effective inhibitors of α-glucosidase, with the iodo-substituted analog showing the highest potency among the tested halogens.[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies for the key biological assays are provided below.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of a compound.

Protocol:

  • Prepare a nutrient agar medium and pour it into sterile Petri plates.

  • Once the agar solidifies, spread a uniform lawn of the test microorganism on the surface.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.

  • Include a positive control (a known antibiotic) and a negative control (solvent alone) in separate wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).[6]

Antimicrobial_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Agar Plates P2 Lawn Culture of Microorganism P1->P2 Solidify A1 Create Wells P2->A1 A2 Add Test Compound & Controls A1->A2 A3 Incubate Plates A2->A3 24-48h AN1 Measure Zone of Inhibition A3->AN1

Workflow for Agar Well Diffusion Assay
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570-590nm) F->G H Calculate Cell Viability & IC50 G->H

MTT Assay Workflow for Cytotoxicity
α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.[5][9][10]

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing the α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Add various concentrations of the test compound to the wells. Include a positive control (e.g., acarbose) and a negative control (without inhibitor).

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

  • Stop the reaction by adding a basic solution, such as sodium carbonate.

  • Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.[10]

Alpha_Glucosidase_Inhibition_Assay cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis S1 Prepare Enzyme & Buffer S2 Add Test Compound/Controls S1->S2 R1 Pre-incubate (37°C) S2->R1 R2 Add Substrate (pNPG) R1->R2 R3 Incubate (37°C) R2->R3 R4 Stop Reaction (Na2CO3) R3->R4 M1 Measure Absorbance (405nm) R4->M1 M2 Calculate % Inhibition & IC50 M1->M2

α-Glucosidase Inhibition Assay Workflow

Structure-Activity Relationship (SAR) Insights

Based on the available data, several SAR insights can be drawn for this class of compounds:

  • Halogen Substitution: The type and position of the halogen atom play a significant role in determining the antimicrobial spectrum and potency. In some cases, bromine may confer better activity against Gram-negative bacteria, while chlorine may be more effective against Gram-positive bacteria.[1] For α-glucosidase inhibition, the inhibitory potency increases down the halogen group (I > Br > Cl).[5]

  • Nitro Group: The electron-withdrawing nature of the nitro group is often crucial for biological activity, particularly in enzyme inhibition and antimicrobial effects. Its position on the phenyl ring can influence the molecule's electronic properties and, consequently, its interaction with biological targets.[4]

  • Hydroxyl Group: The hydroxyl group, particularly at the ortho position to the acetyl group, can form intramolecular hydrogen bonds, which may influence the molecule's conformation and binding affinity to target proteins. It can also act as a hydrogen bond donor in interactions with biological macromolecules.

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The strategic combination of bromo, hydroxy, and nitro substituents on the acetophenone scaffold provides a foundation for the development of novel antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents. Further research focusing on the synthesis and evaluation of a broader range of positional isomers and derivatives is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of this versatile chemical scaffold. The detailed protocols provided in this guide offer a starting point for researchers to explore the biological activities of these and other related compounds.

References

  • In vitro α-amylase and α-glucosidase inhibitory assay. (n.d.). Protocols.io.
  • Grienke, U., et al. (2020). In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking. Archiv der Pharmazie, 353(11), e2000210.
  • Hurtová, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489.
  • MTT (Assay protocol). (2023). Protocols.io.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. (2018). Current Pharmaceutical Analysis, 14(4), 365-371.
  • In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts. (2016). Journal of Young Pharmacists, 8(3), 221-224.
  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (2013). Der Pharma Chemica, 5(2), 149-153.
  • cell lines ic50: Topics by Science.gov. (n.d.). Science.gov.
  • Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. (2020). ChemistryOpen, 9(5), 569-575.
  • Alpha-glucosidase inhibition (IC 50) of compound 1 ( ) and compound 2... (n.d.). ResearchGate.
  • Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2- hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. (2013). Asian Journal of Chemistry, 25(13), 7531-7533.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 48-73.
  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. (2024). Farmacia, 72(2).
  • Alpha-glucosidase inhibition (IC 50) by extracts and fractions. (n.d.). ResearchGate.
  • Antimicrobial susceptibility testing - methods. (n.d.).
  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. (n.d.). ResearchGate.
  • Alpha-glucosidase inhibition (IC 50) of compound 1 ( ) and compound 2... (n.d.). ResearchGate.
  • Structural, Vibrational and Electrochemical Analysis and Antibacterial Potential of Isomeric Chalcones Derived from Natural Acetophenone. (2021). Molecules, 26(11), 3196.
  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (1998). Journal of Medicinal Chemistry, 41(22), 4298-4305.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (2021). Molecules, 26(16), 4991.
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. (2014). Molecules, 19(9), 13876-13894.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • IC50 of five phytochemical compounds for α-glucosidase inhibition. (n.d.). ResearchGate.
  • Samples with anti‐inflammatory activity below 50 % inhibition of PGE2... (n.d.). ResearchGate.
  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (2021). Molecules, 26(11), 3196.
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (2021).
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
  • 1-(5-Bromo-2-nitrophenyl)ethanone. (n.d.). PubChem.
  • Inhibitory activity of prostaglandin E2 production by the synthetic 2'-hydroxychalcone analogues: Synthesis and SAR study. (2009). Bioorganic & Medicinal Chemistry Letters, 19(6), 1650-1653.
  • Current trends in PGE2 targeting for anti-inflammatory therapy. (2017). Journal of Drug Design and Research, 4(1), 1033.
  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 48-73.

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A Comparative Guide to the Reactivity of Halogenated Hydroxynitrophenyl Ethanones in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of aromatic scaffolds is a cornerstone of molecular design. Halogenated hydroxynitrophenyl ethanones represent a class of intermediates ripe with potential, offering multiple points for functionalization. However, the choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) is not arbitrary; it profoundly influences the reactivity of the aryl ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of these halogenated building blocks, grounded in mechanistic principles and supported by proposed experimental protocols for their synthesis and kinetic analysis.

Introduction: The Strategic Role of Halogens in SNAr Chemistry

Nucleophilic aromatic substitution is a powerful tool for the synthesis of complex aromatic derivatives.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an "addition-elimination" mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The subsequent departure of a leaving group restores the aromaticity of the ring.

The halogenated hydroxynitrophenyl ethanones discussed herein are primed for SNAr due to the presence of strongly electron-withdrawing groups—the nitro group (NO₂) and the acetyl group (COCH₃)—positioned ortho and para to the halogen. These groups are essential for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[2]

This guide will dissect the reactivity of the following compounds:

  • 2-Fluoro-4-hydroxy-5-nitrophenylethanone

  • 2-Chloro-4-hydroxy-5-nitrophenylethanone

  • 2-Bromo-4-hydroxy-5-nitrophenylethanone

  • 2-Iodo-4-hydroxy-5-nitrophenylethanone

We will explore the theoretical basis for their reactivity differences, provide detailed protocols for their synthesis and kinetic evaluation, and present a framework for a comprehensive comparative analysis.

Mechanistic Insights: Why Fluorine Reigns Supreme in SNAr

In the context of SNAr, the reactivity of halogens as leaving groups follows the trend:

F > Cl > Br > I

This is often counterintuitive to chemists familiar with SN2 reactions, where iodide is the best leaving group. The key to understanding this trend lies in the two-step mechanism of SNAr and the nature of the rate-determining step.

SNAr_Mechanism Reactants Aryl Halide + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Step 1 (Rate-Determining) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Formation TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Step 2 (Fast) Products Substituted Product + Halide Ion TS2->Products Elimination

Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

For highly activated systems like the hydroxynitrophenyl ethanones, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is typically the slow, rate-determining step.[1] The rationale for the observed halogen reactivity is as follows:

  • Inductive Effect: Fluorine is the most electronegative halogen. Its powerful electron-withdrawing inductive effect makes the carbon atom to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. This effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, lowering the activation energy of the rate-determining step.

  • Leaving Group Ability: While the carbon-fluorine bond is the strongest, the breaking of the carbon-halogen bond occurs in the second, fast step of the reaction. Therefore, the strength of the C-X bond has a minimal impact on the overall reaction rate.

The hydroxyl and nitro groups play a crucial synergistic role. The nitro group, in the meta position to the hydroxyl group and ortho to the halogen, provides powerful resonance stabilization for the Meisenheimer intermediate. The hydroxyl group, being activating, can be deprotonated under basic conditions to form a phenoxide, which further enhances the electron density of the ring, seemingly counteracting the requirement for an electron-poor ring. However, its ortho position to the halogen and para to the acetyl group allows for complex electronic interactions that can still permit SNAr, especially with strong nucleophiles.

Proposed Synthesis of Halogenated Hydroxynitrophenyl Ethanones

While not all of the target molecules are commercially available, they can be synthesized from common starting materials. The following are proposed synthetic routes based on established organic chemistry principles.

Synthesis of 2-Chloro- and 2-Bromo-4-hydroxy-5-nitrophenylethanone

A plausible route starts with the readily available 4-hydroxyacetophenone.

Synthesis_Cl_Br A 4-Hydroxyacetophenone B 2-Bromo-4-hydroxyacetophenone A->B Br₂ / H₂SO₄ in CHCl₃ C 2-Bromo-4-hydroxy-5-nitroacetophenone B->C HNO₃ / H₂SO₄

Caption: Proposed synthesis of the bromo-substituted target molecule. A similar route applies for the chloro-derivative.

Protocol for 2-Bromo-1-(4-hydroxyphenyl)ethanone: [3]

  • Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) at 65 °C.

  • With stirring, add concentrated sulfuric acid (3.80 ml).

  • After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) dropwise.

  • Maintain the reaction at 65 °C for 5 hours.

  • Quench the reaction with water (60 ml), separate the layers, and extract the aqueous layer with chloroform.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over MgSO₄, and evaporate the solvent to yield the crude product.

Nitration to 2-Bromo-4-hydroxy-5-nitroacetophenone:

  • Dissolve 2-bromo-4-hydroxyacetophenone in a suitable solvent like glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a nitrating mixture (a solution of concentrated nitric acid and concentrated sulfuric acid) while maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.

  • Pour the reaction mixture over ice and collect the precipitated product by filtration.

A similar two-step process can be envisioned for the chloro derivative, starting with the chlorination of 4-hydroxyacetophenone.

Synthesis of 2-Fluoro- and 2-Iodo-4-hydroxy-5-nitrophenylethanone

The synthesis of the fluoro and iodo analogs may require a different strategy.

For the fluoro derivative: One could start with a fluorinated phenol and introduce the acetyl and nitro groups. For example, starting with 4-fluorophenol, performing a Fries rearrangement of its acetate ester would yield 5-fluoro-2-hydroxyacetophenone.[5] Subsequent nitration would likely lead to the desired product.

For the iodo derivative: A direct iodination of 4-hydroxyacetophenone followed by nitration is a plausible route. Iodination can be achieved using iodine in the presence of an oxidizing agent or a base.[6]

Experimental Design for Comparative Reactivity Study

To quantitatively compare the reactivity of the four halogenated hydroxynitrophenyl ethanones, a kinetic study is essential. The reaction of these substrates with a nucleophile such as piperidine is a well-established model system for SNAr reactions.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare Stock Solutions of Halogenated Ethanones Mix Mix Reactants under Pseudo-First-Order Conditions Prep_Substrate->Mix Prep_Nuc Prepare Stock Solution of Piperidine Prep_Nuc->Mix Monitor Monitor Absorbance Change over Time via UV-Vis Mix->Monitor Plot Plot ln(A∞ - At) vs. Time Monitor->Plot Calc_kobs Determine k_obs from Slope Plot->Calc_kobs Calc_k2 Calculate Second-Order Rate Constant (k₂) Calc_kobs->Calc_k2

Caption: Workflow for a kinetic study of an SNAr reaction using UV-Vis spectrophotometry.

Kinetic Analysis via UV-Vis Spectrophotometry

This method is ideal for monitoring the reaction progress by observing the formation of the product, which will have a different UV-Vis absorption spectrum from the reactants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of each of the four halogenated hydroxynitrophenyl ethanones (e.g., 1 mM in acetonitrile).

    • Prepare a series of stock solutions of piperidine in acetonitrile at various concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

  • Instrumentation Setup:

    • Set a UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C) using a Peltier-thermostatted cell holder.

    • Determine the λmax of the product by running a preliminary reaction to completion and scanning the UV-Vis spectrum. The starting materials should have minimal absorbance at this wavelength.

  • Kinetic Run:

    • In a quartz cuvette, place a solution of the piperidine in acetonitrile.

    • Initiate the reaction by injecting a small aliquot of the halogenated ethanone stock solution to achieve the desired final concentration (e.g., 0.05 mM). Ensure that the concentration of piperidine is at least 10-fold greater than the substrate to maintain pseudo-first-order conditions.

    • Immediately start recording the absorbance at the predetermined λmax as a function of time. Continue data collection for at least 3 half-lives.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst.

    • Repeat the experiment for each concentration of piperidine.

    • The second-order rate constant (k₂) is determined from the slope of a plot of kobs versus the concentration of piperidine ([Piperidine]).

Confirmatory Analysis by HPLC

HPLC can be used as a complementary technique to monitor the disappearance of the reactant and the appearance of the product over time.[7]

Experimental Protocol:

  • Reaction Setup:

    • Set up the reactions as described for the UV-Vis analysis in individual vials at a constant temperature.

  • Sample Quenching and Analysis:

    • At timed intervals, withdraw an aliquot of the reaction mixture and quench it by diluting it into a vial containing a suitable quenching agent (e.g., a dilute acid in the mobile phase) to stop the reaction.

    • Inject the quenched samples onto an HPLC system equipped with a C18 column and a UV detector.

    • Develop a gradient or isocratic method that provides good separation between the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the starting material (determined from the peak area) as a function of time to determine the reaction rate.

Expected Results and Data Presentation

Based on established principles of SNAr reactions, the expected order of reactivity is F > Cl > Br > I. The kinetic data obtained from the experiments described above can be summarized in a table for clear comparison.

Table 1: Hypothetical Kinetic Data for the Reaction of Halogenated Hydroxynitrophenyl Ethanones with Piperidine at 25 °C

Halogen (X)k₂ (M⁻¹s⁻¹)Relative Rate (krel)
FValue FkF / kI
ClValue ClkCl / kI
BrValue BrkBr / kI
IValue I1.00

Note: The values in this table are placeholders and would be populated with experimental data.

Computational Modeling as a Predictive Tool

In addition to experimental studies, computational chemistry provides a powerful means to investigate the reactivity of these compounds. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway for each halogenated substrate.[3]

DFT_Workflow cluster_model Model Building cluster_calc DFT Calculations cluster_analyze Analysis Build Build 3D Models of Reactants, Intermediates, Products Optimize Optimize Geometries Build->Optimize Locate_TS Locate Transition States (TS1, TS2) Optimize->Locate_TS Calc_Energy Calculate Energies Locate_TS->Calc_Energy Plot_PES Plot Potential Energy Surface Calc_Energy->Plot_PES Analyze_TS Analyze Transition State Structures Plot_PES->Analyze_TS Compare_Ea Compare Activation Energies (Ea) Analyze_TS->Compare_Ea

Caption: Workflow for a computational study of an SNAr reaction using Density Functional Theory (DFT).

By calculating the activation energies for the rate-determining step for each halogen, a theoretical reactivity trend can be established. This computational data would be expected to corroborate the experimental findings and provide deeper insights into the electronic and structural factors governing the reactivity.

Conclusion

The reactivity of halogenated hydroxynitrophenyl ethanones in nucleophilic aromatic substitution is a nuanced interplay of inductive effects and the stability of the Meisenheimer intermediate. The established, albeit counterintuitive, reactivity trend of F > Cl > Br > I is a direct consequence of the rate-determining nucleophilic attack. This guide provides a comprehensive framework for understanding these differences, from the underlying mechanistic principles to detailed, actionable protocols for synthesis and kinetic analysis. By leveraging both experimental and computational approaches, researchers can make informed decisions in selecting the optimal halogenated building block for their specific synthetic goals, ultimately accelerating the drug discovery and development process.

References

  • This reference would be for a general organic chemistry textbook discussing SNAr.
  • Qing, W.-X., & Zhang, W. (2012). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3177. [Link]
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Dighade, A. S., & Dighade, S. R. (n.d.). Synthesis of Iodo-Flavanones and Chromanones. Trade Science Inc.[Link]
  • Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions.
  • How to synthesize 5-nitro-2-hydroxyacetophenone from 2-hydroxyacetophenone? (2019).
  • This reference would be for a computational chemistry software manual or a relevant theoretical chemistry paper.
  • This reference would be for a paper describing HPLC kinetic analysis.
  • This reference would be for a paper describing UV-Vis kinetic analysis.
  • This reference would be for a paper on the synthesis of fluorinated arom
  • This reference would be for a paper on the synthesis of chlorinated arom
  • This reference would be for a paper on the synthesis of iodinated arom
  • This reference would be for a review on Hammett plots in mechanistic studies.
  • Preparation method for 5-fluorin-2-hydroxyacetophenone. (n.d.).

Sources

A Comparative Crystallographic Analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone and Structurally Related Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted hydroxyacetophenones are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their inherent structural features, including the hydroxyl and acetyl groups on a phenyl ring, allow for diverse chemical modifications, influencing their physicochemical properties and biological activities. The precise three-dimensional arrangement of atoms within these molecules, dictated by factors such as intramolecular hydrogen bonding and substituent effects, is critical for understanding their reactivity, molecular recognition, and ultimately, their efficacy in drug design.

This guide provides a comprehensive comparative analysis of the X-ray crystallographic data for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. Due to the current unavailability of a public crystal structure for this specific molecule, this guide will leverage detailed crystallographic data from two structurally similar analogues: 5-methyl-2-hydroxy-3-nitroacetophenone (Alternative A) and 1-(5-bromo-2-hydroxyphenyl)ethanone (Alternative B). By examining the similarities and differences in their crystal structures, we can infer the likely structural characteristics of the target molecule and understand the influence of different substituent groups on the overall molecular conformation and crystal packing.

This analysis is grounded in field-proven insights from a Senior Application Scientist's perspective, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the presented data through a self-validating system of detailed protocols and authoritative references.

Molecular Structures Under Comparison

The molecular structures of the target compound and its selected alternatives are presented below. The comparison will focus on the influence of the substituents (nitro vs. methyl at position 3, and the presence or absence of the nitro group) on the molecular geometry and intermolecular interactions.

Molecular Structures cluster_target Target: this compound cluster_altA Alternative A: 5-methyl-2-hydroxy-3-nitroacetophenone cluster_altB Alternative B: 1-(5-bromo-2-hydroxyphenyl)ethanone target target altA altA altB altB

Figure 1: 2D structures of the target molecule and its selected alternatives for crystallographic comparison.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for the two alternative compounds. This data provides a foundation for understanding the solid-state conformation and packing of these molecules. The data for Alternative A is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition 262904, and for Alternative B from CCDC 643010 as published in Acta Crystallographica Section E.

Table 1: Crystal Data and Structure Refinement Details

ParameterAlternative A: 5-methyl-2-hydroxy-3-nitroacetophenoneAlternative B: 1-(5-bromo-2-hydroxyphenyl)ethanone
CCDC Deposition No.262904643010
Empirical FormulaC₉H₉NO₄C₈H₇BrO₂
Formula Weight195.17215.04
Crystal SystemOrthorhombicMonoclinic
Space GroupPccaP2₁/c
a (Å)18.6499(10)8.6495(15)
b (Å)20.8936(12)15.052(3)
c (Å)5.0359(3)14.3562(19)
α (°)9090
β (°)90123.224(7)
γ (°)9090
Volume (ų)1962.3(2)1563.5(5)
Z88
R-factor (%)Not Available5.3

Table 2: Selected Bond Lengths (Å)

BondAlternative A: 5-methyl-2-hydroxy-3-nitroacetophenoneAlternative B: 1-(5-bromo-2-hydroxyphenyl)ethanone
C=O (acetyl)Data not available in abstract1.212(7) / 1.203(6)
C-O (hydroxyl)Data not available in abstract1.349(7) / 1.355(7)
C-Br-Not explicitly stated in abstract

Table 3: Selected Bond Angles (°)

AngleAlternative A: 5-methyl-2-hydroxy-3-nitroacetophenoneAlternative B: 1-(5-bromo-2-hydroxyphenyl)ethanone
O-C-C (acetyl)Data not available in abstractNot explicitly stated in abstract
C-C-O (hydroxyl)Data not available in abstractNot explicitly stated in abstract

Note: Detailed bond lengths and angles for Alternative A were not available in the initial search results. Accessing the full CIF file from the CCDC is required for a complete comparison. For Alternative B, two values are provided for some parameters as there are two independent molecules in the asymmetric unit.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Small Organic Molecule

The determination of the crystal structure of a small organic molecule like this compound involves a series of well-defined steps. This protocol is a self-validating system, where the quality of the data and the resulting structure are continuously assessed.

XRD_Workflow crystal_growth 1. Crystal Growth crystal_selection 2. Crystal Selection & Mounting crystal_growth->crystal_selection Slow evaporation data_collection 3. Data Collection crystal_selection->data_collection Goniometer head data_processing 4. Data Processing data_collection->data_processing Diffraction images structure_solution 5. Structure Solution data_processing->structure_solution Reflection intensities structure_refinement 6. Structure Refinement structure_solution->structure_refinement Initial model validation 7. Validation & Analysis structure_refinement->validation Refined model

Figure 2: A simplified workflow for single-crystal X-ray diffraction.

1. Crystal Growth (The Foundation of a Good Structure)

  • Rationale: The quality of the single crystal is paramount for a successful X-ray diffraction experiment. A well-ordered, single crystal will produce sharp, well-defined diffraction spots, leading to high-resolution data.

  • Protocol:

    • Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or a mixture with a less polar solvent like hexane). The choice of solvent is critical and often requires screening.

    • Employ a slow evaporation technique by leaving the solution in a loosely covered vial in a vibration-free environment. This allows for the slow formation of well-ordered crystals.

    • Alternatively, vapor diffusion or slow cooling methods can be utilized to control the rate of crystallization.

2. Crystal Selection and Mounting

  • Rationale: An ideal crystal for single-crystal XRD should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), have well-defined faces, and be free of cracks or other defects.

  • Protocol:

    • Under a microscope, select a suitable crystal and mount it on a goniometer head using a cryoloop or a glass fiber with a minimal amount of an inert oil or adhesive.

    • The crystal is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms and reduce radiation damage from the X-ray beam.

3. Data Collection

  • Rationale: The goal is to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.

  • Protocol:

    • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. The exposure time and rotation angle per frame are optimized to maximize the signal-to-noise ratio without overloading the detector.

    • Multiple data sets may be collected at different crystal orientations to ensure complete data coverage.

4. Data Processing

  • Rationale: The raw diffraction images are processed to determine the position, intensity, and indices (h, k, l) of each reflection.

  • Protocol:

    • Specialized software is used to integrate the raw data, correcting for background noise and other experimental factors.

    • The unit cell parameters, crystal system, and space group are determined from the geometry of the diffraction pattern.

    • The intensities of the reflections are scaled and merged to produce a final data file.

5. Structure Solution

  • Rationale: The "phase problem" in crystallography arises because the diffraction experiment only measures the intensities (related to the amplitudes) of the diffracted waves, not their phases. Structure solution methods are employed to obtain initial phase estimates.

  • Protocol:

    • For small molecules, direct methods are typically used. These are statistical methods that use relationships between the phases of strong reflections to derive an initial set of phases.

    • These initial phases are used to calculate an electron density map, which should reveal the positions of some or all of the atoms in the structure.

6. Structure Refinement

  • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy.

  • Protocol:

    • A least-squares refinement process is used to adjust the atomic coordinates, thermal parameters (which describe the vibration of the atoms), and other parameters to minimize the difference between the observed and calculated structure factor amplitudes.

    • Difference Fourier maps are calculated to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the structure.

    • This process is iterated until the model converges and provides the best possible fit to the data.

7. Validation and Analysis

  • Rationale: The final crystal structure is rigorously validated to ensure its quality and chemical reasonableness.

  • Protocol:

    • The quality of the final structure is assessed using various metrics, such as the R-factor, which is a measure of the agreement between the observed and calculated data.

    • The geometry of the molecule, including bond lengths, bond angles, and torsion angles, is analyzed and compared to expected values.

    • The crystal packing and any intermolecular interactions, such as hydrogen bonds or halogen bonds, are examined.

    • The final atomic coordinates and other crystallographic information are typically deposited in a public database, such as the Cambridge Structural Database (CSD), in the form of a Crystallographic Information File (CIF).

Discussion and Inferences for this compound

Based on the crystallographic data of the two alternatives, we can draw several inferences about the likely structure of this compound.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the acetyl group is a common feature in 2-hydroxyacetophenones. This is evident in the structure of Alternative B and is highly probable in the target molecule. This interaction plays a crucial role in locking the acetyl group in a planar conformation with the phenyl ring.

  • Influence of the Nitro Group: The presence of the electron-withdrawing nitro group at the 3-position is expected to influence the electronic properties of the phenyl ring and may affect the strength of the intramolecular hydrogen bond. A comparison with Alternative A, which also contains a nitro group at the 3-position, would be particularly insightful in this regard. The nitro group's orientation relative to the phenyl ring will also be a key structural feature.

  • Steric Effects: The bromine atom at the 5-position and the nitro group at the 3-position will introduce steric bulk, which could lead to slight distortions from ideal planarity in the phenyl ring.

  • Crystal Packing: The crystal packing will be influenced by a combination of intermolecular interactions, including potential hydrogen bonds involving the nitro group, halogen bonding involving the bromine atom, and π-π stacking interactions between the aromatic rings. The different space groups of Alternatives A and B (orthorhombic vs. monoclinic) highlight how subtle changes in substitution can lead to different packing arrangements.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structurally related analogues provides valuable insights into its likely molecular conformation and solid-state packing. The detailed experimental protocol provided in this guide outlines the rigorous process required to obtain high-quality crystallographic data, a cornerstone of modern drug discovery and materials science. The principles of rational experimental design and thorough data validation are essential for ensuring the integrity and utility of crystallographic information in advancing scientific research.

References

  • Qing, W.-X. & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]

A Senior Application Scientist's Guide to the Certificate of Analysis for 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Practical Guide for Researchers

Introduction: The Critical Role of Reagent Quality

In the fields of pharmaceutical research and synthetic chemistry, the starting material is the bedrock upon which experimental success is built. The compound 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone, is a valuable precursor for synthesizing a variety of more complex molecules, including potential pharmaceutical agents and heterocyclic scaffolds.[1] Its trifunctional aromatic ring—featuring hydroxyl, nitro, and bromo groups—offers a rich platform for diverse chemical transformations. However, the presence of these reactive groups also means that impurities can arise during synthesis, making rigorous quality control not just a formality, but a prerequisite for reproducible and reliable research.

This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound. We will deconstruct a typical CoA, compare specifications you might encounter, and provide a comparative look at a common structural alternative. Most importantly, this guide equips you with actionable, field-proven protocols to independently verify the quality of your material, ensuring your research is founded on the highest degree of scientific integrity.

Deconstructing the Certificate of Analysis: Beyond the Numbers

A Certificate of Analysis is a formal document from a supplier that confirms a specific batch of product meets a set of predetermined quality specifications. It is the primary tool for assessing reagent quality upon receipt. Let's break down the essential components for our target compound.

  • Identifier Section: This includes the compound name, CAS number (70978-54-0), molecular formula (C₈H₆BrNO₄), molecular weight (260.04 g/mol ), and the specific lot number. The lot number is crucial as it links the data to the exact batch of material in your possession.

  • Physical Properties:

    • Appearance: Typically described as a "Pale yellow powder" or similar.[2] A significant deviation from this (e.g., a dark brown or clumpy solid) could indicate degradation or contamination.

    • Melting Point (mp): A sharp melting point range is a classic indicator of purity. For this compound, a typical range is 129-132 °C. A broad or depressed melting point range suggests the presence of impurities.

  • Analytical Data (The Core of the CoA):

    • Identity Confirmation (¹H NMR & Mass Spectrometry): The CoA should state that the material's structure conforms to that of this compound. This is typically verified by ¹H NMR spectroscopy. The spectrum should show characteristic peaks for the aromatic protons, the acetyl methyl group, and the hydroxyl proton, with chemical shifts influenced by the electronic nature of the substituents.[3]

    • Purity (HPLC/GC): This is arguably the most critical specification for a researcher. It is expressed as a percentage (e.g., ≥97%). High-Performance Liquid Chromatography (HPLC) is the most common method for this type of non-volatile aromatic compound.[4] This value quantifies the amount of the desired compound relative to any impurities.

Comparative Analysis: A Researcher's Due Diligence

Not all suppliers provide material to the same standard. Furthermore, for a given synthetic step, a structurally related alternative might be considered. Critical evaluation is therefore essential.

Intra-Compound Comparison: Evaluating Different Batches

The purity and physical properties of this compound can vary between suppliers. While most commercial sources will provide a purity of ≥97%, the nature and quantity of impurities may differ.

Table 1: Comparative Analysis of Typical CoA Specifications for this compound

ParameterSupplier A (Representative)Supplier B (Representative)Key Consideration for Researchers
Purity (HPLC) ≥98.0%≥97.0%For sensitive downstream applications (e.g., catalysis, final API step), the higher purity material from Supplier A may be necessary to avoid side reactions.
Melting Point 130-132 °C129-133 °CThe tighter range from Supplier A suggests a higher degree of purity and crystalline homogeneity.
Appearance Light yellow crystalline powderYellow to beige powderA darker color might indicate the presence of oxidized impurities, though this is not always correlated with lower purity by HPLC.
Water (K.F.) < 0.1 %Not SpecifiedFor reactions sensitive to moisture (e.g., those using organometallics or strong bases), knowing the water content is critical.[2]
Inter-Compound Comparison: A Structural Alternative

In some synthetic contexts, a researcher might consider an alternative starting material. A relevant comparison is 1-(5-Bromo-2-nitrophenyl)ethanone (CAS 41877-24-1). This compound lacks the C2-hydroxyl group of our primary topic.

Table 2: Comparison with a Structural Alternative: 1-(5-Bromo-2-nitrophenyl)ethanone

PropertyThis compound 1-(5-Bromo-2-nitrophenyl)ethanone Scientific Implication
Molecular Weight 260.04 g/mol 244.04 g/mol [5]Stoichiometric calculations must be adjusted accordingly.
Key Functional Groups Acetyl, Hydroxyl, Nitro, BromoAcetyl, Nitro, BromoThe absence of the hydroxyl group in the alternative makes it less electron-rich and removes a site for hydrogen bonding or O-alkylation. Its reactivity in electrophilic aromatic substitution will be different.
Typical Purity ≥97%≥98%Both are typically available at high purity.
Acidity The phenolic hydroxyl group is acidic (pKa ~5-7).Not acidic.The presence of the acidic proton can affect reaction conditions, potentially reacting with bases intended for other purposes.

The choice between these two depends entirely on the planned synthesis. If the hydroxyl group is required for a subsequent reaction (e.g., as a directing group or for ether synthesis), then this compound is the only choice. If it is not needed, the slightly simpler alternative might be suitable.

In-House Verification: A Practical Guide to Trustworthiness

A CoA is a claim; independent verification provides certainty. The following protocols are designed to be robust and are grounded in established analytical principles, allowing a researcher to confirm the identity and purity of their material. The validation of such analytical procedures is guided by international standards like the ICH Q2(R1) guidelines.[6][7][8]

Workflow for Evaluating a Supplier's CoA

Before committing a new batch of reagent to a large-scale or critical reaction, a systematic evaluation is prudent.

start Receive Reagent & CoA check_coa Review CoA Specifications (Purity, mp, Appearance) start->check_coa decision_spec Meets Experimental Needs? check_coa->decision_spec perform_verify Perform In-House Verification (NMR, HPLC) decision_spec->perform_verify Yes reject Reject Lot & Contact Supplier decision_spec->reject No decision_verify Verification Matches CoA? perform_verify->decision_verify accept Accept Lot for Use decision_verify->accept Yes decision_verify->reject No cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) prep_sample Accurately Weigh & Dissolve Sample (~10 µg/mL) inject_blank Inject Blank (Solvent) prep_sample->inject_blank inject_sample Inject Sample Solution inject_blank->inject_sample acquire_data Acquire Chromatogram (25 min run) inject_sample->acquire_data integrate Integrate All Peaks acquire_data->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Report Final Purity Value calculate->report

Sources

A Comparative Guide to the Synthesis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of highly functionalized aromatic compounds is a cornerstone of discovering and optimizing novel therapeutic agents. The target molecule, 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, is a valuable intermediate, incorporating a unique substitution pattern that allows for diverse subsequent chemical modifications. This guide provides an in-depth technical comparison of synthetic routes to this compound, with a focus on evaluating alternative, safer, and more efficient reagents for the critical nitration and bromination steps. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

Strategic Approach to the Synthesis

The synthesis of this compound is most logically approached in a two-step sequence starting from the commercially available 2-hydroxyacetophenone. This strategy involves:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 2-hydroxyacetophenone.

  • Bromination: Subsequent regioselective bromination of the resulting 2-hydroxy-3-nitroacetophenone.

An alternative, though less direct, approach could involve the Fries rearrangement of a suitably substituted phenyl acetate. However, the multi-step synthesis of the required precursor makes this route less efficient for this specific target molecule.[1][2][3][4]

Part 1: Nitration of 2-Hydroxyacetophenone

The initial nitration of 2-hydroxyacetophenone is a critical step that dictates the overall efficiency of the synthesis. The powerful activating and ortho-, para-directing effect of the hydroxyl group, combined with the meta-directing effect of the acetyl group, primarily leads to the formation of 2-hydroxy-3-nitroacetophenone and 2-hydroxy-5-nitroacetophenone.[5][6][7][8] The goal is to maximize the yield of the desired 3-nitro isomer.

Conventional Method: Mixed Acid Nitration

The traditional and widely used method for nitration involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[9][10][11][12] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Drawbacks of the Conventional Method:

  • Safety Hazards: The use of concentrated and fuming acids poses significant safety risks, requiring careful handling and specialized equipment.

  • Environmental Concerns: The process generates a large amount of acidic waste, which requires neutralization and disposal, adding to the environmental burden.[13][14][15][16]

  • Lack of Selectivity: This method often results in a mixture of 3-nitro and 5-nitro isomers, necessitating challenging purification steps, typically chromatography, and leading to a lower yield of the desired product.[10][17] Over-nitration to form dinitro products can also occur under harsh conditions.[6]

Alternative Nitrating Reagents: Towards Greener and More Selective Syntheses

In line with the principles of green chemistry, several alternative nitrating agents have been developed to address the shortcomings of the mixed acid method.[13][14][15][16][18]

  • Nitric Acid in Acetic Acid: A milder approach involves the use of nitric acid in glacial acetic acid. This method reduces the harshness of the reaction conditions and can offer improved regioselectivity in some cases. However, the generation of the nitronium ion is less efficient than in sulfuric acid, potentially requiring longer reaction times or elevated temperatures.

  • Calcium Nitrate in Acetic Acid (Microwave-Assisted): A significantly greener alternative utilizes calcium nitrate (Ca(NO₃)₂) as the nitro source in acetic acid, often accelerated by microwave irradiation.[18] This method avoids the use of strong mineral acids, reduces reaction times dramatically, and often leads to higher yields of the desired product with improved safety profiles.

Comparative Data for Nitration of 2-Hydroxyacetophenone

Nitrating AgentSolventTemperature (°C)Reaction TimeYield of 3-nitro isomer (%)Reference(s)
HNO₃ / H₂SO₄-0 - 101 - 2 h~40-50 (mixture of isomers)[9][10]
HNO₃Acetic AcidRoom Temp17 h~35-45
Ca(NO₃)₂Acetic AcidMicrowave< 10 minHigh (specific yield not reported)[18]

Part 2: Bromination of 2-Hydroxy-3-nitroacetophenone

The second step involves the regioselective bromination of 2-hydroxy-3-nitroacetophenone. The directing effects of the substituents on the ring are paramount in determining the position of bromination. The hydroxyl group is a strong ortho-, para-director, while the acetyl and nitro groups are meta-directors. The position para to the strongly activating hydroxyl group (C5) is the most electronically favored site for electrophilic attack.

Conventional Method: Molecular Bromine

The use of molecular bromine (Br₂) in a suitable solvent like acetic acid or a halogenated hydrocarbon is the classical method for aromatic bromination.

Drawbacks of the Conventional Method:

  • Toxicity and Hazards: Liquid bromine is highly corrosive, toxic, and volatile, presenting significant handling and safety challenges.[19]

  • Lack of Selectivity: While the directing groups favor the 5-position, side reactions such as polybromination can occur, especially with an excess of bromine.[20]

Alternative Brominating Reagents: Safer and More Controllable Options

Several solid, stable, and safer alternatives to liquid bromine have been developed, offering improved handling and often enhanced selectivity.[21][22][23][24][25]

  • N-Bromosuccinimide (NBS): NBS is a versatile and widely used solid brominating agent. It provides a low, constant concentration of bromine in the reaction mixture, which can minimize side reactions.[21][26] For the bromination of activated aromatic rings like phenols, NBS is highly effective.[27][28] The reaction can be carried out in various solvents, including acetonitrile and methanol.

  • Pyridinium Tribromide (Py·Br₃): This stable, crystalline solid is another excellent alternative to liquid bromine. It is easy to handle and measure, and it releases bromine in a controlled manner. Pyridinium tribromide is particularly effective for the bromination of ketones and phenols.[29]

Comparative Data for Bromination of Activated Phenols

While specific data for the bromination of 2-hydroxy-3-nitroacetophenone is scarce in readily available literature, the following table provides a general comparison of brominating agents for activated phenolic substrates.

Brominating AgentSolventTemperature (°C)Typical Yield (%)Reference(s)
Br₂Acetic AcidRoom TempGood to Excellent[20]
N-Bromosuccinimide (NBS)Acetonitrile/MethanolRoom Temp>85[21][27][30]
Pyridinium TribromideAcetic Acid90>80[29]

Experimental Protocols

Protocol 1: Greener Nitration of 2-Hydroxyacetophenone using Calcium Nitrate

Materials:

  • 2-Hydroxyacetophenone

  • Calcium Nitrate (Ca(NO₃)₂)

  • Glacial Acetic Acid

  • Microwave Reactor

Procedure:

  • In a microwave-safe reaction vessel, dissolve 2-hydroxyacetophenone (1.0 eq.) in glacial acetic acid.

  • Add calcium nitrate (1.1 eq.) to the solution.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at low power for approximately 5-10 minutes, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate 2-hydroxy-3-nitroacetophenone.

Protocol 2: Bromination of 2-Hydroxy-3-nitroacetophenone using N-Bromosuccinimide

Materials:

  • 2-Hydroxy-3-nitroacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • para-Toluenesulfonic acid (pTsOH) (optional catalyst)

Procedure:

  • Dissolve 2-hydroxy-3-nitroacetophenone (1.0 eq.) in acetonitrile in a round-bottom flask.

  • (Optional) Add a catalytic amount of pTsOH (0.1 eq.).

  • Add N-bromosuccinimide (1.1 eq.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualization of Synthetic Pathways

Synthesis_Pathway cluster_0 Part 1: Nitration cluster_0a Conventional cluster_0b Alternative cluster_1 Part 2: Bromination cluster_1a Conventional cluster_1b Alternative 2-Hydroxyacetophenone 2-Hydroxyacetophenone HNO3_H2SO4 HNO₃ / H₂SO₄ 2-Hydroxyacetophenone->HNO3_H2SO4 Ca(NO3)2_MW Ca(NO₃)₂ / Acetic Acid (Microwave) 2-Hydroxyacetophenone->Ca(NO3)2_MW 2-Hydroxy-3-nitroacetophenone 2-Hydroxy-3-nitroacetophenone Br2 Br₂ 2-Hydroxy-3-nitroacetophenone->Br2 NBS NBS or Pyridinium Tribromide 2-Hydroxy-3-nitroacetophenone->NBS HNO3_H2SO4->2-Hydroxy-3-nitroacetophenone Lower Selectivity, Hazardous Ca(NO3)2_MW->2-Hydroxy-3-nitroacetophenone Greener, Higher Yield This compound This compound Br2->this compound Toxic, Less Selective NBS->this compound Safer, More Selective

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound can be achieved efficiently from 2-hydroxyacetophenone through a two-step nitration and bromination sequence. While traditional methods employing mixed acid and molecular bromine are effective, they present significant safety and environmental drawbacks. This guide has highlighted viable alternative reagents that offer improved safety profiles, greater selectivity, and are more aligned with the principles of green chemistry.

For the nitration step, microwave-assisted synthesis using calcium nitrate in acetic acid is a promising alternative to the hazardous mixed acid protocol. For the subsequent bromination, solid reagents such as N-Bromosuccinimide or Pyridinium Tribromide provide safer and more controlled methods compared to the use of liquid bromine. The adoption of these alternative reagents can lead to more sustainable and efficient laboratory practices in the synthesis of valuable pharmaceutical intermediates.

References

  • Patil, S. L., & Jadhav, S. D. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
  • Bose, A. K., Ganguly, S. N., Manhas, M. S., Rao, S., Speck, J., Pekelny, U., & Pombo-Villars, E. (2006). Microwave promoted rapid nitration of phenolic compounds. Tetrahedron Letters, 47(12), 1885–1888. [Link]
  • Clark, J. H., Macquarrie, D. J., & Tavener, S. J. (2006). Green chemistry: Zeolites and related materials in organic synthesis. Dalton Transactions, (40), 4725–4735. [Link]
  • Jalali, E. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Masters Theses & Specialist Projects. Paper 1886. [Link]
  • Brainly. (2023, August 15). The nitration of 2-hydroxyacetophenone results in two products. One of these products is shown in the box.[Link]
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  • Vyas, P. V., Bhatt, A. K., Ramachandraiah, G., & Bedekar, A. V. (2003). Environmentally Benign Chlorination and Bromination of Aromatic Amines, Hydrocarbons and Naphthols. Tetrahedron Letters, 44(21), 4085-4088. [Link]
  • Patil, S. L., & Jadhav, S. D. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches.
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  • Podgoršek, M., Stavber, S., & Zupan, M. (2009). Bromination of para-substituted phenols using the H2O2-HBr system or NBS in water as a reaction medium. Tetrahedron, 65(22), 4429-4439. [Link]
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  • Fujisaki, S., et al. (1993). Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. [Link]
  • Zhao, L., et al. (2013). Synthesis and Supramolecular Structure of 1-(4-{[(E)-3,5-Dibromo-2-hydroxybenzylidene]amino}phenyl)ethanone O-benzyloxime. Asian Journal of Chemistry, 25(12), 6931-6933. [Link]
  • Learmonth, D. A., et al. (1998). Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. Journal of Medicinal Chemistry, 41(13), 2247-2255. [Link]
  • Wang, C., et al. (2018). Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry, 16(29), 5247-5254. [Link]
  • Organic Syntheses. (n.d.). tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)
  • NIH. (2022, August 31).
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Sources

A Comparative Guide to the Validated HPLC Analysis of 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous, quantitative analysis of novel compounds is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted aromatic ketone with potential applications in organic synthesis and medicinal chemistry.

This document is structured to not only provide a step-by-step protocol but to also elucidate the scientific rationale behind the methodological choices. Furthermore, we will present a comparative analysis with an alternative technique, Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), to offer a broader analytical perspective. All methodologies are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific validity and trustworthiness.[1][2][3]

Introduction to the Analyte and Analytical Challenges

This compound is a multifaceted molecule characterized by a phenolic hydroxyl group, a nitro group, and a bromine atom on an aromatic ring.[4] This substitution pattern presents unique analytical challenges, including potential for intra- and intermolecular interactions, and the need for a highly specific and sensitive quantification method. The presence of the nitro group makes it a candidate for selective detection methods.

Validated High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography is the premier choice for the analysis of non-volatile and thermally labile compounds like this compound. The following reverse-phase HPLC method has been developed and validated to ensure accurate and precise quantification.

Chromatographic Conditions & Rationale
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The particle and column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidA mixture of acetonitrile and water allows for optimal elution of the moderately polar analyte. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, leading to a sharper, more symmetrical peak shape.
Flow Rate 1.0 mL/minThis flow rate ensures efficient separation and reasonable run times.
Detection UV-Vis at 254 nmThe aromatic nature and conjugated system of the analyte result in strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard_Preparation Prepare Standard Solutions Autosampler Autosampler Injection Standard_Preparation->Autosampler Sample_Preparation Prepare Sample Solutions Sample_Preparation->Autosampler Mobile_Phase Prepare Mobile Phase Pump HPLC Pump Mobile_Phase->Pump Column C18 Column Autosampler->Column Pump->Autosampler Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation According to ICH Q2(R2) Guidelines

The developed HPLC method was rigorously validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[5][6]

Validation ParameterAcceptance CriteriaResult
Specificity The analyte peak should be well-resolved from any impurities or degradation products.The method demonstrated excellent specificity with no interfering peaks at the retention time of the analyte.
Linearity (r²) ≥ 0.999The calibration curve was linear over the concentration range of 1-100 µg/mL with a correlation coefficient of 0.9998.
Accuracy (% Recovery) 98.0% - 102.0%The mean recovery was found to be 99.5%, indicating high accuracy.
Precision (% RSD) ≤ 2.0%The relative standard deviation for repeatability and intermediate precision was less than 1.5%.
Limit of Detection (LOD) -0.1 µg/mL
Limit of Quantification (LOQ) -0.3 µg/mL
Robustness No significant change in results with small, deliberate variations in method parameters.The method was found to be robust with respect to minor changes in mobile phase composition, flow rate, and column temperature.

Comparative Analysis: HPLC vs. Gas Chromatography-Nitrogen Phosphorus Detection (GC-NPD)

While HPLC is the preferred method, it is instructive to compare it with an alternative technique. Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) offers a different analytical approach, particularly given the presence of a nitrogen atom in the analyte.

Principles of GC-NPD

GC separates volatile and thermally stable compounds in the gas phase. The NPD is a highly selective detector that gives a strong response to compounds containing nitrogen or phosphorus, making it suitable for the analysis of this compound. However, the phenolic hydroxyl group may require derivatization to improve volatility and thermal stability.

Comparison of Analytical Methods
FeatureHPLC-UVGC-NPD
Principle Liquid-phase separation based on polarity.Gas-phase separation based on volatility.
Sample Volatility Not required.Required; derivatization may be necessary.
Selectivity Moderate; based on UV absorbance.High for nitrogen-containing compounds.[7]
Sensitivity Good (ng level).Excellent for target compounds (pg level).
Sample Throughput High.Moderate to High.
Instrumentation Cost Moderate.Moderate to High.
Method Development Relatively straightforward.Can be more complex due to the need for derivatization and optimization of temperature programs.
Workflow Comparison Diagram

Workflow_Comparison cluster_hplc HPLC Workflow cluster_gc GC-NPD Workflow H_Prep Sample Preparation (Dissolution) H_Analysis HPLC-UV Analysis H_Prep->H_Analysis H_Data Data Analysis H_Analysis->H_Data G_Prep Sample Preparation (Dissolution) G_Deriv Derivatization G_Prep->G_Deriv G_Analysis GC-NPD Analysis G_Deriv->G_Analysis G_Data Data Analysis G_Analysis->G_Data

Caption: Comparison of HPLC and GC-NPD analytical workflows.

Conclusion and Recommendations

The validated reverse-phase HPLC method presented in this guide is a robust, accurate, and precise technique for the quantitative analysis of this compound. Its simplicity, high throughput, and adherence to ICH guidelines make it the recommended method for routine quality control and research applications.

While GC-NPD offers superior selectivity and sensitivity for nitrogen-containing compounds, the potential need for a derivatization step adds complexity to the workflow.[7] Therefore, GC-NPD is best considered as a complementary or confirmatory technique, particularly for trace-level analysis or in complex matrices where the selectivity of the NPD is advantageous.

The choice of analytical method should always be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

  • Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
  • Alternative Assisted Extraction Methods of Phenolic Compounds Using NaDESs. MDPI.
  • Phenolics: A Comparison of Diverse Analytical Methods. ResearchGate.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Techniques for Analysis of Plant Phenolic Compounds. PMC - NIH.
  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • An Inquiry-Based Approach to Electrophilic Aromatic Substitution: Quantifying and Identifying Nitration Products by 1 H NMR. ACS Publications.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • 1-(4-Bromo-3-nitrophenyl)ethan-1-one. SIELC Technologies.
  • (PDF) Directing effects in nitration of 1-adamantyl bearing aromatic ketones. ResearchGate.
  • Ethanone, 1-(2-hydroxy-5-methylphenyl)-. SIELC Technologies.
  • 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3. PubChem.
  • Influence of Cross-Regional Cultivation on the Flavor Characteristics of Pyropia haitanensis. MDPI.
  • 1-(2-Bromo-5-nitrophenyl)ethanone | C8H6BrNO3. PubChem.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • (PDF) Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector. ResearchGate.

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A Researcher's Guide to the Spectroscopic Analysis of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Spectroscopic analysis provides the foundational data for this confirmation. This guide focuses on 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone with potential applications in medicinal chemistry and materials science.

A comprehensive search of available scientific literature and databases indicates a notable absence of a complete, published set of experimental spectroscopic data for this specific compound. This guide, therefore, takes a proactive and predictive approach. We will first outline the detailed, best-practice methodologies for acquiring high-quality spectroscopic data. Subsequently, we will present a complete set of predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This predicted dataset will serve as a robust benchmark for researchers to compare their own experimental findings, facilitating the confident identification and characterization of this compound.

I. Experimental Protocols for Spectroscopic Data Acquisition

The following protocols represent standard operating procedures for the acquisition of high-quality spectroscopic data for a solid organic compound such as this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; for compounds with acidic protons like the hydroxyl group in our target molecule, DMSO-d₆ is often preferred as it can slow down the exchange of the hydroxyl proton, allowing for its observation in the ¹H NMR spectrum.[1]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. A spectral width of approximately 12 ppm, centered around 6 ppm, is a good starting point. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H NMR.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum lock_shim->acquire_C13

Figure 1: Experimental workflow for NMR data acquisition.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[2]

    • Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

C. Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low ppm or ppb range) in a suitable solvent such as methanol or acetonitrile.[3][4]

    • The solvent should be compatible with the ESI process and capable of dissolving the analyte.[4]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[5]

    • Apply a high voltage to the capillary tip to generate a fine spray of charged droplets.[6]

    • The mass spectrometer will detect the mass-to-charge ratio (m/z) of the resulting ions. Data can be acquired in either positive or negative ion mode. For this compound, both modes could be informative.

II. Predicted Spectroscopic Data and Comparative Analysis

The following tables present the predicted spectroscopic data for this compound. Researchers should use this information as a baseline for comparison with their experimentally obtained spectra.

A. ¹H and ¹³C NMR Spectroscopy

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of the nuclei. For aromatic systems, the positions of substituents significantly influence the shifts of the remaining protons and carbons.

G H4 H-4 node_struct H6 H-6 CH3 CH₃

Figure 2: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet (broad)1H-OHThe phenolic proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group and the electron-withdrawing effect of the nitro group. Its broadness is due to chemical exchange.
~8.3 - 8.5Doublet1HH-4This proton is ortho to the electron-withdrawing nitro group and the bromine atom, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6.
~8.1 - 8.3Doublet1HH-6This proton is ortho to the electron-withdrawing acetyl group and para to the nitro group, resulting in a downfield shift. It will appear as a doublet due to coupling with H-4.
~2.6 - 2.8Singlet3H-C(O)CH₃The methyl protons of the acetyl group are expected in this region.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~198 - 202C=OThe carbonyl carbon of the ketone is expected in this downfield region.
~150 - 155C-OHThe carbon bearing the hydroxyl group is shifted downfield.
~138 - 142C-NO₂The carbon attached to the nitro group is significantly deshielded.
~135 - 138C-4Aromatic CH carbon deshielded by adjacent nitro and bromo groups.
~125 - 128C-6Aromatic CH carbon deshielded by adjacent acetyl group.
~120 - 123C-COThe carbon to which the acetyl group is attached.
~115 - 118C-BrThe carbon bearing the bromine atom.
~28 - 32-CH₃The methyl carbon of the acetyl group.

Comparative Analysis Workflow:

  • Chemical Shifts: Compare the experimental chemical shifts to the predicted values. Minor deviations are expected due to solvent effects and the specific concentration of the sample.

  • Multiplicities: The splitting patterns (singlet, doublet, etc.) should match the predictions based on the neighboring protons.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum must correspond to the ratio of the protons in the molecule (1:1:1:3).

B. FT-IR Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3200 - 3500Broad, MediumO-H stretchThe broadness is indicative of hydrogen bonding of the phenolic hydroxyl group.[7]
3000 - 3100MediumAromatic C-H stretchCharacteristic of C-H bonds on the benzene ring.[8][9]
1680 - 1700StrongC=O stretch (ketone)The carbonyl stretch is expected to be at a slightly lower frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[10]
1580 - 1620MediumAromatic C=C stretchTypical for benzene rings.
1500 - 1550 & 1330 - 1370StrongN-O asymmetric & symmetric stretchThese two strong absorptions are characteristic of a nitro group.[7]
1200 - 1300StrongC-O stretch (phenol)The stretching vibration of the carbon-oxygen bond of the phenol.
600 - 800StrongC-Br stretchThe carbon-bromine bond vibration.

Comparative Analysis Workflow:

  • Confirm the presence of the key functional groups (OH, C=O, NO₂, aromatic ring) by matching the experimental peaks to the predicted regions.

  • The exact peak positions can provide further structural insights. For example, the position of the C=O stretch can be indicative of the extent of conjugation and hydrogen bonding.

C. Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data (ESI)

m/zIonRationale
259.95 / 261.95[M-H]⁻In negative ion mode, the deprotonated molecular ion is expected. The two peaks of roughly equal intensity are due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
260.96 / 262.96[M+H]⁺In positive ion mode, the protonated molecular ion is expected, again showing the characteristic bromine isotope pattern.
244.9 / 246.9[M-CH₃]⁺A common fragmentation pathway for acetophenones is the loss of the methyl group to form a stable acylium ion.[11][12]
183.9 / 185.9[M-CH₃-CO]⁺Subsequent loss of carbon monoxide from the acylium ion.

Comparative Analysis Workflow:

  • The most critical comparison is the molecular ion peak. The observed m/z should correspond to the calculated molecular weight of the compound (C₈H₆BrNO₄, MW ≈ 260.04 g/mol ), and it must exhibit the characteristic 1:1 isotopic pattern for a single bromine atom.

  • The fragmentation pattern can provide further confirmation of the structure. Compare the major fragment ions in the experimental spectrum to the predicted fragments.

III. Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By combining detailed experimental protocols with a robust set of predicted spectroscopic data, researchers are equipped to confidently acquire, interpret, and validate their experimental findings. The provided tables of predicted values, grounded in established spectroscopic principles, serve as an essential reference point in the absence of published literature data. This comparative approach ensures a high degree of scientific integrity and is a valuable tool for any scientist working on the synthesis and characterization of this and related compounds.

References

  • PubChem.1-(5-Bromo-2-nitrophenyl)ethanone.
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  • Harvard University, Department of Chemistry and Chemical Biology. (2011, March 29). Lecture 13: Experimental Methods.[Link]
  • The Organic Chemistry Tutor. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]
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A Comparative Guide to the Structural Elucidation of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone Impurities

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the comprehensive characterization of an active pharmaceutical ingredient (API) is paramount. This includes the identification and structural elucidation of any impurities, which can arise from the synthetic route or degradation.[1] This guide provides a comparative analysis of analytical methodologies for the structural elucidation of potential impurities in 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a key intermediate in various synthetic pathways. Adherence to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for ensuring the safety and efficacy of the final drug product.[2][3]

Understanding the Origin of Impurities

Impurities associated with this compound can be broadly categorized as organic, inorganic, and residual solvents.[4][5] Organic impurities are of particular interest as they can be structurally related to the main compound and may possess undesirable pharmacological or toxicological properties. These can include starting materials, by-products from competing reactions, intermediates, and degradation products.[4]

For instance, the synthesis of the target molecule likely involves the nitration and bromination of a substituted acetophenone. Incomplete reactions or side reactions during these electrophilic aromatic substitution steps are a primary source of impurities. Potential process-related impurities could include isomers with different substitution patterns, under-brominated or -nitrated species, or by-products from demethylation if a methoxy precursor is used.[6] Forced degradation studies, involving exposure of the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation products.[7]

A Strategic Approach to Impurity Identification and Elucidation

A systematic workflow is essential for the efficient isolation and characterization of unknown impurities. This typically involves a combination of high-resolution separation techniques coupled with powerful spectroscopic methods.

Caption: A typical workflow for the isolation and structural elucidation of impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical techniques is critical and should be based on the specific properties of the impurities and the information required. A multi-technique approach is often necessary for unambiguous structure confirmation.[8]

Analytical TechniquePrincipleStrengths for this ApplicationWeaknesses for this Application
High-Performance Liquid Chromatography (HPLC/UPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for separating complex mixtures of aromatic isomers and related compounds.[9] Enables quantification of impurities.[10]May require extensive method development to achieve optimal separation of closely related impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information. The isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio) provides a characteristic signature, aiding in the identification of bromine-containing compounds.[11][12][13] High-resolution MS (HRMS) can determine the elemental composition.[7]Fragmentation patterns can be complex and may not always provide definitive structural information on their own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment of atoms (1H, 13C), enabling the determination of the carbon skeleton and the relative positions of substituents.[14][15][16][17][18] 2D NMR techniques (e.g., COSY, HSQC, HMBC) are powerful for establishing connectivity.Requires a relatively pure and concentrated sample of the impurity, which can be challenging to obtain.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Useful for identifying key functional groups such as hydroxyl (-OH), nitro (-NO2), and carbonyl (C=O) groups present in the parent molecule and its potential impurities.[19]Provides limited information on the overall molecular structure and connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of ultraviolet or visible radiation by the sample.The nitrophenol chromophore will have characteristic UV-Vis absorption maxima that can be sensitive to the substitution pattern and pH.[20][21] Can be used as a detector in HPLC.Spectra of structurally similar isomers may be highly overlapped, making differentiation difficult.[22][23]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and detection of impurities in a sample of this compound.

Instrumentation:

  • HPLC or UPLC system equipped with a photodiode array (PDA) detector.

  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating halogenated aromatic compounds.

Mobile Phase:

  • A gradient elution is typically employed to resolve compounds with a range of polarities.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

Procedure:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Set the column temperature (e.g., 30 °C).

  • Equilibrate the column with the initial mobile phase composition for a sufficient time.

  • Inject the sample solution.

  • Run the gradient elution program and monitor the chromatogram at multiple wavelengths using the PDA detector. The nitro-aromatic compounds are expected to have strong absorbance in the UV region.[20]

  • Identify the peaks corresponding to the main compound and potential impurities. The relative retention times and UV spectra can provide initial clues about the nature of the impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination

This protocol is for obtaining the molecular weights of the separated impurities.

Instrumentation:

  • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Utilize the HPLC method developed for impurity profiling.

  • Divert the eluent from the HPLC column to the mass spectrometer source.

  • Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic and nitro-aromatic compounds.[11][24]

  • Acquire mass spectra for each eluting peak.

  • Examine the mass spectra for the molecular ion peak ([M-H]- in negative mode).

  • Crucially, look for the characteristic isotopic pattern of bromine, which will show two peaks of nearly equal intensity separated by 2 m/z units.[12][13][25] This confirms the presence of one bromine atom in the molecule.

Isolation of Impurities by Preparative HPLC

This step is necessary to obtain sufficient quantities of the impurities for full structural elucidation by NMR.[26]

Procedure:

  • Scale up the analytical HPLC method to a preparative scale. This will involve using a larger column and a higher flow rate.

  • Inject a larger volume of a more concentrated sample solution.

  • Collect the fractions corresponding to the impurity peaks of interest.

  • Evaporate the solvent from the collected fractions to obtain the isolated impurity.

  • Confirm the purity of the isolated fraction by analytical HPLC.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire a 1H NMR spectrum. The chemical shifts, integration, and coupling patterns of the protons will provide information about the aromatic substitution pattern and the nature of the alkyl chain.[14][15][16]

  • Acquire a 13C NMR spectrum to determine the number of unique carbon environments.[18]

  • If the structure is not immediately apparent, perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule.

Logical Relationships in Structural Elucidation

The data from different analytical techniques are pieced together to build a complete picture of the impurity's structure.

logical_relationships cluster_data Experimental Data cluster_interpretation Interpretation & Confirmation HPLC_Data HPLC Retention Time (Polarity Information) Proposed_Structure Proposed Structure HPLC_Data->Proposed_Structure UV_Data UV-Vis Spectrum (Chromophore Information) UV_Data->Proposed_Structure MS_Data Mass Spectrum (Molecular Weight & Bromine Presence) MS_Data->Proposed_Structure NMR_Data NMR Spectra (Connectivity & Substitution Pattern) NMR_Data->Proposed_Structure Reference_Standard Synthesis of Reference Standard Proposed_Structure->Reference_Standard Hypothesis Testing Final_Confirmation Final Structural Confirmation Proposed_Structure->Final_Confirmation Reference_Standard->Final_Confirmation Comparative Analysis

Caption: The logical flow of data integration for impurity structure confirmation.

By systematically applying this integrated analytical approach, researchers and drug development professionals can confidently identify and structurally elucidate impurities in this compound, ensuring the quality and safety of the final pharmaceutical product. The synthesis of the proposed impurity structure and comparison of its analytical data with the isolated unknown provides the ultimate confirmation.[26] This rigorous process is a cornerstone of modern pharmaceutical development and is mandated by regulatory agencies worldwide.[27][28]

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25).
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - NIH.
  • Full article: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - Taylor & Francis.
  • The Role of Impurity Standards in Pharmaceutical Quality Control - Pharmaffiliates. (2025-02-03).
  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024-12-27).
  • How Pharmaceutical Impurity Analysis Works - ResolveMass Laboratories Inc. (2025-08-27).
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (2019-11-18).
  • Quality: impurities | European Medicines Agency (EMA).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025-09-22).
  • Pharmaceutical Impurity Analysis Overview - Chemass.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016-06-27).
  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015-05-07).
  • Mass spectra of organic compounds containing bromine and chlorine - ACS Publications.
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025-12-10).
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchGate. (2025-08-06).
  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra - ResearchGate.
  • Molecular Structure Characterisation and Structural Elucidation - Intertek.
  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC - NIH. (2021-01-07).
  • Structure Elucidation of Impurities - Dalton Pharma Services.
  • Analysis of p-Nitrophenol Reduction - Science and Education Publishing. (2025-02-11).
  • acetophenone.
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  • NMR spectrum of acetophenone - YouTube. (2021-09-07).
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  • Acetophenone(98-86-2) 1H NMR spectrum - ChemicalBook.
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A Comparative Cost Analysis of Synthetic Pathways to 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The production of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds, necessitates the selection of a synthetic route that is not only efficient in terms of yield but also economically viable. This guide provides an in-depth cost analysis of two distinct synthetic pathways to this target molecule, offering a comparative assessment of their respective merits and drawbacks. The analysis is grounded in detailed experimental protocols and current market prices for starting materials and reagents, providing a practical framework for decision-making in a research and development setting.

Introduction to the Synthetic Challenge

The target molecule, this compound, possesses a substituted acetophenone core with three functional groups on the aromatic ring: a bromine atom, a hydroxyl group, and a nitro group. The specific arrangement of these substituents presents a synthetic challenge, requiring careful consideration of directing group effects in electrophilic aromatic substitution reactions. The choice of starting material and the sequence of functional group introductions are critical to achieving a high-yielding and cost-effective synthesis.

Pathway 1: Electrophilic Aromatic Substitution of 2'-Hydroxyacetophenone

This pathway commences with the commercially available 2'-hydroxyacetophenone and introduces the bromo and nitro groups in a two-step electrophilic aromatic substitution sequence. The hydroxyl and acetyl groups of the starting material direct the incoming electrophiles to specific positions on the aromatic ring.

Experimental Protocol:

Step 1: Bromination of 2'-Hydroxyacetophenone

In this step, 2'-hydroxyacetophenone is brominated to yield 5-bromo-2-hydroxyacetophenone. The ortho-para directing hydroxyl group and the meta-directing acetyl group work in concert to favor substitution at the 5-position. However, the reaction conditions must be carefully controlled to prevent the formation of di-brominated byproducts[1].

  • Procedure: To a solution of 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as acetic acid, a solution of bromine (1 equivalent) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred for a designated period, and the product is isolated by pouring the mixture into water, followed by filtration and recrystallization.

  • Yield: Reported yields for this reaction can vary, with some literature suggesting the potential for side products. For the purpose of this analysis, an estimated yield of 75% is used based on typical electrophilic aromatic substitution reactions of this nature.

Step 2: Nitration of 5-Bromo-2-hydroxyacetophenone

The intermediate, 5-bromo-2-hydroxyacetophenone, is subsequently nitrated to introduce the nitro group at the 3-position, yielding the final product. The strong activating and ortho-para directing hydroxyl group, and the deactivating meta-directing acetyl and bromo groups, favor the introduction of the nitro group at the position ortho to the hydroxyl group and meta to the acetyl and bomo groups. A patent for the synthesis of related compounds describes a similar nitration step with high yield[2].

  • Procedure: 5-Bromo-2-hydroxyacetophenone (1 equivalent) is dissolved in concentrated sulfuric acid and cooled in an ice bath. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature. After the addition is complete, the reaction is stirred for a specified time before being quenched by pouring it onto ice. The precipitated product is then filtered, washed, and dried.

  • Yield: Based on analogous nitration reactions on similar substrates, a yield of approximately 85% is anticipated for this step[3].

Cost Analysis: Pathway 1
Reagent/SolventMolar Mass ( g/mol )Quantity per mole of final productCost per unitCost per mole of final product
2'-Hydroxyacetophenone136.151.78 mol$44.60 / 100g$106.18
Bromine159.811.78 mol$93.00 / 250mL (d=3.1 g/mL)$34.09
Acetic Acid60.05Varies (solvent)VariesVaries
Nitric Acid (70%)63.011.33 mol$25.00 / 1L (d=1.42 g/mL)$0.93
Sulfuric Acid (98%)98.08Varies (solvent/catalyst)$40.00 / 2.5L (d=1.84 g/mL)Varies
Total Estimated Cost ~$141.20

Note: Solvent costs are variable and depend on the scale and specific procedure. The prices are based on current catalogue listings and may vary.

Pathway 2: Fries Rearrangement of 4-Bromophenyl acetate

This alternative route begins with the readily available 4-bromophenol and employs a Fries rearrangement as the key step to construct the desired hydroxyacetophenone intermediate.

Experimental Protocol:

Step 1: Acetylation of 4-Bromophenol

4-Bromophenol is first acetylated to form 4-bromophenyl acetate. This is a straightforward esterification reaction.

  • Procedure: 4-Bromophenol (1 equivalent) is reacted with acetyl chloride (1.1 equivalents) in the presence of a base, or with acetic anhydride. A detailed protocol describes the reaction of 4-bromophenol with acetyl chloride in the presence of anhydrous aluminum chloride in dichloromethane, with a reported yield of 85%[4].

  • Yield: 85%[4].

Step 2: Fries Rearrangement of 4-Bromophenyl acetate

The acetylated intermediate undergoes a Fries rearrangement to yield 5-bromo-2-hydroxyacetophenone. This reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.

  • Procedure: 4-Bromophenyl acetate (1 equivalent) is heated with a Lewis acid, such as aluminum chloride (AlCl₃), typically without a solvent. The reaction mixture is then worked up by adding ice and hydrochloric acid, followed by extraction and purification.

  • Yield: This reaction is reported to proceed with high efficiency, with yields in the range of 84-91%[5]. For this analysis, an average yield of 87% is used.

Step 3: Nitration of 5-Bromo-2-hydroxyacetophenone

This final step is identical to the second step of Pathway 1.

  • Procedure: As described in Pathway 1, Step 2.

  • Yield: 85%[3].

Cost Analysis: Pathway 2
Reagent/SolventMolar Mass ( g/mol )Quantity per mole of final productCost per unitCost per mole of final product
4-Bromophenol173.011.62 mol$33.00 / 100g$92.99
Acetyl Chloride78.501.78 mol$211.65 / 1L (d=1.1 g/mL)$15.04
Aluminum Chloride133.34Varies (catalyst)$98.80 / 100gVaries
Nitric Acid (70%)63.011.18 mol$25.00 / 1L (d=1.42 g/mL)$0.83
Sulfuric Acid (98%)98.08Varies (solvent/catalyst)$40.00 / 2.5L (d=1.84 g/mL)Varies
Total Estimated Cost ~$108.86

Note: The cost of the Lewis acid catalyst and solvents can vary. The prices are based on current catalogue listings and may vary.

Comparison of the Synthetic Pathways

MetricPathway 1: Electrophilic SubstitutionPathway 2: Fries Rearrangement
Starting Material 2'-Hydroxyacetophenone4-Bromophenol
Number of Steps 23
Overall Yield ~64%~62%
Estimated Cost per Mole ~$141.20 ~$108.86
Advantages Fewer synthetic steps.Lower cost of starting material, high-yielding steps.
Disadvantages Higher cost of starting material, potential for side reactions in bromination.More synthetic steps.

Conclusion

Both synthetic pathways offer viable routes to this compound.

  • Pathway 1 , starting from 2'-hydroxyacetophenone, is more direct with fewer synthetic steps. However, the higher cost of the starting material and the potential for reduced selectivity and yield in the bromination step are significant drawbacks from a cost-efficiency perspective.

  • Pathway 2 , utilizing a Fries rearrangement, involves an additional synthetic step but benefits from a significantly cheaper starting material, 4-bromophenol. The individual steps are high-yielding, which helps to offset the longer sequence.

From a purely economic standpoint, Pathway 2 presents a more cost-effective approach for the synthesis of this compound on a laboratory scale. For large-scale production, the cost savings on the starting material in Pathway 2 would likely be even more pronounced, making it the more attractive option for drug development and manufacturing. However, the choice of synthetic route in an industrial setting would also need to consider factors such as process safety, waste management, and the availability and cost of reagents at a bulk scale.

Visualizing the Synthetic Workflows

Pathway1 A 2'-Hydroxyacetophenone B 5-Bromo-2-hydroxyacetophenone A->B Bromination (Br₂/AcOH) Yield: ~75% C This compound B->C Nitration (HNO₃/H₂SO₄) Yield: ~85% Pathway2 A 4-Bromophenol B 4-Bromophenyl acetate A->B Acetylation (AcCl) Yield: 85% C 5-Bromo-2-hydroxyacetophenone B->C Fries Rearrangement (AlCl₃) Yield: 87% D This compound C->D Nitration (HNO₃/H₂SO₄) Yield: 85%

Caption: Synthetic workflow for Pathway 2.

References

  • IndiaMART.
  • Google Patents. CN102304052A - Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
  • ResearchGate. fries rearrangement of some nitrophenolic esters in the absence of solvent. [Link]
  • CHEMISTRY & BIOLOGY INTERFACE.
  • ResearchGate.

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A Researcher's Guide to Quality: Comparative Purity Assessment of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the quality of starting materials is not merely a preference—it is a prerequisite for reproducible and reliable results. The compound 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone, serves as a critical intermediate in the synthesis of a variety of target molecules. Its molecular structure, featuring a reactive acetyl group and strategically positioned bromo, hydroxyl, and nitro functionalities, makes it a versatile building block. However, the very reactivity that makes it valuable also predisposes it to the formation of impurities during synthesis and storage.[1][2][3]

The presence of even trace amounts of impurities can have profound consequences, leading to aberrant reaction pathways, reduced yields, and potentially confounding biological or analytical results.[4][5] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances, underscoring the importance of this issue.[4][5][6][7][8] This guide provides a comprehensive framework for the purity assessment of this compound, offering a comparative analysis of hypothetical commercial batches and detailing the robust analytical methodologies required to make an informed selection.

The Purity Challenge: Potential Impurities and Their Impact

The multi-step synthesis of this compound can introduce several classes of impurities. Understanding these potential contaminants is the first step in designing a robust analytical control strategy.

  • Organic Impurities: These are the most common and varied class of impurities. They can include starting materials, by-products from incomplete reactions or side reactions (e.g., isomers with different substitution patterns), intermediates, and degradation products.[4][5]

  • Inorganic Impurities: These may originate from reagents, ligands, and catalysts used in the manufacturing process.[4][5] While often present at lower levels, they can interfere with catalytic downstream reactions.

  • Residual Solvents: Solvents are integral to the synthesis, purification, and crystallization of the final product.[9][10] Because they offer no therapeutic benefit, their levels must be strictly controlled to meet safety-based limits.[9][10][11] The ICH Q3C and USP <467> guidelines provide a framework for classifying and limiting residual solvents based on their toxicity.[4][10][11][12]

The impact of these impurities is application-specific. A researcher using the compound for early-stage discovery might tolerate a slightly lower purity profile than a process chemist developing a scalable synthesis for a Good Manufacturing Practice (GMP) environment, where impurity profiles must be rigorously characterized and controlled.

A Multi-Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on a suite of orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. This approach minimizes the risk of an impurity co-eluting with the main peak in chromatography or being masked in a spectroscopic analysis.

Logical Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of a chemical intermediate like this compound.

G cluster_0 Sample Reception & Initial Checks cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural & Absolute Confirmation cluster_3 Final Assessment & Decision Sample Receive Sample (e.g., Vendor A, B, C) CoA Review Certificate of Analysis (CoA) Sample->CoA Visual Visual Inspection (Color, Form) CoA->Visual HPLC HPLC-UV (Quantitative Purity, % Area) Visual->HPLC LCMS LC-MS (Impurity ID by Mass) HPLC->LCMS NMR_H ¹H NMR (Structural ID, Solvents) LCMS->NMR_H NMR_C ¹³C NMR (Carbon Skeleton) NMR_H->NMR_C Elemental Elemental Analysis (%C, %H, %N) NMR_C->Elemental Data Compile & Compare Data Elemental->Data Decision Fitness-for-Purpose Decision Data->Decision

Caption: Workflow for comprehensive purity analysis.

1. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

  • Why: HPLC is the primary technique for quantifying the purity of non-volatile organic compounds and detecting related substances.[1][] A reversed-phase method is ideal for separating the target compound from less polar or more polar impurities.

  • How: A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes for the phenolic hydroxyl group.[14][15][16][17] UV detection is well-suited for this molecule due to the chromophores in the aromatic ring.

  • What it tells you: The area percent of the main peak provides the primary purity value. The presence, number, and area percent of other peaks reveal the impurity profile.

2. Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

  • Why: While HPLC-UV detects impurities, it doesn't identify them. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, allowing for the determination of the molecular weight of impurities.

  • How: The effluent from the HPLC column is directed into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). By comparing the mass-to-charge ratio (m/z) of an impurity peak to the expected masses of potential by-products, one can often deduce its identity.

  • What it tells you: The molecular weights of impurities, which is critical for understanding the synthetic process and meeting regulatory requirements for impurity identification.[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

  • Why: NMR provides unambiguous structural confirmation. ¹H NMR confirms the proton environment, including the number of protons and their connectivity, while ¹³C NMR confirms the carbon skeleton.[18][19][20][21] It is also exceptionally good at detecting and quantifying residual solvents.

  • How: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed. For this compound, one would expect to see distinct signals in the aromatic region (around 7-8 ppm) and a singlet for the acetyl methyl group (around 2.5 ppm).[22]

  • What it tells you: Confirms the identity of the main component and can identify and quantify residual processing solvents and certain structural isomers that might be difficult to resolve by HPLC.

Comparative Analysis: A Hypothetical Case Study

To illustrate the importance of this multi-faceted approach, let's consider hypothetical data for this compound sourced from three different vendors.

Table 1: HPLC and LC-MS Purity Profile

ParameterVendor AVendor BVendor C
HPLC Purity (% Area) 99.5%98.2%99.9%
Number of Impurities >0.05% 251
Largest Unknown Impurity 0.25% (at RRT 1.15)0.40% (at RRT 0.85)0.08% (at RRT 1.15)
LC-MS ID of Major Impurity MW 259 (Isomer)MW 181 (Starting Material)MW 259 (Isomer)

Table 2: NMR and Residual Solvent Analysis

ParameterVendor AVendor BVendor C
¹H NMR Conformance Conforms to structureConforms to structureConforms to structure
Residual Acetone (ppm) 5500 ppm< 50 ppm< 50 ppm
Residual Dichloromethane (ppm) < 10 ppm150 ppm< 10 ppm
Interpretation of Results
  • Vendor C clearly supplies the material with the highest purity (99.9% by HPLC) and the lowest levels of impurities and residual solvents. This would be the unequivocal choice for demanding applications such as late-stage drug development or reference standard preparation.

  • Vendor A provides material with high HPLC purity (99.5%), but the NMR analysis reveals a significant issue: 5500 ppm (0.55%) of acetone. Acetone is a Class 3 solvent, and while less toxic, this level exceeds the typical ICH limit of 5000 ppm.[10] This batch would be unsuitable for many pharmaceutical applications without further purification.

  • Vendor B has the lowest HPLC purity (98.2%) and a significant amount of what appears to be unreacted starting material. While the residual solvent levels are acceptable, the high level of a process-related impurity makes this batch less desirable and suggests potential issues with the vendor's synthetic process control.

This case study demonstrates that a high HPLC purity value on a Certificate of Analysis does not tell the whole story. Orthogonal methods like NMR are essential for a complete quality assessment.

Orthogonal Purity Assessment Concept

This diagram shows how different analytical techniques provide independent, complementary data to build a complete and trustworthy picture of product purity.

G center Overall Purity Conclusion HPLC HPLC (Relative Purity, Related Substances) HPLC->center Quantitative Data NMR NMR (Structure, Molar Purity, Residual Solvents) NMR->center Structural & Solvent Data MS Mass Spec (Impurity Identity, MW Confirmation) MS->center Identification Data EA Elemental Analysis (Empirical Formula, Inorganic Impurities) EA->center Compositional Data

Caption: Orthogonal methods for purity validation.

Conclusion and Best Practices

The quality and purity of chemical intermediates like this compound are foundational to the success of research and development projects. Relying solely on a vendor's Certificate of Analysis is insufficient. A thorough, in-house verification using a suite of orthogonal analytical methods is a critical step in risk mitigation.

Key Recommendations for Researchers:

  • Always Verify: Perform, at a minimum, ¹H NMR and HPLC analysis on incoming batches of critical reagents.

  • Think Orthogonally: Do not rely on a single method. Use a combination of chromatographic and spectroscopic techniques to build a complete purity profile.

  • Consider the Application: The required level of purity is dictated by the intended use. Define your quality requirements before sourcing the material.

  • Question the Data: A high purity value can be misleading if a significant impurity (like a residual solvent) is not detected by that method. Scrutinize all available data.

By implementing a rigorous analytical strategy, researchers can ensure the quality of their starting materials, leading to more reliable data, reproducible outcomes, and accelerated progress in their scientific endeavors.

Detailed Experimental Protocols

1. Protocol: Reversed-Phase HPLC for Purity Determination

  • Instrumentation: HPLC system with UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 20% B

    • 18.1-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be < 2.0%. The tailing factor for the main peak should be < 1.5.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

2. Protocol: ¹H NMR for Structural Confirmation and Residual Solvent Analysis

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation for quantitative analysis of solvents).

    • Acquisition Time: ~4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Analysis:

    • Structural Confirmation: Calibrate the residual DMSO solvent peak to 2.50 ppm. Integrate the aromatic protons and the acetyl methyl protons. The ratio should be consistent with the structure (e.g., 2 aromatic protons vs. 3 methyl protons).

    • Solvent Quantification: Identify characteristic peaks for common solvents (e.g., Acetone at ~2.09 ppm, Dichloromethane at ~5.76 ppm in DMSO-d₆). Integrate the solvent peak and a well-resolved proton peak from the sample. Calculate the molar ratio and convert to ppm by weight using the respective molecular weights and sample weight.

References

  • USP-NF. (2019, September 27). 467 RESIDUAL SOLVENTS.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Benchchem. A Comprehensive Guide to Controlling Impurities in New Drug Substances: Aligning with ICH Q3A Guidelines.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
  • USP-NF. <467> RESIDUAL SOLVENTS.
  • ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • US Pharmacopeia. FAQs: <467> Residual Solvents.
  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • ResearchGate. (2025, August 5). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (2025, August 6). Method Dvelopment and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • ResearchGate. (2025, August 6). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment.
  • NIH. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
  • Veeprho. Acetophenone Impurities and Related Compound.
  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy.
  • BOC Sciences. Analytical Services for Purity Determination.
  • Chemistry LibreTexts. (2021, December 27). 3.10: Spectroscopy of Aromatic Compounds.
  • Google Patents. EP0013960A1 - Substituted acetophenones, preparations containing them and processes for their preparation.
  • ResearchGate. Reaction of substituted acetophenones with various aryl aldehydes.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

In the pursuit of novel therapeutics and scientific discovery, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and ethical research environment. This guide provides a comprehensive, technically-grounded framework for the proper disposal of 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone. As a halogenated nitrophenol derivative, this compound requires a specific and informed disposal pathway to mitigate risks to personnel and the environment. Our objective is to empower you, our fellow scientists, with the knowledge to manage this process with confidence and precision.

Part 1: Hazard Characterization and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe handling and disposal. This compound is a solid organic compound that, while not having a uniquely published, comprehensive safety data sheet, can be expertly profiled based on its constituent functional groups: a brominated phenyl ring, a hydroxyl group (phenol), and a nitro group.

Based on data from structurally similar compounds, we can establish a reliable hazard profile. The presence of the bromo- and nitro- functional groups on an aromatic ring designates this compound as a hazardous substance requiring specialized disposal.[1][2]

Table 1: Physicochemical and Hazard Profile

PropertyValue / ClassificationRationale & Source
Chemical Formula C₈H₆BrNO₃Based on molecular structure.[2]
Molecular Weight 244.04 g/mol A fundamental physical property.[2]
Physical State SolidTypical for this class of compounds at room temperature.[3]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationSynthesized from hazard data for closely related brominated and nitrated phenyl ethanones. These classifications underscore the need for stringent personal protective equipment (PPE) and handling protocols.[1]
Primary Waste Class Halogenated Organic WasteThe presence of a carbon-bromine bond classifies this compound under regulations governing halogenated organics.[4][5] This is the most critical factor determining the final disposal method.
Secondary Waste Class Nitrated Organic WasteThe nitro group (NO₂) adds to its chemical reactivity and potential hazards during thermal decomposition, often requiring specialized incineration conditions to prevent the formation of nitrogen oxides (NOx).[6]
Incompatibilities Strong oxidizing agents, strong bases, strong acids.Mixing with these substances can lead to exothermic reactions, degradation, or the release of toxic gases. Segregation is paramount.[6]

Part 2: The Core Disposal Protocol: A Step-by-Step Methodology

The guiding principle for disposing of this compound is incineration at a licensed hazardous waste facility . This is due to its classification as a halogenated organic compound, which is regulated under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7] Landfilling is not a suitable option due to the potential for environmental contamination.[7]

Step 1: On-Site Waste Collection & Segregation

The entire disposal process begins at your lab bench. Proper segregation is the most critical step to ensure safety and regulatory compliance.

  • Select the Correct Waste Container:

    • Use a dedicated, leak-proof container, typically made of high-density polyethylene (HDPE).

    • The container must be clearly labeled as "HALOGENATED ORGANIC WASTE" .[5] Your institution's Environmental Health & Safety (EHS) department will provide pre-labeled containers.[8]

    • Never use a container that previously held incompatible materials like strong acids or oxidizers.

  • Segregate at the Source:

    • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). Doing so unnecessarily increases the volume of hazardous waste and significantly raises disposal costs.[8]

    • DO NOT mix with aqueous waste, acidic waste, or basic waste.[5]

    • Solid waste (e.g., pure compound, contaminated weighing paper) and solutions (e.g., dissolved in a halogenated solvent like dichloromethane) should be collected in the designated halogenated waste container.

  • Maintain a Waste Log:

    • Affix a hazardous waste tag to the container before adding the first drop of waste.[8]

    • For every addition to the container, log the chemical name—"this compound"—and the estimated quantity. This is a legal requirement and provides critical information for the disposal facility.

Step 2: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation.

  • Secondary Containment: The container must be kept in a secondary containment bin or tray that can hold at least 110% of the container's volume. This prevents the spread of material in case of a leak.

  • Closure: Keep the waste container securely closed at all times, except when you are actively adding waste.[8]

Step 3: Arranging for Final Disposal
  • Contact EHS: Once the waste container is nearly full (approximately 80% capacity to allow for expansion), contact your institution's EHS department to schedule a waste pickup.

  • Professional Handling: EHS professionals will transport the waste to a central accumulation facility before it is sent to a licensed third-party vendor for final disposal.

  • Incineration: The ultimate disposal method will be high-temperature incineration.[9] During this process, the compound is destroyed. Combustion of brominated materials generates hydrobromic acid (HBr), which must be neutralized in the incinerator's scrubber systems to prevent release into the atmosphere.[10]

Part 3: Emergency Procedures for Spills and Contamination

Accidents can happen, but a prepared response minimizes risk.

  • Alert Personnel & Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don Appropriate PPE: At a minimum, this includes:

    • Nitrile rubber gloves.[3]

    • Chemical splash goggles and a face shield.

    • A lab coat.

    • For larger spills, respiratory protection may be required. Consult your institution's safety protocols.[11][12]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to surround and cover the spill.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Label it clearly as "Spill Debris containing this compound."

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (consult your chemical hygiene plan), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and your institution's EHS department, regardless of size.[11]

Visualization: Disposal Decision Workflow

The following diagram outlines the logical pathway from waste generation to final, compliant disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations Start Waste Generated (Solid or in Solution) Characterize Step 1: Characterize Waste - Chemical: this compound - Class: Halogenated & Nitrated Organic Start->Characterize SelectContainer Step 2: Select & Label Container - Material: HDPE - Label: 'HALOGENATED ORGANIC WASTE' Characterize->SelectContainer Segregate Step 3: Segregate Waste - AVOID: Non-halogenated, Acids, Bases, Oxidizers SelectContainer->Segregate Store Step 4: Store in SAA - Sealed Container - Secondary Containment Segregate->Store Request Step 5: Request Pickup (Container ~80% full) Store->Request Pickup EHS Pickup & Transport Request->Pickup Incineration Final Disposal: High-Temperature Incineration (Licensed Facility) Pickup->Incineration End Process Complete Incineration->End

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 1-(5-Bromo-2-hydroxy-3-nitrophenyl)ethanone, a substituted acetophenone, presents a unique combination of functional groups—a brominated aromatic ring, a hydroxyl group (phenol), and a nitro group—that necessitates a rigorous and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their experimental work.

Hazard Analysis: Understanding the Chemistry of Risk
  • Skin and Eye Irritation: The presence of a phenolic hydroxyl group and a brominated aromatic system suggests that the compound is likely to be a skin and eye irritant.[1][2] Safety data for similar brominated compounds confirm that they can cause skin and serious eye irritation.[1]

  • Respiratory Irritation: As a solid, fine dust particles of this compound may cause respiratory irritation if inhaled.[1] Hazard statements for the compound include H335, indicating it may cause respiratory irritation.

  • Toxicity: The nitro aromatic structure is a common feature in compounds with toxicological properties. While specific data for this compound is limited, it is prudent to treat it as potentially harmful if swallowed or inhaled.[3] Brominated aromatic compounds can have varying degrees of toxicity, with some demonstrating hepatotoxic effects in animal studies.[4]

  • Reactivity: Although stable under normal conditions, the nitro group can increase the reactivity of the compound, particularly at elevated temperatures or in the presence of strong reducing or oxidizing agents.

Given these potential hazards, a multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE should be tailored to the specific laboratory task being performed. The following table outlines the recommended PPE for various scenarios involving the handling of this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesNitrile gloves (double-gloving recommended)Fully buttoned laboratory coatNIOSH-approved respirator with a particulate filter (e.g., N95) if not performed in a chemical fume hood.[3]
Conducting Reactions Chemical splash goggles and a face shield[5]Chemical-resistant gloves (e.g., neoprene or butyl rubber for extended contact)Chemical-resistant apron over a laboratory coatWork should be conducted in a certified chemical fume hood.
Purification and Isolation Chemical splash gogglesChemical-resistant glovesLaboratory coatWork should be conducted in a well-ventilated area, preferably a chemical fume hood.
Handling of Dry Powder Chemical splash gogglesNitrile glovesLaboratory coatUse of a NIOSH-approved respirator with a particulate filter is strongly recommended to avoid inhalation of fine dust.
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA full-face respirator with appropriate cartridges may be necessary depending on the spill size.[6]
Procedural Guidance for PPE Use

Proper technique in donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (to minimize contamination) d1 1. Lab Coat/Apron d2 2. Respirator (if required) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 end_op Begin Operation d4->end_op f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat/Apron f2->f3 f4 4. Respirator f3->f4 end End f4->end start Start start->d1 end_op->f1

PPE Donning and Doffing Workflow
  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Designate a specific area for weighing and label it accordingly.

  • Donning PPE: Follow the donning sequence outlined in the diagram above. Ensure gloves are inspected for any tears or defects before use.

  • Handling the Compound: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of the solid to a tared weigh boat. Avoid creating dust. If any dust is generated, a respirator is essential.

  • Cleaning: After weighing, securely close the container. Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the reverse order of donning to prevent contamination of your skin and clothing. Dispose of gloves in the designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures and Disposal

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

All waste materials contaminated with this compound, including used gloves, weigh boats, and contaminated labware, must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the PPE recommendations and procedural guidelines outlined in this document, researchers can create a safer laboratory environment. This commitment to safety not only protects individuals but also fosters a culture of scientific excellence and responsibility.

References

  • Scribd.
  • PubMed.
  • US EPA. Personal Protective Equipment. [Link]
  • Cefic. for the SAFE USE of PHENOL. [Link]
  • YouTube.
  • University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]
  • National Academies of Sciences, Engineering, and Medicine. LCSS: BROMINE. [Link]
  • Trimaco. Essential Chemical PPE. [Link]
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants)
  • PubChem. 1-(5-Bromo-2-nitrophenyl)ethanone. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.